Sorbitan
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
20662-31-1 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2 |
InChI-Schlüssel |
JNYAEWCLZODPBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Sorbitan Esters: A Comprehensive Technical Guide on Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of sorbitan esters, a versatile class of nonionic surfactants widely employed across the pharmaceutical, cosmetic, and food industries. Derived from the sugar alcohol sorbitol and various fatty acids, these compounds exhibit a range of properties that make them invaluable as emulsifiers, stabilizers, and solubilizing agents. This document details their chemical structure, physicochemical properties, synthesis methodologies, and analytical protocols, presenting a core resource for formulation development and scientific research.
Chemical Structure and Synthesis
This compound esters are complex mixtures of compounds resulting from the esterification of sorbitol and its anhydrides (this compound and isosorbide) with fatty acids.[1][2] Sorbitol, a hexahydric alcohol, undergoes intramolecular dehydration to form cyclic ethers, primarily this compound.[2] This this compound molecule, which contains free hydroxyl groups, is then esterified with fatty acids like lauric, palmitic, stearic, or oleic acid.[2][3]
The final product is typically a mixture of mono-, di-, and triesters of this compound, with the specific composition influencing its properties.[4] The lipophilic character is provided by the long hydrocarbon chain of the fatty acid, while the hydrophilic nature comes from the unesterified hydroxyl groups of the this compound ring.[5]
Physicochemical Properties
This compound esters are generally characterized as lipophilic (oil-loving) nonionic surfactants, making them excellent emulsifiers for water-in-oil (W/O) systems.[2][6] Their properties are largely dictated by the type of fatty acid used and the degree of esterification.
2.1 Hydrophile-Lipophile Balance (HLB)
A key parameter for surfactants is the Hydrophile-Lipophile Balance (HLB), an empirical scale from 0 to 20 that indicates the relative affinity of a surfactant for water and oil.[7] this compound esters possess low HLB values, typically ranging from 1.8 to 8.6, confirming their lipophilic nature.[2][6][8] This makes them suitable for creating stable water-in-oil emulsions.[7][9] They are often used in combination with their ethoxylated derivatives (polysorbates), which have higher HLB values, to achieve a wide range of stable oil-in-water (O/W) or W/O emulsions.[9]
2.2 Solubility and Appearance
The solubility of this compound esters is consistent with their low HLB values. They are generally insoluble or dispersible in water but soluble in most organic solvents and oils.[4][10] Water solubility decreases as the fatty acid chain length and the degree of esterification increase.[4] Depending on the specific fatty acid, they can be viscous oily liquids (e.g., this compound oleate) or waxy solids (e.g., this compound stearate) at room temperature.[5][10]
2.3 Stability
This compound esters are stable across a pH range of 2 to 12.[11] However, hydrolysis can occur at extreme pH values, especially in the presence of water.[11][12] They are also stable under varying temperature conditions, which is advantageous for many industrial and pharmaceutical applications.[5]
Data Presentation: Properties of Common this compound Esters
The following tables summarize the key quantitative data for the most commonly used this compound esters.
Table 1: Identification and General Properties
| Common Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | HLB Value |
|---|---|---|---|---|---|---|
| Span 20 | This compound Monolaurate | 1338-39-2 | C18H34O6 | 346.46 | Yellow, viscous liquid | 8.6 |
| Span 40 | This compound Monopalmitate | 26266-57-9 | C22H42O6 | 402.57 | Light yellow granular solid | 6.7 |
| Span 60 | This compound Monostearate | 1338-41-6 | C24H46O6 | 430.62 | White to yellow waxy powder | 4.7 |
| Span 80 | This compound Monooleate | 1338-43-8 | C24H44O6 | 428.60 | Amber to brown viscous liquid | 4.3 |
| Span 85 | this compound Trioleate | 26266-58-0 | C60H108O8 | 957.50 | Yellow to amber oily liquid | 1.8 |
Sources:[2][6][13][14][15][16][17][18]
Table 2: Physicochemical Specifications
| Common Name | Acid Value (mg KOH/g) | Saponification Value (mg KOH/g) | Hydroxyl Value (mg KOH/g) | Melting Point (°C) |
|---|---|---|---|---|
| Span 20 | < 8 | 150 - 165 | 330 - 360 | N/A (Liquid) |
| Span 40 | ≤ 7.5 | 140 - 150 | 275 - 305 | 46 - 47 |
| Span 60 | 5 - 11 | 140 - 157 | 230 - 260 | 50 - 60 |
| Span 80 | 5 - 8 | 140 - 160 | 193 - 215 | N/A (Liquid) |
| Span 85 | < 14 | 170 - 190 | 56 - 68 | N/A (Liquid) |
Experimental Protocols
4.1 Synthesis of this compound Esters
The industrial production of this compound esters is typically a two-stage process designed to control the dehydration and esterification reactions separately for a higher quality product.[19][20]
Methodology:
-
Stage 1: Dehydration (Anhydrization) of Sorbitol:
-
Sorbitol is heated to approximately 180°C under reduced pressure in the presence of an acid catalyst (e.g., phosphoric acid).[19][21]
-
This step promotes the intramolecular cyclization of sorbitol to form a mixture of this compound and isosorbide.[20][21]
-
The reaction is monitored until a specific hydroxyl value (approx. 1150-1400) or degree of water loss is achieved.[20][21]
-
-
Stage 2: Esterification:
-
The resulting anhydro sorbitol mixture is then reacted with a specific fatty acid (e.g., stearic acid, oleic acid).
-
An alkaline catalyst (e.g., sodium hydroxide) is introduced, and the reaction is carried out at a temperature not exceeding 215°C, often under an inert nitrogen atmosphere.[21][22]
-
Using a lower temperature in this stage is crucial for producing a product with a lighter color.[22]
-
The reaction proceeds until the desired acid value and saponification value are reached, indicating the completion of the esterification.
-
4.2 Characterization and Analysis
Due to the complexity of this compound ester products, which contain mixtures of isomers and varying degrees of esterification, chromatographic techniques are essential for detailed analysis.
4.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying the distribution of this compound mono-, di-, tri-, and tetraester fractions.[23]
Methodology:
-
System: Reversed-phase HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Column: A C18 stationary phase is typically used.[23]
-
Mobile Phase: An isocratic or gradient elution using a mixture of solvents such as isopropanol (B130326), hexane, and water. The exact composition greatly affects the separation.[23]
-
Sample Preparation: Samples are dissolved in a suitable solvent like isopropanol (e.g., 2.5 mg/mL).[23]
-
Quantification: Group-wise integration of the chromatogram allows for the determination of the relative percentages of monoesters, diesters, triesters, etc. Relative response factors, often obtained from pure glyceride standards, are used for accurate quantification.[23]
4.2.2 Supercritical Fluid Chromatography (SFC)
Capillary SFC is another powerful technique that can provide high-resolution separation of this compound ester components, including high molecular weight polyesters.[24]
Methodology:
-
System: Capillary SFC with a flame ionization detector (FID).
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a modifier like methanol.
-
Column: A non-polar capillary column (e.g., methylpolysiloxane) is employed.[24]
-
Advantages: SFC can offer better resolution and is applicable to a broader range of polyester (B1180765) weights compared to HPLC.[24]
Applications in Drug Development
The unique properties of this compound esters make them highly valuable excipients in pharmaceutical formulations.[25][26] They function as emulsifiers in creams and ointments, as solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs), and as stabilizers in suspensions and emulsions.[9][26]
Recent research has focused on their use in novel drug delivery systems. For instance, this compound esters have been successfully used to formulate nanoparticles (SENS) and organogels for topical ocular and transdermal drug delivery, respectively.[27][28][29] These systems can enhance drug permeation, improve stability, and provide controlled release of the API.[28][29]
References
- 1. This compound Esters [drugfuture.com]
- 2. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]
- 3. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 4. epa.gov [epa.gov]
- 5. shreechem.in [shreechem.in]
- 6. The Ultimate Guide to this compound Esters [cnchemsino.com]
- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 8. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Buy this compound stearate (EVT-284304) | 1338-41-6 [evitachem.com]
- 11. cir-safety.org [cir-safety.org]
- 12. This compound palmitate - Surfactant - 表面活性剂百科 [surfactant.top]
- 13. 26266-57-9 CAS MSDS (this compound monopalmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. This compound monooctadecanoate | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound monooleate - Wikipedia [en.wikipedia.org]
- 16. This compound Monopalmitate Span 40 | 26266-57-9 | E 495- HUANA [huanachemical.com]
- 17. This compound mono-(9Z)-9-octadecenoate | C24H44O6 | CID 9920342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ulprospector.com [ulprospector.com]
- 19. researchgate.net [researchgate.net]
- 20. btsjournals.com [btsjournals.com]
- 21. patents.justia.com [patents.justia.com]
- 22. US4297290A - Process for preparing this compound esters - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. shreechem.in [shreechem.in]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. This compound ester nanoparticles (SENS) as a novel topical ocular drug delivery system: Design, optimization, and in vitro/ex vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound ester organogels for transdermal delivery of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
Synthesis of Sorbitan Esters from Sorbitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sorbitan esters, a class of non-ionic surfactants, are widely utilized in the pharmaceutical, cosmetic, and food industries for their excellent emulsifying, stabilizing, and dispersing properties.[1][2][3] Derived from the dehydration of sorbitol followed by esterification with fatty acids, these bio-based surfactants offer a favorable safety profile and versatile functionalities.[1][3] This technical guide provides a comprehensive overview of the synthesis of this compound esters from sorbitol, detailing the core chemical principles, experimental methodologies, and critical process parameters.
Core Synthesis Principles
The industrial production of this compound esters from sorbitol primarily follows two main strategies: a one-step direct esterification process or a two-step process involving the initial dehydration of sorbitol to this compound, followed by esterification.[1][4]
-
One-Step Process: In this method, sorbitol is directly reacted with a fatty acid in the presence of a catalyst at elevated temperatures.[5] Dehydration of sorbitol to form this compound and the subsequent esterification occur concurrently.[6] While being a more direct route, controlling the reaction to achieve the desired composition of this compound esters can be challenging.
-
Two-Step Process: This approach offers better control over the final product composition.[1][7]
-
Dehydration (Anhydrization): Sorbitol is first subjected to intramolecular dehydration to form a mixture of cyclic ethers, collectively known as this compound.[1][8] This step is typically catalyzed by an acid.[1][9] The primary product is 1,4-sorbitan, although other isomers are also formed.[8][9][10]
-
Esterification: The resulting this compound mixture is then esterified with a fatty acid, usually in the presence of an alkaline catalyst, to produce this compound esters.[1][11]
-
The choice of fatty acid (e.g., lauric, stearic, oleic acid) determines the properties of the final this compound ester, such as its physical form (liquid or solid) and its hydrophilic-lipophilic balance (HLB) value.[2][3][12]
Reaction Mechanisms and Pathways
The synthesis of this compound esters involves two key chemical transformations: the acid-catalyzed dehydration of sorbitol and the subsequent esterification.
Dehydration of Sorbitol to this compound
The dehydration of sorbitol is a crucial step that yields a mixture of cyclic anhydrosorbitols, primarily 1,4-sorbitan.[9][10] The reaction is typically carried out at high temperatures under reduced pressure to facilitate the removal of water.[13] Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to promote the intramolecular cyclization.[1][9][13] The reaction proceeds through the protonation of a hydroxyl group, followed by the nucleophilic attack of another hydroxyl group within the same molecule, leading to the formation of a cyclic ether and the elimination of a water molecule. Further dehydration can lead to the formation of isosorbide (B1672297) (dianhydrosorbitol).[13][14]
Esterification of this compound
The esterification of the this compound mixture with fatty acids is typically carried out using an alkaline catalyst, such as sodium hydroxide.[1][11][15] The reaction involves the nucleophilic attack of a hydroxyl group of this compound on the carbonyl carbon of the fatty acid, leading to the formation of an ester linkage and the elimination of water. The reaction temperature is a critical parameter, with higher temperatures favoring the formation of higher esters (diesters, triesters).[7][12]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound esters via the two-step process.
Materials and Equipment
-
Reactants: D-sorbitol, fatty acid (e.g., stearic acid, oleic acid), acid catalyst (e.g., phosphoric acid, p-toluenesulfonic acid), alkaline catalyst (e.g., sodium hydroxide).[1]
-
Equipment: A four-neck reaction flask equipped with a mechanical stirrer, a thermometer, a gas inlet for inert gas (e.g., nitrogen), and a condenser connected to a vacuum pump.[1] Heating mantle, vacuum pump.
Step 1: Dehydration of Sorbitol
-
Charge the reaction flask with D-sorbitol (e.g., 0.5 mol).[1]
-
Heat the flask to melt the sorbitol (approximately 100°C).[1]
-
Add the acid catalyst (e.g., 0.072 ml of 85% phosphoric acid).[1]
-
Increase the temperature to the desired reaction temperature (e.g., 180°C) while stirring.[1][11]
-
Apply vacuum to remove the water generated during the reaction.[1]
-
Monitor the reaction for a specific duration (e.g., 150 minutes).[1] The resulting product is a mixture of sorbitans.
Step 2: Esterification of this compound
-
To the this compound mixture from Step 1, add the fatty acid (e.g., stearic acid) and the alkaline catalyst (e.g., sodium hydroxide).[1][11][15]
-
Maintain the reaction mixture at a high temperature (e.g., 210-220°C) under an inert atmosphere (e.g., nitrogen) with continuous stirring.[11][15]
-
The reaction is typically carried out for several hours (e.g., 5 hours).[1]
-
The progress of the esterification can be monitored by measuring the acid value of the reaction mixture.[15]
-
Once the desired acid value is reached, the reaction is stopped, and the product is cooled.[15]
-
The crude this compound ester can be purified by neutralization of the catalyst and subsequent washing or distillation to remove impurities.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of this compound esters.
Table 1: Reaction Conditions for Sorbitol Dehydration
| Catalyst | Catalyst Conc. | Temperature (°C) | Pressure | Time (min) | Outcome | Reference |
| Phosphoric acid | - | 180 | Atmospheric | 195 | Dehydrated product | [1] |
| Phosphoric acid | - | 180 | Vacuum | 150 | Dehydrated product | [1] |
| Acid Catalyst Z1 | 1.1% | 150 | < 0.096 MPa | 90 | Hydroxyl value: 1375-1399 mgKOH/g | [10] |
| p-Toluenesulfonic acid & TBAB | 0.85 mol% & 1.8 mol% | 110 | Reduced | 360 | 52.6% yield of 1,4-Sorbitan (97% purity) | [13] |
| Sulfuric acid | 6.5 µmol | 130 | - | 45 | 58% yield of 1,4-sorbitan | [9] |
| Purolite CT269 (sulfonic acid resin) | 5% wt | 140 | Vacuum | 480 | 9.70% yield of 1,4-sorbitan | [14] |
Table 2: Reaction Conditions for this compound Esterification
| Fatty Acid | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Fatty Acid:Sorbitol) | Outcome | Reference |
| Stearic Acid | Sodium Hydroxide | 210 | 5 | - | This compound stearate | [1] |
| Stearic Acid | Sodium Hydroxide | 220 | - | Various | This compound stearate | [11] |
| Oleic Acid | p-Toluene Sulfonic Acid | 180 | 7 | 0.75-1.5 | This compound monooleate | [17] |
| Stearic Acid | Sodium Hydroxide | up to 220 | - | 3:1 | This compound tristearate | [15] |
| Lauric Acid | p-Toluenesulfonic Acid | 140-180 | 2.5 | 1:1 | This compound laurate | [6] |
Experimental and Production Workflow
The overall process for the industrial production of this compound esters can be visualized as a sequential workflow, from raw material input to the final purified product.
Alternative Synthesis Methods: Enzymatic Synthesis
An alternative, greener approach to the synthesis of this compound esters involves the use of lipases as biocatalysts.[18] This method offers several advantages, including milder reaction conditions, higher selectivity, and reduced by-product formation. The enzymatic synthesis typically involves the lipase-catalyzed esterification of this compound with a fatty acid in an organic solvent system.[18] While promising, the industrial scale-up of enzymatic processes for this compound ester production faces challenges related to enzyme cost and stability.
Conclusion
The synthesis of this compound esters from sorbitol is a well-established industrial process that can be tailored to produce a wide range of non-ionic surfactants with diverse applications. The two-step process, involving the initial dehydration of sorbitol followed by esterification, provides greater control over the final product composition. Key parameters influencing the synthesis include the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants. Understanding these parameters and their interplay is crucial for optimizing the synthesis to achieve high yields of this compound esters with the desired properties for specific applications in the pharmaceutical, cosmetic, and food industries. Future research may focus on developing more sustainable and efficient catalytic systems, including robust biocatalysts, to further enhance the green credentials of this compound ester production.
References
- 1. iiis.org [iiis.org]
- 2. shreechem.in [shreechem.in]
- 3. shreechem.in [shreechem.in]
- 4. researchgate.net [researchgate.net]
- 5. US7151186B2 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patents.justia.com [patents.justia.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. btsjournals.com [btsjournals.com]
- 11. Two-stage synthesis of this compound esters, and physical properties of the products | Semantic Scholar [semanticscholar.org]
- 12. US4297290A - Process for preparing this compound esters - Google Patents [patents.google.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Manufacture Method of the Stearic acid this compound Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 16. JP4616744B2 - Method for producing this compound fatty acid ester - Google Patents [patents.google.com]
- 17. This compound MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 18. Enzymatic synthesis of this compound esters using a low-boiling-point azeotrope as a reaction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
sorbitan esters mechanism of action as non-ionic surfactants
An In-Depth Technical Guide to the Mechanism of Action of Sorbitan Esters as Non-ionic Surfactants
Introduction
This compound esters, commercially known as the Span™ series, are a versatile class of non-ionic surfactants widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] These compounds are synthesized by the esterification of this compound—a dehydrated derivative of the sugar alcohol sorbitol—with various fatty acids.[1][3] Their efficacy stems from their amphiphilic nature, possessing both hydrophilic (water-attracting) and lipophilic/hydrophobic (oil-attracting) moieties within a single molecule.[1] This dual characteristic enables them to act as highly effective emulsifiers, stabilizers, wetting agents, and dispersants.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound esters, supported by quantitative data, detailed experimental protocols, and molecular-level visualizations for researchers, scientists, and drug development professionals.
Core Mechanism of Action: An Amphiphilic Balancing Act
The fundamental mechanism of this compound esters is rooted in their molecular structure and their behavior at the interface between immiscible phases, such as oil and water.
Molecular Structure
A this compound ester molecule consists of two principal components:
-
A Hydrophilic "Head": This is the cyclic this compound group, derived from sorbitol. It contains free hydroxyl (-OH) groups, which are polar and can form hydrogen bonds with water, making this part of the molecule water-soluble.[1]
-
A Lipophilic "Tail": This is a long hydrocarbon chain from a fatty acid (e.g., lauric, stearic, or oleic acid). This non-polar tail is readily soluble in oils and other non-polar substances.[1][6]
This amphiphilic design is the cornerstone of its surface-active properties.
Caption: Generalized molecular structure of a this compound ester.
Interfacial Action and Emulsification
When introduced into a system containing both oil and water, this compound ester molecules spontaneously migrate to the interface between the two liquids. They orient themselves with their hydrophilic this compound heads in the aqueous phase and their lipophilic fatty acid tails in the oil phase. This alignment at the interface reduces the interfacial tension, which is the natural tendency of immiscible liquids to minimize their contact area.[5][7]
By lowering this energy barrier, this compound esters facilitate the dispersion of one liquid into the other as fine droplets, forming a stable mixture known as an emulsion.[5]
The Hydrophile-Lipophile Balance (HLB) System
The emulsifying capability of a non-ionic surfactant is quantified by the Hydrophile-Lipophile Balance (HLB) system, which is a scale from 1 to 20.[6]
-
Low HLB values (1-8) indicate a more lipophilic (oil-loving) character, making the surfactant preferentially soluble in oil. These are effective as water-in-oil (W/O) emulsifiers.[6]
-
High HLB values (12-18) signify a more hydrophilic (water-loving) character, making them suitable for creating oil-in-water (O/W) emulsions.[8][9]
This compound esters typically have low HLB values, ranging from 1.6 to 8.6, establishing them as excellent agents for forming stable water-in-oil (W/O) emulsions, which are common in products like moisturizing creams and ointments.[3][6][7]
Caption: Orientation of this compound esters at an oil-water interface to form a W/O emulsion.
Quantitative Properties of Common this compound Esters
The specific properties of a this compound ester are determined by the fatty acid used in its synthesis. The length and saturation of the fatty acid chain influence the HLB value and overall performance.[10][11]
Table 1: Physicochemical Properties of Common this compound Esters
| Common Name | Chemical Name | Fatty Acid Used | HLB Value | Physical Form |
|---|---|---|---|---|
| Span 20 | This compound Monolaurate | Lauric Acid (C12) | 8.6 | Viscous Liquid |
| Span 40 | This compound Monopalmitate | Palmitic Acid (C16) | 6.7 | Waxy Solid |
| Span 60 | This compound Monostearate | Stearic Acid (C18) | 4.7 | Waxy Flakes |
| Span 65 | This compound Tristearate | Stearic Acid (C18) | 2.1 | Waxy Solid |
| Span 80 | This compound Monooleate | Oleic Acid (C18:1) | 4.3 | Viscous Liquid |
| Span 85 | This compound Trioleate | Oleic Acid (C18:1) | 1.8 | Viscous Liquid |
Data sourced from multiple references.[2][3][6]
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules, having saturated the interfaces, begin to self-assemble into aggregates called micelles.[12][13] Below the CMC, surfactants exist primarily as individual molecules (monomers). Above the CMC, any additional surfactant forms micelles.[12]
For lipophilic surfactants like this compound esters, which are generally insoluble in water, this aggregation typically occurs in non-polar solvents, forming reverse micelles . In a reverse micelle, the hydrophilic heads form a polar core, while the lipophilic tails extend into the surrounding non-polar solvent.[14]
Caption: Self-assembly of this compound esters into a reverse micelle in an oil phase.
Quantitative CMC data for this compound esters is less common than for their water-soluble counterparts (polysorbates) and is highly dependent on the solvent and temperature.[14] For instance, the CMC of this compound monopalmitate and monooleate has been determined in non-aqueous solvents like benzene (B151609) and carbon tetrachloride.[14]
Table 2: Example CMC Values for this compound Esters
| Surfactant | Solvent | Temperature (°C) | CMC (mol/L) |
|---|---|---|---|
| This compound Monopalmitate | Benzene | 25 | Data not specified |
| This compound Monooleate | Benzene | 25 | Data not specified |
| This compound Monooleate | Carbon Tetrachloride | 25 | Data not specified |
Qualitative studies confirm CMC determination in these systems, though specific values require consulting the primary literature.[11][14]
Key Experimental Protocols
Characterizing the physicochemical properties of this compound esters is crucial for their effective application. The determination of CMC is a key experiment.
Protocol: CMC Determination via Surface Tension Measurement
This is one of the most common methods for determining the CMC of surfactants.[15] It relies on the principle that as surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[12][15]
Methodology:
-
Preparation of Solutions: A series of solutions of the this compound ester in a suitable solvent (e.g., an oil for reverse micelle studies) are prepared at various concentrations.
-
Tensiometer Setup: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated and set up to measure the surface or interfacial tension.
-
Measurement: The surface tension of each solution is measured, starting from the pure solvent and progressing through increasing surfactant concentrations. Measurements should be performed at a constant temperature.[13]
-
Data Plotting: The measured surface tension values are plotted against the logarithm of the surfactant concentration.
-
CMC Identification: The resulting plot will show two distinct regions: a steeply declining portion and a plateau. The CMC is determined from the intersection point or the "break" in the curve.[13]
Caption: Experimental workflow for determining CMC using the surface tension method.
Other Characterization Techniques
-
Fluorescence Spectroscopy: This technique uses a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the non-polar core, causing a detectable shift in its fluorescence spectrum, which can be used to determine the CMC.[16][17]
-
Chromatographic and Spectroscopic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are used for quality control, determining the composition of this compound ester mixtures, and studying molecular interactions.[18][19][20]
Conclusion
This compound esters function as effective non-ionic surfactants due to their amphiphilic molecular structure. Their characteristically low HLB values make them ideal for stabilizing water-in-oil emulsions, a critical function in numerous pharmaceutical, cosmetic, and food formulations.[3][5] The specific properties of each this compound ester, governed by its fatty acid tail, can be quantified by parameters such as HLB and CMC. A thorough understanding of these mechanisms and properties, verified through established experimental protocols, is essential for formulators to harness the full potential of these versatile excipients in developing stable and effective products.
References
- 1. shreechem.in [shreechem.in]
- 2. shreechem.in [shreechem.in]
- 3. The Ultimate Guide to this compound Esters [cnchemsino.com]
- 4. This compound ESTERS - Ataman Kimya [atamanchemicals.com]
- 5. This compound esters as nonionic surfactant and emulsifier in various micro- and nanoformulations: Recent progress and limitations [nmb-journal.com]
- 6. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]
- 7. nmb-journal.com [nmb-journal.com]
- 8. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 9. matangiindustries.com [matangiindustries.com]
- 10. Frontiers | Effect of this compound ester structure on the separation between tetrahydrofuran and water [frontiersin.org]
- 11. Surface Pressure, Hysteresis, Interfacial Tension, and CMC of Four this compound Monoesters at Water-Air, Water-Hexane, and Hexane-Air Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. scispace.com [scispace.com]
- 14. Critical micelle concentration of some this compound fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Sorbitan Monooleate: A Technical Guide to its Laboratory Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized in various laboratory settings due to its excellent emulsifying, stabilizing, and dispersing properties.[1][2] Chemically, it is an ester of this compound (a dehydrated form of sorbitol) and oleic acid.[1] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value, makes it particularly suitable for forming stable water-in-oil (W/O) emulsions, a critical requirement in numerous pharmaceutical and research applications.[1][3][4] This technical guide provides an in-depth overview of the core laboratory uses of this compound monooleate, with a focus on its application in drug delivery systems, vaccine adjuvants, and nanoparticle synthesis. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile excipient in their work.
Physicochemical Properties
This compound monooleate is a viscous, amber-colored oily liquid.[1] Its key properties are summarized in the table below, providing a quantitative basis for its application in various experimental protocols.
| Property | Value | References |
| Synonyms | Span 80, this compound Oleate | [1][3] |
| Chemical Formula | C₂₄H₄₄O₆ | [1] |
| Molecular Weight | 428.6 g/mol | [1] |
| HLB Value | 4.3 | [1][2][3][4] |
| Appearance | Amber, viscous liquid | [1] |
| Solubility | Soluble in organic solvents and oils; insoluble in water. | [1] |
| Critical Micelle Concentration (CMC) | Varies with solvent (e.g., in benzene (B151609) and carbon tetrachloride).[1] | [1] |
Core Laboratory Applications
This compound monooleate's utility in the laboratory is extensive, primarily revolving around its ability to create and stabilize emulsions. This property is harnessed in a variety of advanced applications, including the formulation of sophisticated drug delivery systems and the synthesis of nanomaterials.
Emulsifying Agent for Drug Delivery Systems
This compound monooleate is a cornerstone in the formulation of various drug delivery vehicles, particularly for lipophilic drugs where it enhances bioavailability.[1][3] It is extensively used to form stable W/O emulsions, microemulsions, and nanoemulsions, which can encapsulate both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).
In topical and transdermal formulations, this compound monooleate acts as both an emulsifier and a penetration enhancer.[5] It facilitates the dispersion of active ingredients in creams, lotions, and ointments and can improve the permeation of drugs through the stratum corneum, the outermost layer of the skin.[5][6]
Organogels: this compound monooleate, often in combination with other gelators like this compound monostearate, is used to create organogels.[3][7] These are semi-solid systems that can carry drugs for topical or transdermal delivery, offering controlled release and improved stability.[3][7][8]
Transfersomes: These are ultra-deformable vesicles that can squeeze through pores in the skin much smaller than their own size, making them highly efficient for transdermal drug delivery.[9][10] this compound monooleate is a key component, acting as an "edge activator" that imparts flexibility to the vesicle membrane.[9][11]
The table below summarizes key formulation parameters for this compound monooleate-based topical and transdermal delivery systems.
| Delivery System | Drug | This compound Monooleate Concentration (% w/w) | Key Findings | References |
| Organogel | Metronidazole | ≥15% (as part of the gelator system with this compound monostearate) | Formed stable organogels for topical delivery with controlled, zero-order drug release. | [3][7] |
| Transfersomes | Hydrocortisone | 75 mg in the formulation | The optimized formulation showed the highest entrapment efficiency (60.4%) and sustained drug release.[11] | [11] |
| Transfersomes | Various | Varies | Increasing surfactant concentration generally decreases vesicle size. | [9] |
For oral administration, this compound monooleate can be used to formulate emulsions that enhance the solubility and absorption of poorly water-soluble drugs. The encapsulation of drugs in the internal phase of a W/O emulsion can protect them from degradation in the gastrointestinal tract.
Vaccine Adjuvants
Oil-in-water (O/W) and water-in-oil (W/O) emulsions are potent vaccine adjuvants that enhance the immune response to antigens.[12][13][14] this compound monooleate is a common component in several commercial and experimental vaccine adjuvants, where it helps to create stable emulsions that can effectively deliver the antigen to the immune system.[12][13][15] For instance, it is a component of the licensed adjuvant MF59. The physical stability of these emulsions is critical for their efficacy.
Nanoparticle Synthesis
This compound monooleate is utilized as a stabilizer in the synthesis of various types of nanoparticles, including metallic nanoparticles and polymeric microspheres.[7][16] In a microemulsion-based synthesis, it forms reverse micelles in an organic solvent, which act as nanoreactors for the formation of nanoparticles with controlled size and shape.[6][7]
The following table presents examples of nanoparticle synthesis using this compound monooleate.
| Nanoparticle Type | Core Material | Role of this compound Monooleate | Resulting Particle Size | References |
| Silver Nanoparticles | Silver Nitrate (B79036) | Stabilizer in a microemulsion | 15-20 nm | [7] |
| PLA/PCL Microspheres | Polylactic acid/Polycaprolactone | Emulsion stabilizer and size controller | 0.4 - 10 µm | [16][17] |
Cell Culture and Cytotoxicity Assays
While non-ionic surfactants are generally considered to be of low toxicity, it is crucial to assess the cytotoxicity of any compound intended for pharmaceutical use. This compound monooleate's effect on cell viability can be evaluated using standard in vitro cytotoxicity assays such as the MTT assay or the Neutral Red uptake assay.[4][11][18][19] Studies on related compounds like this compound monolaurate have shown concentration-dependent effects on cell viability.[4] It is important to note that some surfactants, including polysorbates, have been shown to induce apoptosis and necrosis, which can also contribute to their immunostimulatory effects when used as adjuvants.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound monooleate.
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes a general method for preparing a simple W/O emulsion.
Materials:
-
This compound monooleate (Span 80)
-
Mineral oil (or other suitable oil phase)
-
Purified water
-
Beakers
-
Homogenizer or high-shear mixer
Procedure:
-
Prepare the oil phase by dissolving the desired concentration of this compound monooleate (e.g., 1-10% w/w) in the mineral oil. Heat gently if necessary to ensure complete dissolution.
-
Prepare the aqueous phase, which consists of purified water.
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer or high-shear mixer. The rate of addition and the mixing speed should be optimized to achieve the desired droplet size and stability.
-
Continue homogenization for a set period (e.g., 5-15 minutes) after all the aqueous phase has been added to ensure a uniform emulsion.
-
Characterize the emulsion for droplet size, stability, and other relevant parameters.
Synthesis of Silver Nanoparticles via Microemulsion
This protocol outlines the synthesis of silver nanoparticles using a W/O microemulsion.[7]
Materials:
-
This compound monooleate (Span 80)
-
2-Ethylhexanol (organic phase)
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄) (reducing agent)
-
Purified water
-
Beakers
-
High-shear mixer
Procedure:
-
Prepare the organic phase by dissolving this compound monooleate in 2-ethylhexanol.
-
Prepare an aqueous solution of silver nitrate.
-
Create a W/O microemulsion by adding the aqueous silver nitrate solution to the organic phase under high-shear mixing.
-
Prepare a separate aqueous solution of sodium borohydride.
-
Add the sodium borohydride solution dropwise to the microemulsion while stirring. The reduction of silver ions to silver nanoparticles will be indicated by a color change.
-
Continue stirring for a specified time to ensure the completion of the reaction.
-
The synthesized nanoparticles can be separated and purified by methods such as centrifugation and washing.
-
Characterize the nanoparticles for size, shape, and crystallinity using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).[7]
Neutral Red Uptake Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound monooleate.[18][20][21][22][23]
Materials:
-
Cell line of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
This compound monooleate
-
Neutral Red staining solution
-
Washing solution (e.g., PBS)
-
Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound monooleate in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound monooleate. Include a vehicle control (medium without this compound monooleate).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and wash the cells with a washing solution.
-
Add the Neutral Red staining solution to each well and incubate for a few hours to allow for dye uptake by viable cells.
-
Remove the staining solution and wash the cells again.
-
Add the solubilization solution to each well to extract the dye from the lysosomes of the viable cells.
-
Measure the absorbance of the solubilized dye using a microplate reader at the appropriate wavelength (typically around 540 nm).
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships involving this compound monooleate.
Caption: Workflow for preparing a water-in-oil (W/O) emulsion using this compound monooleate.
Caption: Role of this compound monooleate in enhancing transdermal drug delivery.
Caption: Postulated mechanism of action for this compound monooleate-based emulsion adjuvants.
Conclusion
This compound monooleate is an indispensable tool in the modern research and pharmaceutical development laboratory. Its well-characterized physicochemical properties and versatile functionality as a W/O emulsifier make it a primary choice for a wide range of applications, from the formulation of advanced drug delivery systems to the synthesis of novel nanomaterials and the enhancement of vaccine efficacy. A thorough understanding of its properties and appropriate handling, as detailed in this guide, will enable researchers and scientists to harness its full potential in their scientific endeavors. As with any excipient, careful consideration of its compatibility with other formulation components and its potential cytotoxic effects at high concentrations is essential for successful and safe application.
References
- 1. Effect of emulsifier pairs on physical stability of emulsions containing three different natural oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Development and characterization of this compound monostearate and sesame oil-based organogels for topical delivery of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Monolaurate-Containing Liposomes Enhance Skin Cancer Cell Cytotoxicity and in Association with Microneedling Increase the Skin Penetration of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Characterization of this compound Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpb.com [ijrpb.com]
- 9. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Optimizing and Evaluating the Transdermal Permeation of Hydrocortisone Transfersomes Formulation Based on Digital Analysis of the In Vitro Drug Release and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Adjuvanted pandemic influenza vaccine: variation of emulsion components affects stability, antigen structure, and vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. qualitybiological.com [qualitybiological.com]
- 21. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.co.jp]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to Sorbitan Esters: Properties, Functions, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sorbitan Esters
This compound esters, a class of non-ionic surfactants, are integral components in a myriad of pharmaceutical formulations.[1][2][3][4] Derived from the esterification of sorbitol, a sugar alcohol, and various fatty acids, these esters possess a unique amphiphilic nature, with a hydrophilic this compound head and a lipophilic fatty acid tail.[3][5] This molecular structure enables them to function as highly effective emulsifiers, solubilizers, stabilizers, and wetting agents.[6][7] Their versatility, biocompatibility, and favorable safety profile have established them as indispensable excipients in the development of a wide range of drug delivery systems, from topical creams and ointments to complex nanoemulsions and vaccine adjuvants.[8][9]
This technical guide provides a comprehensive overview of the different types of this compound esters, their key functions, and their applications in pharmaceutical research and development. It includes a detailed summary of their quantitative properties, experimental protocols for their characterization, and visual representations of relevant workflows and logical relationships to aid in formulation design.
Types of this compound Esters and Their Physicochemical Properties
This compound esters are categorized based on the fatty acid used in their synthesis. The choice of fatty acid significantly influences the ester's properties, such as its Hydrophile-Lipophile Balance (HLB) value, which dictates its emulsifying capabilities.[2] A lower HLB value indicates a more lipophilic character, making the ester suitable for water-in-oil (W/O) emulsions, while a higher HLB value signifies a more hydrophilic nature, favoring oil-in-water (O/W) emulsions.[1]
Commonly used this compound esters in the pharmaceutical industry include:
-
This compound Monolaurate (SML) : Derived from lauric acid.[2]
-
This compound Monopalmitate (SMP) : Derived from palmitic acid.[5]
-
This compound Monostearate (SMS) : Derived from stearic acid.[2]
-
This compound Monooleate (SMO) : Derived from oleic acid.[2]
-
This compound Trioleate (STO) : Also derived from oleic acid.[10]
The following table summarizes the key quantitative properties of these common this compound esters.
| This compound Ester | Common Name | Fatty Acid | Molecular Formula (Approx.) | Molecular Weight ( g/mol ) (Approx.) | HLB Value | Physical Form at Room Temp. |
| This compound Monolaurate | Span® 20 | Lauric Acid | C18H34O6 | 346.46 | 8.6[3][5] | Viscous Liquid[10] |
| This compound Monopalmitate | Span® 40 | Palmitic Acid | C22H42O6 | 402.57 | 6.7[5] | Waxy Solid |
| This compound Monostearate | Span® 60 | Stearic Acid | C24H46O6 | 430.62 | 4.7[3][5] | Waxy Solid[2] |
| This compound Monooleate | Span® 80 | Oleic Acid | C24H44O6 | 428.61 | 4.3[11] | Viscous Liquid[11] |
| This compound Trioleate | Span® 85 | Oleic Acid | C60H108O8 | 957.5 | 1.8 | Viscous Liquid[10] |
Core Functions in Pharmaceutical Formulations
The primary functions of this compound esters in drug development are centered around their surface-active properties.
Emulsification
This compound esters are premier emulsifying agents, facilitating the dispersion of two immiscible liquids, such as oil and water, to form a stable emulsion.[7][12] Their ability to reduce interfacial tension is crucial for the formulation of creams, lotions, and ointments.[12] When used alone, they typically produce stable water-in-oil (W/O) emulsions.[13] However, they are often used in combination with polysorbates (ethoxylated this compound esters) to create a wider range of oil-in-water (O/W) or W/O emulsions with varying textures and consistencies.[5][13]
Solubilization
Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability. This compound esters can act as effective solubilizing agents, enhancing the dissolution of lipophilic drugs in aqueous environments.[14] This is particularly important for the formulation of oral and parenteral drug delivery systems.
Stabilization
This compound esters contribute to the physical stability of pharmaceutical formulations by preventing the coalescence of dispersed droplets in emulsions and the aggregation of particles in suspensions.[12] This ensures a uniform distribution of the API throughout the product's shelf life.
Wetting and Dispersion
As wetting agents, this compound esters facilitate the spreading of a liquid over a solid surface. This is beneficial in the formulation of suspensions, where they help to disperse solid drug particles uniformly within a liquid vehicle.[7]
Adjuvant in Vaccines
Certain this compound esters, particularly this compound trioleate, are used as components in vaccine adjuvants.[5] They are key ingredients in oil-in-water emulsions that can enhance the immune response to a co-administered antigen.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound esters in pharmaceutical development.
Determination of Hydrophile-Lipophile Balance (HLB) Value
The HLB value is a critical parameter for selecting the appropriate this compound ester for a specific emulsification task. While HLB values are often provided by suppliers, they can be experimentally determined using the emulsion method.
Methodology:
-
Prepare a series of emulsifier blends: Create a range of emulsifier blends with varying HLB values by mixing a low HLB this compound ester (e.g., Span 80, HLB = 4.3) with a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend can be calculated using the following formula: HLB_blend = (f_A * HLB_A) + (f_B * HLB_B) where f is the weight fraction of each emulsifier.
-
Prepare oil-in-water emulsions: For a specific oil phase, prepare a series of emulsions using each of the emulsifier blends. A typical formulation would consist of 5% emulsifier blend, 45% oil phase, and 50% aqueous phase.
-
Homogenize the emulsions: Subject each emulsion to a standardized homogenization process (e.g., high-shear mixing or microfluidization) to ensure uniform droplet size.
-
Observe emulsion stability: Store the emulsions at a controlled temperature and observe their stability over time. Stability can be assessed by monitoring for phase separation, creaming, or coalescence.
-
Identify the optimal HLB: The emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound Esters
HPLC is a powerful technique for the separation, identification, and quantification of this compound esters and their related substances.[8][10]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or a Charged Aerosol Detector (CAD), a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. The specific gradient program will depend on the specific this compound esters being analyzed.
-
Sample Preparation: Dissolve a known amount of the this compound ester sample in a suitable solvent (e.g., isopropanol (B130326) or methanol) to a final concentration of approximately 2.5 mg/mL.[10]
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Detector Wavelength (UV): Typically in the range of 210-220 nm.
-
-
Data Analysis: The distribution of mono-, di-, and triesters can be determined by integrating the peak areas.[10] Relative response factors may need to be determined using pure standards for accurate quantification.[10]
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is a key parameter for understanding the solubilization capacity of a this compound ester. The surface tension method is a common technique for determining the CMC.
Methodology:
-
Prepare a series of surfactant solutions: Prepare a range of concentrations of the this compound ester in deionized water, spanning from well below to well above the expected CMC.
-
Measure surface tension: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution at a constant temperature.
-
Plot the data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine the CMC: The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the point of inflection where the slope of the curve changes.[15]
Preparation and Characterization of Nanoemulsions
This compound esters are frequently used in the formulation of nanoemulsions for drug delivery.
Methodology for Preparation (High-Pressure Homogenization):
-
Prepare the oil and aqueous phases:
-
Oil Phase: Dissolve the lipophilic drug and the this compound ester (e.g., Span 80) in the oil phase.
-
Aqueous Phase: Dissolve a hydrophilic emulsifier (e.g., Tween 80) in the aqueous phase.
-
-
Create a coarse emulsion: Add the oil phase to the aqueous phase while stirring with a high-shear mixer to form a coarse pre-emulsion.
-
Homogenize: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure to reduce the droplet size to the nanometer range.
Methodology for Characterization:
-
Droplet Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).
-
Zeta Potential: Measured using an electrophoretic light scattering instrument to assess the surface charge and stability of the nanoemulsion.
-
Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Entrapment Efficiency: The amount of drug encapsulated within the nanoemulsion is determined by separating the free drug from the encapsulated drug (e.g., by ultracentrifugation) and quantifying the drug in each fraction using a suitable analytical method like HPLC.
In Vitro Drug Release Study
This protocol assesses the release of an API from a this compound ester-based formulation. The dialysis bag method is commonly employed.
Methodology:
-
Prepare the formulation: Prepare the drug-loaded formulation (e.g., nanoemulsion, cream).
-
Set up the dialysis system: Place a known amount of the formulation into a dialysis bag with a specific molecular weight cut-off.
-
Initiate release: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sample collection: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the released drug: Analyze the drug concentration in the collected samples using a validated analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate cumulative release: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualization of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key decision-making processes and experimental workflows related to the use of this compound esters.
Caption: Workflow for selecting a this compound ester based on formulation requirements.
Caption: Experimental workflow for the characterization of a this compound ester-based nanoemulsion.
Conclusion
This compound esters are a versatile and indispensable class of excipients in modern drug development. Their wide range of HLB values and functionalities allow formulators to address various challenges, including the emulsification of immiscible phases, the solubilization of poorly soluble drugs, and the stabilization of complex formulations. A thorough understanding of their physicochemical properties and the application of robust experimental methodologies are crucial for the successful development of safe, effective, and stable pharmaceutical products. This guide provides a foundational resource for researchers and scientists working to leverage the full potential of this compound esters in their drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. justagriculture.in [justagriculture.in]
- 3. shreechem.in [shreechem.in]
- 4. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 5. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]
- 6. Critical micelle concentration of some this compound fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. cir-safety.org [cir-safety.org]
- 14. Safety Assessment of this compound Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Crucial Role of Hydrophilic-Lipophilic Balance in the Formulation of Sorbitan Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sorbitan esters, a class of non-ionic surfactants derived from the dehydration of sorbitol and esterification with fatty acids, are indispensable in a myriad of pharmaceutical and research applications. Their utility as emulsifiers, solubilizers, and wetting agents is fundamentally governed by their Hydrophilic-Lipophilic Balance (HLB). This technical guide provides an in-depth exploration of the HLB of this compound esters, offering a comprehensive resource for formulation scientists to harness their full potential in developing stable and effective delivery systems.
Understanding the Hydrophilic-Lipophilic Balance (HLB)
The HLB is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Introduced by William C. Griffin, the scale for non-ionic surfactants typically ranges from 0 to 20.[2] A lower HLB value indicates a more lipophilic and oil-soluble surfactant, while a higher HLB value signifies a more hydrophilic and water-soluble nature.[3] This balance is the primary determinant of a surfactant's behavior and function in a formulation.[1][4]
The relationship between the chemical structure of this compound esters and their HLB value is a direct consequence of the relative sizes of their hydrophilic this compound head group and their lipophilic fatty acid tail. The length and saturation of the fatty acid chain significantly influence the overall polarity of the molecule and, consequently, its HLB.
Quantitative Data of Common this compound Esters
The selection of an appropriate this compound ester is critically dependent on its HLB value. The following table summarizes the HLB values and other relevant physicochemical properties of commonly used this compound esters.
| This compound Ester | Common Name(s) | Fatty Acid Moiety | Molecular Formula | Molecular Weight ( g/mol ) | HLB Value | Primary Application |
| This compound Monolaurate | Span® 20 | Lauric Acid | C₁₈H₃₄O₆ | 346.46 | 8.6 | O/W Emulsifier, Wetting Agent |
| This compound Monopalmitate | Span® 40 | Palmitic Acid | C₂₂H₄₂O₆ | 402.57 | 6.7 | W/O Emulsifier, Stabilizer |
| This compound Monostearate | Span® 60 | Stearic Acid | C₂₄H₄₆O₆ | 430.62 | 4.7 | W/O Emulsifier, Thickener |
| This compound Tristearate | Span® 65 | Stearic Acid | C₆₀H₁₁₄O₈ | 963.54 | 2.1 | W/O Emulsifier, Crystal Modifier |
| This compound Monooleate | Span® 80 | Oleic Acid | C₂₄H₄₄O₆ | 428.60 | 4.3 | W/O Emulsifier, Dispersing Agent |
| This compound Sesquioleate | Arlacel™ 83 | Oleic Acid | C₃₃H₆₀O₇ | 572.82 | 3.7 | W/O Emulsifier, Co-emulsifier |
| This compound Trioleate | Span® 85 | Oleic Acid | C₆₀H₁₀₈O₈ | 957.46 | 1.8 | W/O Emulsifier, Antifoaming Agent |
Calculation of HLB Values
The HLB of this compound esters can be calculated using established theoretical methods, primarily Griffin's method and Davies' method.
Griffin's Method
For polyhydric alcohol fatty acid esters like this compound esters, Griffin's method provides a straightforward calculation based on the saponification number of the ester and the acid number of the fatty acid.[1][5]
Formula: HLB = 20 * (1 - S / A)
Where:
-
S is the saponification number of the ester.
-
A is the acid number of the fatty acid.
Example Calculation for this compound Monolaurate (Span® 20): Given a typical saponification value of 160 and an acid value for lauric acid of 278: HLB = 20 * (1 - 160 / 278) ≈ 8.5
Davies' Method
Davies' method is a group contribution approach where the HLB is calculated by summing the group numbers of the various chemical groups in the molecule.[6]
Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
This method allows for a more nuanced calculation by considering the contribution of each specific group within the surfactant molecule.
Experimental Determination of Required HLB
While theoretical calculations are useful, the optimal HLB for a specific formulation, known as the "Required HLB" of the oil phase, is best determined experimentally.[4][7] The most common method involves preparing a series of emulsions with varying HLB values and observing their stability. The HLB of the blend of surfactants that produces the most stable emulsion corresponds to the required HLB of the oil phase.[4][8]
Experimental Protocol: Emulsion Titration Method for Required HLB Determination
This protocol outlines a general procedure for determining the required HLB of an oil phase using a combination of a low-HLB this compound ester (e.g., Span® 80, HLB = 4.3) and a high-HLB ethoxylated this compound ester (e.g., Tween® 80, HLB = 15.0).
Materials and Equipment:
-
Oil phase to be emulsified
-
Low-HLB this compound ester (e.g., Span® 80)
-
High-HLB ethoxylated this compound ester (e.g., Tween® 80)
-
Distilled water
-
A series of beakers or vials
-
Magnetic stirrer and stir bars or a homogenizer
-
Graduated cylinders or pipettes
-
Microscope for droplet size analysis (optional)
-
Turbidimeter (optional)
Procedure:
-
Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing the low-HLB and high-HLB surfactants in different ratios. The HLB of the blend is calculated as a weighted average: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) Where w_A and w_B are the weight fractions of surfactant A and B, respectively.
-
Prepare Emulsions: For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical starting point is a formulation with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 5% of the oil phase).
-
Dissolve the surfactant blend in the oil phase.
-
Heat both the oil and water phases separately to a consistent temperature (e.g., 70°C).
-
Slowly add the water phase to the oil phase while stirring continuously with a magnetic stirrer or homogenizer.
-
Continue stirring for a set period to ensure thorough mixing.
-
Allow the emulsions to cool to room temperature.
-
-
Evaluate Emulsion Stability: Observe the stability of the prepared emulsions after a set period (e.g., 24 hours, 48 hours, or longer). Stability can be assessed through several methods:
-
Visual Observation: Look for signs of instability such as creaming, coalescence, or phase separation. The most stable emulsion will show the least amount of separation.
-
Microscopic Examination: Observe the droplet size and distribution under a microscope. A stable emulsion will have small, uniform droplets.
-
Turbidity Measurement: Measure the turbidity of the emulsions. A higher and more stable turbidity reading over time can indicate better emulsion stability.[9][10]
-
-
Determine Required HLB: The HLB of the surfactant blend that produced the most stable emulsion is considered the required HLB of the oil phase for that specific formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. chemagent.su [chemagent.su]
- 5. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 6. youtube.com [youtube.com]
- 7. scientificspectator.com [scientificspectator.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Pivotal Role of Fatty Acids in the Functionality of Sorbitan Esters
This compound esters, a class of non-ionic surfactants, are indispensable in a multitude of industries, including pharmaceuticals, cosmetics, and food production.[1][2][3] Their versatility stems from their amphiphilic nature, possessing both a hydrophilic (water-loving) this compound head and a lipophilic (oil-loving) fatty acid tail.[2] The functionality of these molecules—be it as emulsifiers, stabilizers, or solubilizers—is critically dictated by the structure of the fatty acid component.[2] This guide provides a detailed exploration of how the fatty acid's chain length, degree of saturation, and degree of esterification govern the physicochemical properties and, consequently, the application-specific performance of this compound esters.
Synthesis and Structure of this compound Esters
This compound esters are synthesized through a two-stage process involving the dehydration of sorbitol followed by esterification with fatty acids.[4] This process creates a complex mixture of isomers, as the esterification can occur at any of the free hydroxyl groups on the this compound ring.[5]
Stage 1: Dehydration of Sorbitol Sorbitol, a sugar alcohol, is heated in the presence of an acid catalyst to induce intramolecular dehydration (cyclization).[4][6] This reaction removes a water molecule to form a cyclic ether known as this compound.[5][6] The primary product is the five-membered 1,4-anhydrosorbitol ring, though other isomers are also formed.[6]
Stage 2: Esterification with Fatty Acids The resulting this compound is then esterified by reacting it with one or more fatty acids at high temperatures, typically with a base catalyst.[2][4] The fatty acid's carboxyl group forms an ester bond with one of the hydroxyl groups on the this compound ring.[2] The final product is a mixture of mono-, di-, and tri-esters, depending on the molar ratio of the reactants.[5]
Caption: Synthesis pathway of this compound esters from sorbitol.
The Influence of Fatty Acid Structure on Functionality
The specific fatty acid used during esterification is the primary determinant of the resulting this compound ester's properties and performance. Key characteristics of the fatty acid—its chain length and the presence or absence of double bonds (saturation)—directly impact the surfactant's balance between hydrophilicity and lipophilicity.[2][7]
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a crucial parameter that indicates a surfactant's affinity for water or oil, guiding its selection for specific applications. A low HLB (typically 1-8) signifies greater lipophilicity, favoring the formation of water-in-oil (W/O) emulsions, whereas a high HLB (8-18) indicates hydrophilicity, suitable for oil-in-water (O/W) emulsions.[8][9]
The fatty acid component profoundly influences the HLB value:
-
Chain Length: As the alkyl chain length of the fatty acid increases, the molecule becomes more lipophilic, resulting in a lower HLB value.[10][11] For instance, this compound monolaurate (Span 20), derived from the shorter C12 lauric acid, has a high HLB of 8.6, making it more water-dispersible than this compound monostearate (Span 60), which uses the longer C18 stearic acid and has an HLB of 4.7.[7][8][12]
-
Degree of Esterification: Increasing the number of fatty acid chains attached to the this compound head (e.g., moving from a monoester to a triester) significantly increases the molecule's lipophilic character, thereby lowering its HLB value.[10] For example, this compound tristearate (Span 65) has a very low HLB of 2.1.[7]
-
Saturation: The presence of double bonds (unsaturation) in the fatty acid chain, as in oleic acid, can slightly increase the HLB value compared to its saturated counterpart with the same carbon number (stearic acid).[7] This is due to the kink in the chain caused by the double bond, which can affect molecular packing and interaction with water.
Caption: Fatty acid structure dictates this compound ester properties and function.
Physical State and Solubility
The choice of fatty acid also determines the physical form (liquid or solid) and solubility of the this compound ester.[13]
-
Saturated Fatty Acids: Long-chain saturated fatty acids like stearic acid (C18) produce waxy, solid esters such as this compound monostearate (SMS).[2][13] These are ideal for applications requiring structure and high thermal stability, such as in margarine and baked goods.[2][13]
-
Unsaturated Fatty Acids: The presence of a double bond in oleic acid (C18) introduces a bend in the hydrocarbon tail, preventing tight packing. This results in liquid esters like this compound monooleate (SMO), which are preferred for formulations requiring a fluid consistency, such as lotions and creams.[2][14]
-
Short-Chain Fatty Acids: Shorter chains, like lauric acid (C12), also lead to liquid esters (e.g., this compound monolaurate), suitable for lightweight cosmetic formulations.[2]
Water solubility generally decreases as the fatty acid chain length and degree of esterification increase.[10] Most this compound esters are soluble in oils and polar organic solvents but are generally insoluble or dispersible in water.[8][15]
Data Summary: Properties of Common this compound Esters
The quantitative impact of the fatty acid moiety is summarized below. The data highlights how different fatty acids (Lauric, Palmitic, Stearic, Oleic) and the degree of esterification influence the HLB value and physical state.
| Common Name (Trade Name) | Fatty Acid Used | Chemical Name | HLB Value | Physical Form at Room Temp. | Primary Application Type |
| Span 20 | Lauric Acid (C12) | This compound Monolaurate | 8.6[7][8][12] | Viscous Liquid[2][12] | O/W Emulsifier, Cosmetics, Pharma[2][13] |
| Span 40 | Palmitic Acid (C16) | This compound Monopalmitate | 6.7[7][8] | Waxy Solid | W/O Emulsifier, Food, Cosmetics[9] |
| Span 60 | Stearic Acid (C18) | This compound Monostearate | 4.7[7][12] | Waxy Flakes/Solid[2][12][13] | W/O Emulsifier, Food (Bakery, Chocolate), Cosmetics[2][16] |
| Span 65 | Stearic Acid (C18) | This compound Tristearate | 2.1[7] | Hard, Waxy Solid | Strong W/O Emulsifier, Prevents fat bloom in chocolate[2][16] |
| Span 80 | Oleic Acid (C18, unsat.) | This compound Monooleate | 4.3[7][12] | Viscous Liquid[12] | W/O Emulsifier, Pharma, Cosmetics, Food[1][16][17] |
| Span 85 | Oleic Acid (C18, unsat.) | This compound Trioleate | 1.8[7] | Viscous Liquid[2] | Strong W/O Emulsifier, Industrial applications[2][13] |
Experimental Protocols for Characterization
The characterization of this compound esters and their performance in formulations involves a range of analytical techniques. Below are protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Compositional Analysis
Objective: To separate and quantify the distribution of mono-, di-, tri-, and tetraester fractions in a this compound ester product.[18]
Methodology:
-
System: A reversed-phase HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 stationary phase column.[18]
-
Mobile Phase: An isocratic or gradient elution using a mixture of solvents like isopropanol (B130326) and water. The exact ratio is optimized to achieve separation.[4]
-
Sample Preparation: Prepare a standard solution of the this compound ester sample (e.g., 2.5 mg/mL) in a suitable solvent like the mobile phase.[18]
-
Injection & Run: Inject a known volume of the sample. The different ester fractions will elute at different times based on their polarity.
-
Quantification: Use relative response factors, often derived from pure glyceride standards, to calculate the percentage of each ester fraction in the sample.[18]
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the melting point and thermal behavior of solid this compound esters, which relates to the fatty acid chain's properties.[14]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound ester sample into an aluminum DSC pan and hermetically seal it.[14]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.[14]
-
Thermal Program:
-
Heat the sample to a temperature well above its expected melting point (e.g., 80°C) to erase its thermal history.[14]
-
Hold isothermally for several minutes.[14]
-
Cool the sample at a controlled rate (e.g., 3-5 °C/min) to observe crystallization.[14]
-
Heat the sample again at a controlled rate to observe the melting transition.
-
-
Analysis: The melting point is determined from the peak of the endothermic transition in the second heating scan. The shape and size of the peak provide information on purity and crystalline structure.
Tensiometry for Surface Activity and HLB Determination
Objective: To measure the surface tension of this compound ester solutions to determine the Critical Micelle Concentration (CMC) and to experimentally estimate the HLB value.
Methodology:
-
Solution Preparation: Prepare a series of dilutions of the surfactant in a suitable solvent (e.g., ultrapure water for more hydrophilic esters, or an oil phase).[19]
-
Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution, starting from the pure solvent and moving to increasing concentrations.[19]
-
CMC Determination: Plot surface tension versus the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC.
-
HLB Estimation (via π-A Isotherms):
-
A Langmuir trough can be used to create a monolayer of the surfactant at an air-water interface.[9][20]
-
The monolayer is compressed, and the surface pressure (π) is measured as a function of the area per molecule (A).
-
The parameters derived from the resulting π-A isotherm, such as the slopes of different compression stages, can be correlated with the HLB value of the surfactant or surfactant mixture.[9][20]
-
Caption: Experimental workflow for this compound ester characterization.
Conclusion
The functionality of this compound esters is not inherent to the this compound moiety alone but is profoundly and precisely controlled by the attached fatty acid chains. The length, saturation, and number of these chains dictate the critical physicochemical properties of the surfactant, including its HLB value, physical state, and solubility. For researchers and formulation scientists, a thorough understanding of these structure-function relationships is paramount. By carefully selecting the fatty acid, one can tailor the properties of the this compound ester to create highly stable, effective, and aesthetically pleasing products for pharmaceutical, cosmetic, and food applications.
References
- 1. What Are this compound Esters Uses ? [cnchemsino.com]
- 2. shreechem.in [shreechem.in]
- 3. nmb-journal.com [nmb-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. Lamberti: this compound esters, fatty amides | Lamberti Group [lamberti.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Effect of this compound ester structure on the separation between tetrahydrofuran and water [frontiersin.org]
- 8. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]
- 9. The Properties of the Monolayers of this compound Lipids as Informative Factors on the Hydrophilic–Lipophilic Balance Value of Their Mixtures, Proposed for Dermatological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Ultimate Guide to this compound Esters [cnchemsino.com]
- 13. shreechem.in [shreechem.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Esters [drugfuture.com]
- 16. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 17. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sorbitan Chemistry and its Isomeric Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry of sorbitan and its isomeric compounds. It covers the synthesis, structure, and physicochemical properties of this compound and its derivatives, with a focus on their applications as nonionic surfactants in various industries, including pharmaceuticals and food production.
Core Chemistry of this compound
This compound is a mixture of isomeric organic compounds derived from the dehydration of sorbitol, a sugar alcohol.[1] It serves as a crucial intermediate in the production of isosorbide (B1672297) and a wide range of surfactants.[1] The term "this compound" typically refers to the anhydrides of sorbitol.[2]
Synthesis from Sorbitol
The production of this compound involves the intramolecular dehydration of sorbitol, a reaction typically catalyzed by an acid.[3][4] This process removes one or two molecules of water from the sorbitol molecule, leading to the formation of cyclic ethers.[1] The reaction conditions, such as temperature, pressure, and catalyst type, can be controlled to selectively produce this compound over its di-dehydrated counterpart, isosorbide, as the rate of this compound formation is generally faster.[1]
The dehydration of sorbitol results in a mixture of cyclic ethers, primarily with five-membered (furanoid) or six-membered (pyranoid) rings.[1] The most predominant product is the five-membered 1,4-anhydrosorbitol.[1] Further dehydration of this compound leads to the formation of isosorbide (1,4:3,6-dianhydrosorbitol).[1][5]
Caption: Dehydration pathway of sorbitol to this compound and isosorbide.
Isomeric Compounds of this compound
The dehydration of sorbitol does not yield a single compound but rather a mixture of structural isomers. The primary isomers are monoanhydro derivatives, with dianhydro derivatives forming under more stringent conditions.
Monoanhydro Isomers
-
1,4-Sorbitan (1,4-anhydrosorbitol): This is the major product of the dehydration reaction and features a five-membered tetrahydrofuran (B95107) ring.[1]
-
1,5-Sorbitan (1,5-anhydrosorbitol): This isomer contains a six-membered tetrahydropyran (B127337) ring.[6][7]
-
2,5-Sorbitan: Another furanoid isomer formed during the reaction.[8]
Dianhydro Isomer
-
Isosorbide (1,4:3,6-dianhydrosorbitol): Formed by the removal of a second water molecule from this compound, isosorbide is a bicyclic compound with two fused furan (B31954) rings.[5][9] It is a rigid molecule with two secondary hydroxyl groups that have different orientations and reactivities.[5]
Caption: Key isomeric structures derived from sorbitol.
Physicochemical Properties of this compound and Isomers
The physicochemical properties of this compound and its isomers are crucial for their application. The table below summarizes key properties for the most common isomers.
| Property | 1,4-Sorbitan | 1,5-Anhydro-D-sorbitol | Isosorbide |
| Synonyms | 1,4-Anhydro-D-glucitol[10] | 1,5-Anhydro-D-glucitol[6] | 1,4:3,6-Dianhydro-D-glucitol[9] |
| CAS Number | 27299-12-3[10] | 154-58-5[6][11] | 652-67-5 |
| Molecular Formula | C₆H₁₂O₅[10] | C₆H₁₂O₅[6][11] | C₆H₁₀O₄ |
| Molar Mass | 164.16 g/mol [10] | 164.16 g/mol [6][11] | 146.14 g/mol |
| Appearance | White crystalline powder[12] | Crystalline solid | White, crystalline solid[5] |
| Melting Point | 113 °C[12] | - | 61-64 °C |
| Solubility | Soluble in water, slightly soluble in ethanol[12] | Soluble in water[11] | Highly hydrophilic solid[5] |
This compound Esters (Spans)
This compound esters, commercially known as Spans, are nonionic surfactants produced by the esterification of this compound with fatty acids.[13][14] These esters are lipophilic (oil-soluble) and are widely used as water-in-oil (W/O) emulsifiers, stabilizers, wetting agents, and dispersants in the food, pharmaceutical, and cosmetic industries.[8][13][14][15]
The properties of this compound esters vary depending on the fatty acid used for esterification.[13] The balance between the hydrophilic this compound head and the lipophilic fatty acid tail is quantified by the Hydrophilic-Lipophilic Balance (HLB) value. This compound esters typically have low HLB values, indicating their lipophilic nature.[13][15]
Common this compound Esters and Their Properties
| Common Name (Span) | Chemical Name | Fatty Acid Used | CAS Number | HLB Value | Appearance |
| Span 20 | This compound Monolaurate | Lauric Acid | 1338-39-2[13] | 8.6[13] | Yellow liquid[16] |
| Span 40 | This compound Monopalmitate | Palmitic Acid | 26266-57-9[13] | 6.7[13] | - |
| Span 60 | This compound Monostearate | Stearic Acid | 1338-41-6[13] | 4.7[15] | White to tan waxy solid[17] |
| Span 65 | This compound Tristearate | Stearic Acid | 26658-19-5[13] | 2.1 | - |
| Span 80 | This compound Monooleate | Oleic Acid | 1338-43-8[13] | 4.3[15] | Amber to brown viscous oily liquid[15] |
| Span 85 | This compound Trioleate | Oleic Acid | 26266-58-0[13] | 1.8 | - |
Experimental Protocols
Synthesis of this compound
Objective: To produce this compound through the acid-catalyzed dehydration of sorbitol.
Methodology:
-
A four-neck flask is equipped with a thermometer, a mechanical stirrer, an inert gas inlet (e.g., nitrogen), and a condenser connected to a vacuum pump.[3]
-
D-sorbitol (e.g., 0.5 mol) is added to the flask and heated to its melting point (approximately 100°C).[3]
-
An acid catalyst, such as phosphoric acid (85%) or p-toluenesulfonic acid, is added to the molten sorbitol.[3]
-
A vacuum (e.g., ~2kPa) is applied to facilitate the removal of water generated during the reaction.[3]
-
The reaction is monitored by measuring the hydroxyl value of the mixture. The reaction is considered complete when the hydroxyl value reaches a target range (e.g., 1375-1399 mgKOH/g).[4]
-
The resulting product is a mixture of this compound isomers.
Synthesis of this compound Monostearate (Span 60)
Objective: To synthesize a this compound ester by reacting this compound with stearic acid.
Methodology:
-
The synthesis is typically carried out in two steps: first, the preparation of anhydro sorbitol, and second, the esterification.[3][8]
-
Anhydro sorbitol (a mixture of sorbitans) is prepared as described in the protocol above.
-
The anhydro sorbitol is then reacted with stearic acid in the presence of an alkaline catalyst, such as sodium hydroxide (B78521) or potassium hydroxide.[3][8]
-
The reaction is conducted at a temperature not exceeding 215°C to prevent color formation.[8]
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen) for a period of several hours (e.g., 5 hours).[3]
-
The progress of the esterification is monitored by measuring the acid value and saponification number of the reaction mixture.[3][18]
-
Upon completion, the catalyst may be neutralized, and the product can be purified if necessary.[3]
Analytical Characterization Workflow
The complex mixture of isomers in both this compound and its esters necessitates advanced analytical techniques for separation and quantification.
Caption: General workflow for the synthesis and analysis of this compound esters.
High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is a common method for separating this compound esters into mono-, di-, and tri-ester fractions.[19][20] Capillary Supercritical Fluid Chromatography (SFC) is another powerful technique that can provide high-resolution separation of the various isomers and ester groups.[21] These chromatographic methods are often coupled with detectors like Refractive Index (RI) detectors or Mass Spectrometers (MS) for identification and quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. iiis.org [iiis.org]
- 4. btsjournals.com [btsjournals.com]
- 5. Isosorbide - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4297290A - Process for preparing this compound esters - Google Patents [patents.google.com]
- 9. Isosorbide:introduction,synthesis and application_Chemicalbook [chemicalbook.com]
- 10. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,5-Anhydro- D -sorbitol crystalline 154-58-5 [sigmaaldrich.com]
- 12. This compound | 12441-09-7 [chemicalbook.com]
- 13. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]
- 14. shreechem.in [shreechem.in]
- 15. The Ultimate Guide to this compound Esters [cnchemsino.com]
- 16. This compound Esters [drugfuture.com]
- 17. This compound monooctadecanoate | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Creating Water-in-Oil Emulsions Using Sorbitan Stearate
Application Notes
Introduction
Water-in-oil (W/O) emulsions are complex systems where water droplets are dispersed within a continuous oil phase. These emulsions are integral to a wide array of applications, including pharmaceuticals, cosmetics, and food products, offering unique textural properties and serving as effective delivery vehicles for hydrophilic substances. The stability of these emulsions is paramount and is largely dependent on the choice of emulsifying agent.
Sorbitan stearate (B1226849), a non-ionic surfactant derived from sorbitol and stearic acid, is a highly effective emulsifier for creating stable W/O emulsions.[1] With a low Hydrophilic-Lipophilic Balance (HLB) value of 4.7, this compound stearate is predominantly oil-soluble, positioning it at the oil-water interface to prevent the coalescence of water droplets.[1] This document provides a detailed protocol for the preparation of W/O emulsions using this compound stearate, along with data on the influence of its concentration on the physical properties of the emulsion.
Principle of Emulsification
The formation of a stable W/O emulsion with this compound stearate involves the following key steps:
-
Dissolution of Emulsifier: this compound stearate is melted and dissolved in the oil phase.
-
Phase Dispersion: The aqueous phase is gradually introduced into the oil phase under continuous agitation. The mechanical energy input breaks the water into fine droplets.
-
Interfacial Stabilization: this compound stearate molecules migrate to the newly created oil-water interface. The lipophilic (fat-loving) stearate tail orients into the oil phase, while the hydrophilic (water-loving) this compound head group faces the water droplet. This forms a protective film around the water droplets, creating a steric barrier that prevents them from coalescing.
-
Viscosity and Stability: The viscosity of the continuous oil phase plays a crucial role in the long-term stability of the emulsion by impeding the movement and subsequent coalescence of the dispersed water droplets. The presence of the emulsifier and the dispersed water phase generally leads to a significant increase in the viscosity of the emulsion compared to the oil alone.[2]
Experimental Protocols
Materials and Equipment
-
Oil Phase: Light Mineral Oil (or Liquid Paraffin)
-
Aqueous Phase: Deionized Water
-
Emulsifier: this compound Stearate (HLB 4.7)
-
Equipment:
-
Beakers
-
Heating plate with magnetic stirrer
-
Homogenizer (e.g., rotor-stator type)
-
Water bath
-
Microscope with a camera for droplet size analysis
-
Viscometer or rheometer
-
Preparation of Water-in-Oil Emulsions
This protocol describes the preparation of a 100g batch of a W/O emulsion with a 70:30 oil-to-water ratio. The concentration of this compound stearate is varied to demonstrate its effect on emulsion properties.
-
Preparation of the Oil Phase:
-
Weigh the desired amount of light mineral oil into a beaker.
-
Add the specified percentage of this compound stearate to the oil.
-
Heat the mixture to 75-80°C on a heating plate while stirring with a magnetic stirrer until the this compound stearate is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the deionized water to 75-80°C.
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase while continuously stirring with a homogenizer at a moderate speed (e.g., 1000-1500 rpm).
-
Once all the aqueous phase has been added, increase the homogenization speed (e.g., 3000-5000 rpm) for 3-5 minutes to ensure the formation of fine water droplets.
-
-
Cooling:
-
Transfer the emulsion to a water bath set at room temperature and continue to stir gently with a magnetic stirrer until the emulsion has cooled to room temperature. This prevents phase separation during the cooling process.
-
-
Characterization:
-
Droplet Size Analysis: Place a small sample of the emulsion on a microscope slide and observe under a microscope. Capture images and use image analysis software to determine the mean droplet size and size distribution.
-
Viscosity Measurement: Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature (e.g., 25°C).
-
Stability Assessment: Transfer the emulsion to a graduated cylinder, seal it, and store it at room temperature. Observe and record the volume of any separated water or oil phase over time (e.g., 24 hours, 7 days, 30 days) to determine the creaming index.
-
Data Presentation
Table 1: Formulation Compositions
| Formulation ID | Light Mineral Oil (g) | Deionized Water (g) | This compound Stearate (% w/w) | This compound Stearate (g) |
| F1 | 70 | 30 | 1.0 | 1.0 |
| F2 | 70 | 30 | 3.0 | 3.0 |
| F3 | 70 | 30 | 5.0 | 5.0 |
Table 2: Physical Properties of W/O Emulsions with Varying this compound Stearate Concentrations
| Formulation ID | This compound Stearate (% w/w) | Mean Droplet Size (µm) | Viscosity (mPa·s at 25°C) | Stability (Creaming Index % after 7 days) |
| F1 | 1.0 | 15.2 | 850 | 8 |
| F2 | 3.0 | 8.5 | 1500 | 2 |
| F3 | 5.0 | 4.1 | 2800 | < 1 |
Note: The data presented in Table 2 are illustrative and representative of expected trends. Actual values will depend on the specific raw materials and processing conditions used.
Visualization
Mechanism of W/O Emulsion Stabilization by this compound Stearate
Caption: Stabilization of a water droplet in oil by this compound stearate.
Experimental Workflow for W/O Emulsion Preparation
Caption: Workflow for preparing and characterizing W/O emulsions.
References
Application Notes and Protocols: Sorbitan Monooleate as a Surfactant for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan monooleate, a non-ionic surfactant, is widely utilized in the formulation of nanoparticles for various applications, including drug delivery, cosmetics, and food technology.[1][2] Its ability to form stable emulsions and control particle size makes it an invaluable tool in the synthesis of both polymeric and lipid-based nanoparticles.[3][4] These application notes provide detailed protocols and data on the use of this compound monooleate in nanoparticle synthesis, offering a guide for researchers and professionals in the field. This compound monooleate is known for its biocompatibility, which is a crucial factor for in vivo applications.[5]
Key Properties of this compound Monooleate (Span 80)
| Property | Value | Reference |
| Chemical Name | This compound (Z)-mono-9-octadecenoate | |
| Synonyms | Span 80, Arlacel 80 | [1] |
| HLB Value | 4.3 | [6] |
| Appearance | Viscous, oily, yellow to amber liquid | [2] |
| Solubility | Soluble in ethanol, isopropanol, and mineral and vegetable oils. Insoluble in water. | [2] |
| Primary Function | Emulsifier, stabilizer, dispersant | [1][2] |
Applications in Nanoparticle Synthesis
This compound monooleate is a versatile surfactant employed in various nanoparticle synthesis techniques:
-
Emulsion-Solvent Evaporation: This is a common method for producing polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL).[3][7] this compound monooleate acts as a stabilizer for the emulsion droplets, preventing their coalescence and controlling the final particle size.[3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): In the formulation of SLNs and NLCs, this compound monooleate is used to emulsify the melted lipid phase in an aqueous medium.[8] It contributes to the formation of small, stable nanoparticles suitable for drug encapsulation.
-
Nanoemulsions: this compound monooleate is a key component in the preparation of stable oil-in-water (O/W) and water-in-oil (W/O) nanoemulsions, which can serve as drug delivery systems.[9]
-
Microemulsion Template: Microemulsions stabilized by this compound monooleate can act as templates for the synthesis of various types of nanoparticles.[10]
Experimental Protocols
Protocol 1: Emulsion-Solvent Evaporation for PLGA Nanoparticle Synthesis
This protocol describes a general method for preparing PLGA nanoparticles using this compound monooleate. The specific parameters may need to be optimized depending on the desired nanoparticle characteristics.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound monooleate (Span 80)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another co-surfactant (optional)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the drug of interest in an organic solvent (e.g., 5 mL of DCM).[11] Add this compound monooleate to this organic phase. The concentration of this compound monooleate can be varied to control particle size.[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a co-surfactant like PVA (e.g., 1% w/v) in deionized water. The use of a co-surfactant can further enhance stability.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This process creates an oil-in-water (O/W) emulsion. The energy and duration of emulsification are critical parameters for controlling droplet size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.[12]
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then resuspend them in a suitable medium.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol outlines the preparation of SLNs using this compound monooleate.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
This compound monooleate (Span 80)
-
Drug to be encapsulated
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing this compound monooleate to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.[8]
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication while maintaining the temperature above the lipid's melting point. This reduces the size of the lipid droplets to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature. The solidification of the lipid droplets leads to the formation of SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.
Data Presentation
The concentration of this compound monooleate and other process parameters significantly influence the physicochemical properties of the resulting nanoparticles.
Table 1: Effect of this compound Monooleate Volume on Microsphere Size
| Volume of this compound Monooleate (mL) | Average Particle Size (μm) |
| 0.5 | 1.128 |
| 1.0 | 0.891 |
| 1.5 | 0.764 |
Adapted from a study on PLA/PCL microspheres synthesized by emulsion-solvent evaporation. Increasing the volume of this compound monooleate resulted in a decrease in the average particle size.[13]
Table 2: Influence of Surfactant Concentration on Nanoemulsion Properties
| Surfactant Concentration (% v/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 150.3 | 0.312 | -25.4 |
| 1.5 | 75.6 | 0.257 | -30.1 |
| 2.0 | 98.2 | 0.286 | -32.8 |
Illustrative data based on trends observed in studies on essential oil-based nanoemulsions. Optimal surfactant concentration leads to the smallest particle size and a low PDI, indicating a monodisperse system.[14]
Biocompatibility and Cellular Uptake
This compound monooleate is generally considered biocompatible and is used in various pharmaceutical and food products.[2][5] However, the overall toxicity of nanoparticles is influenced by multiple factors including their size, charge, and the specific cell type being investigated.[15] Studies on nanoparticles formulated with this compound esters have shown good biocompatibility. For instance, cubosomes and hexosomes stabilized by this compound monooleate have been reported as biocompatible nanoplatforms.[5] It's important to note that at high concentrations, some surfactants can cause cytotoxicity.[16]
The cellular uptake of nanoparticles is a complex process influenced by their physicochemical properties.[6][17] Nanoparticles can enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[18][19] The surface properties of nanoparticles, which are dictated by surfactants like this compound monooleate, play a crucial role in their interaction with the cell membrane and the subsequent internalization pathway.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. Cubosomes and hexosomes stabilized by this compound monooleate as biocompatible nanoplatforms against skin metastatic human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stabilizing Nanoparticles with Sorbitan Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing sorbitan esters in the stabilization of various nanoparticle formulations. This compound esters, a class of non-ionic surfactants derived from the dehydration of sorbitol and esterification with fatty acids, are widely employed in the pharmaceutical and biotechnology industries for their biocompatibility, biodegradability, and ability to form stable nanoparticle suspensions. This document outlines their mechanism of action, provides quantitative data on their performance, and offers step-by-step protocols for the preparation of inorganic, lipid-based, and polymeric nanoparticles.
Introduction to this compound Esters in Nanoparticle Stabilization
This compound esters, commercially known as Spans®, are lipophilic (oil-soluble) non-ionic surfactants. Their primary function in nanoparticle formulations is to provide steric stabilization.[1] This mechanism involves the adsorption of the this compound ester molecules onto the nanoparticle surface. The lipophilic fatty acid chains of the this compound ester orient outwards into the continuous phase (in the case of aqueous nanoparticle suspensions, this is often achieved in conjunction with a hydrophilic surfactant), creating a physical barrier that prevents nanoparticle aggregation and Ostwald ripening.[2]
The choice of a specific this compound ester and its concentration is critical and depends on the desired nanoparticle characteristics and the overall formulation.[3] The Hydrophilic-Lipophilic Balance (HLB) value is a key parameter in selecting the appropriate surfactant. This compound esters have low HLB values, indicating their lipophilic nature.[3] They are often used in combination with their ethoxylated derivatives, polysorbates (Tweens®), which are hydrophilic and have high HLB values, to achieve a desired overall HLB for stable oil-in-water (o/w) or water-in-oil (w/o) nanoemulsions and nanoparticle suspensions.[4]
Quantitative Data on this compound Ester Stabilized Nanoparticles
The following tables summarize quantitative data from various studies, demonstrating the impact of this compound esters and other formulation parameters on the physicochemical properties of nanoparticles.
Table 1: Influence of this compound Ester (Span 80) Concentration on Silver Nanoparticle Size
| Surfactant to Oil Phase Ratio (Fs) | Average Nanoparticle Diameter (nm) |
| 8 | 13.02 |
| 10 | 15.62 |
| 12 | 25.10 |
| 15 | 65.36 |
| 20 | 133.28 |
| 30 | 300.12 |
Data adapted from a study on the synthesis of silver nanoparticles.[5] A lower Fs value corresponds to a higher concentration of Span 80.
Table 2: Physicochemical Properties of Cyclosporine-Loaded this compound Ester Nanoparticles (SENS) for Ocular Delivery
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Cyclosporine Loading (%) |
| Optimized SENS (SENS-OPT) | 170.5 | +33.9 | 19.66 |
| Hyaluronic Acid Coated SENS | 177.6 | -20.6 | Not Reported |
Data from a study on a novel topical ocular drug delivery system.[1]
Table 3: Properties of Spironolactone-Loaded Solid Lipid Nanoparticles (SLNs) with Varying HLB Values of Span and Tween Mixtures
| Formulation ID | HLB Value | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading Rate (%) |
| F4 | 10.5 | Not Reported | -31.73 ± 4.92 | Not Reported |
| F11 | 10.5 | 150.8 ± 7.6 | +28.36 ± 2.36 | Not Reported |
| F13 | 16.7 | Not Reported | Not Reported | 81.3 ± 4.17 |
| F15 | 4.3 | Not Reported | -9.6 ± 0.45 | Not Reported |
Data from a study on spironolactone-loaded SLNs.[6] Note that a complete dataset for all parameters for each formulation was not provided in the source.
Table 4: Characteristics of Paclitaxel-Loaded PLGA Nanoparticles with Different Stabilizers
| Stabilizer (at optimal concentration) | Particle Size (nm) | Polydispersity Index (PDI) | Surface Charge (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Span 20 | 190 ± 12.42 to 350 ± 11.1 | 0.13 ± 0.02 to 0.2 ± 0.01 | -19.1 ± 1.5 to -40.4 ± 1.6 | 2.43 to 9.5 | > 80 |
| Tween 80 | 190 ± 12.42 to 350 ± 11.1 | 0.13 ± 0.02 to 0.2 ± 0.01 | -19.1 ± 1.5 to -40.4 ± 1.6 | 2.43 to 9.5 | > 80 |
Data from a study formulating paclitaxel (B517696) nanoparticles with various stabilizers.[5] The ranges represent the results obtained across different stabilizer concentrations.
Experimental Protocols
This section provides detailed protocols for preparing various types of nanoparticles using this compound esters as stabilizers.
Protocol for Synthesis of Silver Nanoparticles using Microemulsion Method
This protocol is adapted from a method for synthesizing uniform spherical silver nanoparticles stabilized with Span 80.[7]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
This compound monooleate (Span 80)
-
2-Ethyl hexanol (as the oil phase)
-
Double distilled water
Equipment:
-
High-speed homogenizer (e.g., IKA T25 digital ultra turrax)
-
Magnetic stirrer
-
Water bath
-
Glassware
Procedure:
-
Prepare the Aqueous Phase: Dissolve the desired concentration of silver nitrate in double distilled water.
-
Prepare the Microemulsion: In a reaction vessel, combine the aqueous silver nitrate solution, 2-ethyl hexanol (oil phase), and Span 80.
-
Homogenization: Homogenize the mixture at high speed (e.g., 22,000 rpm) while maintaining the temperature at 40°C using a water bath.
-
Reduction: While continuing the high-speed homogenization, add an aqueous solution of sodium borohydrate dropwise (2-3 drops/sec) to the microemulsion.
-
Nanoparticle Formation: A spontaneous reduction reaction will occur, indicated by the formation of a black colloidal suspension, signifying the formation of silver nanoparticles.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation to remove excess reactants and surfactant.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) by High-Speed Homogenization
This protocol is a general method for preparing drug-loaded SLNs, adapted from a study on olanzapine-loaded SLNs.[8]
Materials:
-
Lipid (e.g., Glyceryl monostearate - GMS, Stearic acid)
-
Active Pharmaceutical Ingredient (API)
-
This compound ester (e.g., Span 80)
-
Polysorbate (e.g., Tween 80)
-
Double distilled water
Equipment:
-
High-speed homogenizer
-
Heated magnetic stirrer or water bath
-
Beakers
Procedure:
-
Prepare the Oil Phase: Melt the lipid by heating it 5-10°C above its melting point. Dissolve the API in the molten lipid.
-
Prepare the Aqueous Phase: Dissolve the surfactant mixture (Span 80 and Tween 80) in double distilled water and heat it to the same temperature as the oil phase.
-
Emulsification: Add the hot oil phase to the hot aqueous phase under continuous stirring.
-
Homogenization: Subject the resulting mixture to high-speed homogenization (e.g., 10,000 - 15,000 rpm) for a specified time (e.g., 15-45 minutes) to form a hot oil-in-water (o/w) emulsion.
-
Nanoparticle Solidification: Cool down the hot nanoemulsion to room temperature or below, allowing the lipid to solidify and form SLNs.
Protocol for Preparation of Polymeric Nanoparticles by Nanoprecipitation (Solvent Displacement)
This is a general protocol for preparing polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), and can be adapted to include this compound esters as a co-stabilizer.[1]
Materials:
-
Polymer (e.g., PLGA)
-
Active Pharmaceutical Ingredient (API)
-
Organic solvent (e.g., Acetone, Tetrahydrofuran - THF)
-
Aqueous solution containing a stabilizer (e.g., a mixture of a hydrophilic polymer like PVA or a polysorbate and a this compound ester)
-
Double distilled water
Equipment:
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Rotary evaporator
Procedure:
-
Prepare the Organic Phase: Dissolve the polymer and the API in a suitable organic solvent.
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing the stabilizer(s).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
Solvent Evaporation: Continue stirring (e.g., overnight) to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation and washing to remove unencapsulated drug and excess surfactant.
Visualizations
Mechanism of Steric Stabilization
Caption: Mechanism of steric stabilization by this compound esters.
Experimental Workflow for SLN Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound Ester Stabilized Uniform Spherical Silver Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Sorbitan Esters in Topical Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction Sorbitan esters, commonly known by the trade name Span®, are a versatile class of non-ionic surfactants derived from the esterification of sorbitol (a sugar alcohol) with fatty acids.[1][2] Due to their lipophilic nature and wide range of Hydrophilic-Lipophilic Balance (HLB) values, they are extensively used as emulsifiers, stabilizers, wetting agents, and permeation enhancers in the formulation of topical drug delivery systems such as creams, lotions, and ointments.[1][3][4] Their primary functions include ensuring the uniform dispersion of active pharmaceutical ingredients (APIs), enhancing formulation stability, and improving the texture and skin feel of topical products.[5][6]
Key Applications in Topical Formulations
-
Emulsifying Agents: this compound esters are highly effective at forming stable water-in-oil (W/O) emulsions, which are beneficial for moisturizing and protective creams.[3][6] They are often used in combination with their ethoxylated derivatives (polysorbates or Tweens) to create stable oil-in-water (O/W) emulsions, allowing for the formulation of a wide variety of textures from lotions to creams.[7][8] The ratio of Span to Tween can be adjusted to achieve the desired HLB for emulsifying different types of oils and waxes.[7]
-
Solubilizers and Dispersants: They aid in solubilizing and dispersing poorly water-soluble APIs within the lipid base of topical formulations.[3] This ensures a homogenous distribution of the drug, leading to more consistent and effective delivery to the skin.[1]
-
Permeation Enhancers: Certain this compound esters can enhance the penetration of APIs through the stratum corneum, the outermost layer of the skin. They achieve this by disrupting the highly ordered lipid structure of the skin barrier, thereby increasing the diffusion of the drug into deeper skin layers.[9][10]
-
Stabilizers for Advanced Delivery Systems: this compound esters are key components in the development of novel drug delivery systems like niosomes (non-ionic surfactant vesicles), microemulsions, and nanoparticles, which can improve the bioavailability and targeted delivery of lipophilic compounds.[6][11][12]
Quantitative Data and Properties
The selection of a this compound ester is primarily guided by its HLB value, which indicates its preference for oil or water phases. Low HLB values are characteristic of lipophilic (oil-loving) surfactants, ideal for W/O emulsions, while higher HLB values are suited for O/W emulsions, often in combination with a high-HLB surfactant.[2][3]
Table 1: Physicochemical Properties of Common this compound Esters
| This compound Ester (Common Name) | Chemical Name | HLB Value | Physical Form at 25°C | Typical Application |
| Span® 20 | This compound Monolaurate | 8.6 | Pale yellow liquid | O/W co-emulsifier, suitable for lotions and color cosmetics.[7][13] |
| Span® 60 | This compound Monostearate | 4.7 | Yellowish waxy solid | W/O emulsifier, used in creams, ointments, and lotions.[5][8][14] |
| Span® 80 | This compound Monooleate | 4.3 | Amber viscous liquid | W/O emulsifier, dispersant, and permeation enhancer.[11][15] |
| Span® 85 | This compound Trioleate | 1.8 | Yellow oily liquid | Strong W/O emulsifier for oil-rich formulations.[6][14] |
Table 2: Example Formulation Characteristics from Published Studies
| Formulation Type | This compound Ester Used | Key Finding / Characteristic | Value | Reference |
| This compound Ester Nanoparticles (SENS) | This compound Monooleate (Span® 80) | Particle Size | 170.5 nm | [16] |
| This compound Ester Nanoparticles (SENS) | This compound Monooleate (Span® 80) | Zeta Potential | +33.9 mV | [16] |
| This compound Ester Nanoparticles (SENS) | This compound Monooleate (Span® 80) | Cyclosporine Loading | 19.66% | [16] |
| This compound Ester Nanoparticles (SENS) | This compound Monooleate (Span® 80) | Encapsulation Efficiency | 83.95% | [17] |
| Organogel | This compound Monostearate (Span® 60) | Gelator Concentration (Optimized) | 14% (w/w) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Topical Cream
This protocol describes the preparation of a stable W/O cream using this compound Monostearate (Span® 60) as the primary emulsifier.
Materials:
-
Oil Phase: Mineral Oil (or other suitable oil), Cetyl Alcohol, this compound Monostearate (Span® 60).
-
Aqueous Phase: Purified Water, Glycerin, Preservative (e.g., Methylparaben).
-
Active Pharmaceutical Ingredient (API), if applicable.
Equipment:
-
Two heat-resistant glass beakers.
-
Water bath or heating mantle with magnetic stirring.
-
Homogenizer (e.g., rotor-stator or high-pressure).
-
Weighing balance.
Procedure:
-
Prepare the Oil Phase: In a beaker, accurately weigh and combine the mineral oil, cetyl alcohol, and this compound Monostearate. If the API is oil-soluble, dissolve it in this phase.
-
Prepare the Aqueous Phase: In a separate beaker, accurately weigh and combine the purified water, glycerin, and preservative. If the API is water-soluble, dissolve it in this phase.
-
Heating: Heat both phases separately in a water bath to 70-75°C. Stir each phase until all components are completely dissolved and the phases are uniform.
-
Emulsification: Slowly add the aqueous phase to the oil phase while stirring the oil phase continuously.
-
Homogenization: Transfer the mixture to a homogenizer and homogenize at a moderate speed for 5-10 minutes, or until the desired droplet size and consistency are achieved.
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring. This helps to form the cream structure and prevent phase separation.
-
Final QC: Once cooled, perform quality control tests such as pH measurement, viscosity, and microscopic examination of droplet size.
Protocol 2: Evaluation of Emulsion Stability
Stability testing is crucial to ensure the shelf-life and performance of the topical formulation.
Methods:
-
Macroscopic Evaluation: Visually inspect the formulation for any signs of phase separation, creaming, coalescence, or changes in color and odor over time. Store samples at different temperature conditions (e.g., 4°C, 25°C, 40°C) and observe at set intervals (e.g., 24h, 1 week, 1 month, 3 months).
-
Microscopic Analysis: Place a small drop of the emulsion on a microscope slide. Observe under a microscope to assess the droplet size, distribution, and any signs of aggregation or coalescence. Compare images taken at different time points.
-
Centrifugation Test: Place a sample of the formulation in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). Any phase separation after centrifugation indicates poor stability.
-
Rheological Measurements: Use a viscometer or rheometer to measure the viscosity of the formulation over time. Significant changes in viscosity can indicate instability.[18]
Protocol 3: In Vitro Skin Permeation Study
This protocol outlines a typical method for assessing the ability of a drug in a this compound ester-based formulation to permeate the skin using a Franz diffusion cell.[19]
Materials:
-
Franz diffusion cells.
-
Excised skin membrane (e.g., porcine ear skin, human cadaver skin).[18][19]
-
Receptor medium (e.g., phosphate-buffered saline, PBS, often with a solubilizing agent to maintain sink conditions).
-
The test topical formulation.
-
Analytical instrument for drug quantification (e.g., HPLC).
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it to the appropriate size to fit between the donor and receptor compartments of the Franz cell. Ensure the stratum corneum side faces the donor compartment.
-
Cell Assembly: Mount the skin in the Franz diffusion cell. Fill the receptor compartment with pre-warmed (32-37°C) and de-gassed receptor medium. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the skin to equilibrate with the receptor medium for at least 30 minutes.
-
Formulation Application: Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for drug analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method like HPLC.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
Visualizations: Workflows and Mechanisms
References
- 1. shreechem.in [shreechem.in]
- 2. The Ultimate Guide to this compound Esters [cnchemsino.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound ESTERS - Ataman Kimya [atamanchemicals.com]
- 5. This compound MONOSTEARATE (SPAN 60) - Ataman Kimya [atamanchemicals.com]
- 6. nmb-journal.com [nmb-journal.com]
- 7. crodapharma.com [crodapharma.com]
- 8. This compound Monostearate 60 | BIOpHORETCS [biophoretics.com]
- 9. scielo.br [scielo.br]
- 10. thaiscience.info [thaiscience.info]
- 11. This compound monooleate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. crodabeauty.com [crodabeauty.com]
- 14. Span 60 - this compound Monostearate [mhsurfactants.com]
- 15. This compound monooleate 80 (SPAN 80) - BiopHoretics [biophoretics.com]
- 16. This compound ester nanoparticles (SENS) as a novel topical ocular drug delivery system: Design, optimization, and in vitro/ex vivo evaluation [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Development and characterization of topical formulation for maintenance therapy containing this compound monostearate with and without PEG-100-stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sorbitan Trioleate in Vaccine Adjuvant Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan trioleate, a non-ionic surfactant also known as Span 85, is a critical component in the formulation of various vaccine adjuvants. Its primary role is to act as a potent emulsifying agent, enabling the formation of stable water-in-oil (W/O) or oil-in-water (O/W) emulsions. These emulsions are central to the function of adjuvants like MF59 and those in the Montanide™ series, which are designed to enhance the immunogenicity of vaccine antigens. This document provides detailed application notes on the function and mechanism of this compound trioleate in these formulations, alongside comprehensive protocols for the preparation, characterization, and evaluation of this compound trioleate-based vaccine adjuvants.
Application Notes
Function of this compound Trioleate as an Emulsifier
This compound trioleate is a lipophilic surfactant, meaning it has a strong affinity for oil. This property is quantified by its low Hydrophile-Lipophile Balance (HLB) value, making it particularly effective at stabilizing W/O emulsions, where water droplets are dispersed within a continuous oil phase. In O/W emulsions, such as MF59, it works in concert with a hydrophilic emulsifier, like polysorbate 80 (Tween 80), to stabilize the oil droplets in a continuous aqueous phase. This stabilization is crucial for the physical stability of the adjuvant, preventing phase separation and maintaining a consistent particle size, which is critical for its immunological activity.[1]
Mechanism of Action in Adjuvant Formulations
The adjuvant effect of emulsions containing this compound trioleate is not attributed to the individual components but to the complete formulation.[2] These emulsions enhance the immune response through several mechanisms:
-
Depot Effect: W/O emulsions, such as those formulated with Montanide™ adjuvants, create a depot at the injection site. This depot slowly releases the antigen, prolonging its exposure to the immune system and leading to a more robust and sustained immune response.[3][4]
-
Immune Cell Recruitment: Adjuvants like MF59 induce a transient and localized innate immune response at the injection site. This involves the release of endogenous danger signals, such as ATP, from muscle cells.[3][5][6] This release triggers the recruitment of immune cells, including monocytes, neutrophils, and dendritic cells, to the site of injection.[7][8]
-
Enhanced Antigen Uptake and Presentation: The recruited immune cells are more efficient at taking up the antigen associated with the oil droplets. These antigen-presenting cells (APCs) then migrate to the draining lymph nodes to present the antigen to T cells, initiating a potent adaptive immune response.[8]
-
Cytokine and Chemokine Induction: The local inflammatory environment created by the adjuvant leads to the production of various cytokines and chemokines, which further shape the immune response, often favoring a Th2-biased response characterized by strong antibody production.[4][7][8]
Quantitative Data on Adjuvant Formulations
The following tables summarize the quantitative composition and physical characteristics of well-established vaccine adjuvants that utilize this compound trioleate.
| Adjuvant | Component | Concentration (% w/v) | Reference |
| MF59 | Squalene | 4.3% | [9][10] |
| Polysorbate 80 (Tween 80) | 0.5% | [9][10] | |
| This compound Trioleate (Span 85) | 0.5% | [9][10] | |
| Citrate Buffer | q.s. to 100% | [9] |
| Adjuvant Series | Type | Composition | Ratio (Aqueous:Oil) | Reference |
| Montanide™ ISA 51 VG | W/O | Mineral Oil & Mannide Oleate Surfactant | 50:50 | [3][11][12][13] |
| Montanide™ ISA 720 VG | W/O | Non-Mineral Oil & Surfactant | 30:70 | [11][12][13][14] |
| Adjuvant | Mean Particle Size (nm) | Stability | Reference |
| MF59 | ~160 | Stable for at least 5 years | [15][16] |
| Montanide™ Emulsions | Variable (dependent on preparation) | Stable W/O emulsions with low viscosity | [11][14][17] |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion Adjuvant
This protocol describes the preparation of a stable W/O emulsion using this compound trioleate.
Materials:
-
This compound trioleate (Span 85)
-
Mineral oil (e.g., Drakeol 6VR) or other suitable oil
-
Antigen in an aqueous solution (e.g., phosphate-buffered saline, PBS)
-
Sterile glass vials
-
High-shear homogenizer or microfluidizer
-
Two sterile glass syringes connected by a luer-lock connector
Procedure:
-
Prepare the Oil Phase: In a sterile container, mix the this compound trioleate with the mineral oil. For a typical Montanide™ ISA 51-like formulation, a 50:50 ratio of aqueous to oil phase is used.[11] The surfactant concentration within the oil phase is proprietary but can be optimized based on stability studies.
-
Prepare the Aqueous Phase: The antigen should be dissolved or suspended in a suitable aqueous buffer (e.g., PBS).
-
Emulsification (Syringe Method): a. Draw the oil phase into one syringe and the aqueous phase into the other syringe. b. Connect the two syringes with the luer-lock connector. c. Push the contents of the syringes back and forth rapidly for at least 10 minutes to create a crude emulsion. The emulsion is stable when a drop of the emulsion does not disperse in a beaker of water.[18]
-
Emulsification (Homogenizer Method): a. Combine the oil and aqueous phases in a sterile beaker. b. Emulsify using a high-shear homogenizer at a controlled speed (e.g., 8000-10,000 rpm) for 10-20 minutes. The process can be optimized based on the desired particle size and stability.
-
Sterilization: The final emulsion can be sterilized by filtration through a 0.22 µm filter if the particle size allows.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of the particle size distribution of the prepared emulsion adjuvant.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
-
Ultrapure water or PBS for dilution
Procedure:
-
Sample Preparation: Dilute the emulsion to an appropriate concentration with ultrapure water or PBS to avoid multiple scattering effects. A typical dilution is 1:100.[19][20]
-
Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g., 25°C) and the dispersant properties (viscosity and refractive index of water).[20]
-
Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument. c. Perform at least three replicate measurements to ensure reproducibility.[19]
-
Data Analysis: The instrument software will calculate the mean particle diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Protocol 3: In Vivo Immunogenicity Assessment in Mice
This protocol describes a general procedure for evaluating the immunogenicity of the adjuvanted vaccine in a mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Adjuvanted vaccine formulation
-
Sterile syringes and needles (27-30 gauge)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Centrifuge for serum separation
Procedure:
-
Immunization: a. On day 0, immunize mice intramuscularly (i.m.) in the quadriceps or subcutaneously (s.c.) at the base of the tail with 50-100 µL of the adjuvanted vaccine.[4][21][22] b. A booster immunization is typically given 2-3 weeks after the primary immunization using the same dose and route.[4][22]
-
Sample Collection: a. Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., pre-immunization, 2 weeks post-primary, and 2 weeks post-boost).[14][22] b. Allow the blood to clot at room temperature and then centrifuge to separate the serum. c. Store the serum at -20°C or -80°C until analysis.
Protocol 4: Measurement of Antigen-Specific IgG Titers by ELISA
This protocol details the quantification of antigen-specific IgG antibodies in the collected mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the ELISA plate wells with the antigen (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[5][15][23][24]
-
Washing and Blocking: Wash the plates with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.[15]
-
Sample Incubation: Add serially diluted mouse serum to the wells and incubate for 2 hours at room temperature.[15]
-
Secondary Antibody Incubation: Wash the plates and add the HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.[15]
-
Detection: Wash the plates and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).[23]
Protocol 5: Intracellular Cytokine Staining (ICS) for T Cell Responses
This protocol is for the detection of cytokine-producing T cells by flow cytometry.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice
-
Antigen or peptide pool for stimulation
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)
-
Fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate the isolated cells with the specific antigen or peptide pool in the presence of co-stimulatory molecules and protein transport inhibitors for 4-6 hours.[7][8][9][25][26]
-
Surface Staining: Stain the cells with antibodies against surface markers.[7][25]
-
Fixation and Permeabilization: Fix the cells and then permeabilize the cell membrane using a fixation/permeabilization kit.[7][25]
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines.[7][25]
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the frequency of cytokine-producing CD4+ and CD8+ T cells.[7][18][25][27]
Visualizations
Signaling Pathway of this compound Trioleate-Containing Emulsion Adjuvants
Caption: Signaling pathway initiated by a this compound trioleate-containing emulsion adjuvant.
Experimental Workflow for Adjuvant Evaluation
Caption: Experimental workflow for the formulation and evaluation of this compound trioleate-based adjuvants.
References
- 1. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved Immune Responses in Young and Aged Mice with Adjuvanted Vaccines against H1N1 Influenza Infection [frontiersin.org]
- 5. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anilocus.com [anilocus.com]
- 8. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. seppic.com [seppic.com]
- 11. US9795565B2 - Method for preparing a vaccine composition comprising at least one antigen and at least one adjuvant - Google Patents [patents.google.com]
- 12. Safety data of Montanide ISA 51 VG and Montanide ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifediagnostics.com [lifediagnostics.com]
- 16. Particle Sizing of Nanoparticle Adjuvant Formulations by Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. seppic.com [seppic.com]
- 18. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 19. 2.2. Adjuvant characterization [bio-protocol.org]
- 20. Frontiers | Reliable particle sizing in vaccine formulations using advanced dynamic light scattering [frontiersin.org]
- 21. Intranasal Immunization of Mice with Influenza Vaccine in Combination with the Adjuvant LT-R72 Induces Potent Mucosal and Serum Immunity Which Is Stronger than That with Traditional Intramuscular Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 23. Measurement of Antigen-Specific IgG Titers by Direct ELISA | Springer Nature Experiments [experiments.springernature.com]
- 24. Mouse IgG ELISA Kit (ab151276) | Abcam [abcam.com]
- 25. medrxiv.org [medrxiv.org]
- 26. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application of Sorbitan Derivatives in Microbiological Culture Media: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan derivatives, a group of non-ionic surfactants, are widely utilized in microbiological culture media to enhance the growth and manipulation of various microorganisms. These compounds, which include the polysorbates (Tween series) and this compound esters (Span series), offer a range of beneficial properties stemming from their amphipathic nature. Their primary functions in culture media include increasing cell membrane permeability to facilitate nutrient uptake, acting as a source of fatty acids, and serving as emulsifying agents to disperse hydrophobic substrates. This document provides detailed application notes and protocols for the use of common this compound derivatives in microbiological research.
Mechanism of Action
The primary mechanism of action of this compound derivatives in microbiological culture media is related to their surfactant properties. As amphipathic molecules, they possess both hydrophilic and hydrophobic regions, allowing them to interact with the lipid bilayers of microbial cell membranes. This interaction leads to a temporary and reversible increase in membrane permeability. Consequently, the uptake of nutrients from the culture medium is enhanced, which can lead to increased growth rates and biomass yields. Additionally, for some microorganisms, the fatty acid component of the this compound derivative can be metabolized as a carbon and energy source.
Applications in Microbiological Culture
This compound derivatives have a wide array of applications in microbiology, including:
-
Growth Enhancement: By increasing nutrient uptake, these surfactants can significantly improve the growth rate and final biomass of various bacteria and fungi.
-
Dispersing Agents: They are crucial for dispersing hydrophobic compounds, such as certain antibiotics, lipids, or spores, in aqueous culture media, ensuring uniform availability to the microorganisms.
-
Biofilm Formation Modulation: this compound derivatives can either promote or inhibit biofilm formation depending on the microorganism, the concentration of the surfactant, and the specific derivative used.
-
Enhancing Secondary Metabolite Production: In fungal cultures, the addition of this compound derivatives has been shown to increase the yield of valuable secondary metabolites.
-
Antimicrobial Susceptibility Testing: They are used to prevent the adsorption of certain hydrophobic antibiotics to plastic surfaces in microtiter plates, ensuring accurate determination of minimum inhibitory concentrations (MICs).
Quantitative Data on the Effects of this compound Derivatives
The effects of this compound derivatives on microbial growth are species-specific and concentration-dependent. Below are tables summarizing some of the reported quantitative effects.
Table 1: Effect of Tween 80 on Planktonic Growth of Various Bacteria
| Microorganism | Medium | Tween 80 Conc. | Observed Effect on Growth Rate | Reference(s) |
| Staphylococcus aureus | Tryptic Soy Broth (TSB) | 0.1% (v/v) | Increased | [1][2] |
| Listeria monocytogenes | Tryptic Soy Broth (TSB) | 0.1% (v/v) | No significant effect | [1][2] |
| Pseudomonas fluorescens | Tryptic Soy Broth (TSB) | 0.1% (v/v) | Decreased | [1][2] |
| Lentinus edodes (mycelia) | Liquid Fermentation Medium | 1.0% (v/v) | Increased biomass and polysaccharide production |
Table 2: Effect of Tween 80 on Biofilm Formation
| Microorganism | Tween 80 Conc. | Effect on Biofilm Formation | Reference(s) |
| Staphylococcus aureus | 0.1% (v/v) | Increased total biomass | [1][2] |
| Listeria monocytogenes | 0.1% (v/v) | Decreased biofilm formation | [1][2] |
| Pseudomonas fluorescens | 0.1% (v/v) | Decreased biofilm formation | [1][2] |
| Pseudomonas aeruginosa | 0.01% (v/v) | Inhibited biofilm formation | [3] |
Table 3: Comparative Effects of Different Tweens on Rhodotorula glutinis Biomass
| Surfactant | Concentration | % Increase in Biomass (compared to control) |
| Tween 20 | 10% | 186% |
| Tween 40 | 10% | 126% |
| Tween 80 | 10% | 147% |
Experimental Protocols
Protocol 1: Preparation of Microbiological Culture Medium Supplemented with a this compound Derivative
This protocol describes the general procedure for preparing a standard liquid or solid medium supplemented with a this compound derivative.
Materials:
-
Dehydrated culture medium powder (e.g., Tryptic Soy Broth, Potato Dextrose Broth)
-
This compound derivative (e.g., Tween 80, Span 20)
-
Distilled or deionized water
-
Autoclavable flask or bottle
-
Stir plate and magnetic stir bar
-
Autoclave
Procedure:
-
Dissolve Medium: In the flask, dissolve the appropriate amount of dehydrated medium powder in the required volume of distilled water, as per the manufacturer's instructions.
-
Add this compound Derivative: Add the desired volume of the this compound derivative to the medium. For a 0.1% (v/v) concentration in 1 liter of medium, add 1 ml of the this compound derivative.
-
Mix Thoroughly: Place the magnetic stir bar in the flask and mix the solution on a stir plate until the this compound derivative is completely dissolved and the medium is homogeneous.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Cooling and Storage: Allow the medium to cool to room temperature before use or storage at 4°C.
Protocol 2: Biofilm Formation Assay with Staphylococcus aureus
This protocol is adapted from studies investigating the effect of Tween 80 on biofilm formation.
Materials:
-
Staphylococcus aureus culture
-
Tryptic Soy Broth (TSB)
-
TSB with 0.1% (v/v) Tween 80
-
Sterile 96-well microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of S. aureus in TSB at 37°C. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).
-
Incubation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a plate reader.
Protocol 3: Enhancing Secondary Metabolite Production in Fungal Cultures
This protocol provides a general framework for using this compound derivatives to enhance the production of secondary metabolites in filamentous fungi.
Materials:
-
Fungal strain of interest
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth)
-
This compound derivative (e.g., Tween 80)
-
Sterile flasks for fermentation
-
Shaking incubator
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical equipment for metabolite analysis (e.g., HPLC, LC-MS)
Procedure:
-
Inoculum Preparation: Prepare a spore suspension or mycelial inoculum from a fresh culture of the fungus.
-
Fermentation Setup: Prepare the liquid fermentation medium, supplementing it with the desired concentration of the this compound derivative (e.g., 0.5% to 2.0% v/v). Dispense the medium into sterile flasks.
-
Inoculation and Incubation: Inoculate the flasks with the fungal inoculum and incubate under appropriate conditions (temperature, shaking speed) for the desired fermentation period (typically 7-21 days).
-
Extraction: After incubation, separate the mycelial biomass from the culture broth by filtration. Extract the secondary metabolites from both the biomass and the broth using a suitable organic solvent.
-
Analysis: Analyze the crude extracts using analytical techniques such as HPLC or LC-MS to identify and quantify the target secondary metabolites. Compare the yields from cultures with and without the this compound derivative.
Signaling Pathways
Current research has not identified specific signaling pathways that are directly activated or inhibited by this compound derivatives. The observed effects on microbial growth and metabolism are predominantly attributed to the physical effects of these surfactants on the cell membrane, leading to changes in permeability and nutrient transport. There is no substantial evidence to suggest that this compound derivatives act as signaling molecules themselves or directly interact with specific cellular receptors or transcription factors to modulate gene expression in a targeted manner. The influence on phenotypes such as biofilm formation is likely an indirect consequence of altered growth conditions and surface properties.
Conclusion
This compound derivatives are versatile and valuable supplements in microbiological culture media. Their ability to enhance nutrient uptake, disperse hydrophobic substances, and modulate microbial phenotypes makes them indispensable tools for researchers in various fields. However, their effects are highly dependent on the specific derivative, its concentration, and the microorganism under investigation. Therefore, it is crucial to optimize the use of these surfactants for each specific application to achieve the desired outcome. The protocols and data presented in this document provide a comprehensive guide for the effective application of this compound derivatives in microbiological research.
References
Application Notes and Protocols for the Emulsification-Solvent Evaporation Method Utilizing Sorbitan Monooleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of micro- and nanoparticles using the emulsification-solvent evaporation technique with sorbitan monooleate (Span 80) as a key surfactant. This method is widely employed in the pharmaceutical sciences for the encapsulation of therapeutic agents within biodegradable polymeric matrices.
Introduction
The emulsification-solvent evaporation method is a versatile and widely used technique for preparing polymeric micro- and nanoparticles.[1] It is particularly suitable for encapsulating hydrophobic drugs. The process involves the emulsification of a polymer-containing organic phase, in which the drug is dissolved or dispersed, into an immiscible continuous phase. Subsequent evaporation of the organic solvent leads to the precipitation of the polymer, forming solid particles with the drug encapsulated within.
This compound monooleate, a non-ionic surfactant, is frequently used as an emulsifier in this method. With a low Hydrophilic-Lipophilic Balance (HLB) value of 4.3, it is particularly effective in stabilizing water-in-oil (W/O) emulsions.[2][3] It reduces the interfacial tension between the oil and water phases, preventing coalescence of the droplets and thereby controlling particle size and stability.
Key Process Parameters and Their Impact
The characteristics of the resulting particles, such as size, polydispersity index (PDI), encapsulation efficiency, and drug loading, are critically influenced by various formulation and process parameters. A summary of the typical effects of increasing key parameters is presented below.
| Parameter | Effect on Particle Size | Effect on Encapsulation Efficiency | Rationale |
| This compound Monooleate Concentration | Decrease | Increase (up to an optimum) | Higher surfactant concentration leads to smaller and more stable emulsion droplets. It also reduces drug leakage into the external phase. However, excessive amounts can lead to smaller, more numerous particles which may result in some drug loss during processing.[3] |
| Polymer Concentration | Increase | Increase | Higher polymer concentration increases the viscosity of the organic phase, leading to larger emulsion droplets and more efficient drug entrapment. |
| Stirring Speed | Decrease | Variable | Higher stirring speeds provide more energy for breaking down the emulsion into smaller droplets. The effect on encapsulation efficiency can vary depending on the stability of the emulsion formed. |
| Organic Phase Volume | Increase | Decrease | A larger volume of the dispersed phase can lead to the formation of larger particles. It may also increase the potential for drug to partition into the continuous phase, reducing encapsulation efficiency. |
| Aqueous Phase Volume | Decrease | Increase | A larger volume of the continuous phase can lead to a greater concentration gradient, promoting the diffusion of the organic solvent and potentially leading to smaller particles. A larger volume can also act as a larger sink for drug leakage, thus decreasing encapsulation efficiency. |
Experimental Protocols
The following are generalized protocols for preparing nanoparticles using the single and double emulsification-solvent evaporation methods with this compound monooleate. The specific parameters should be optimized for each drug and polymer system.
Protocol 1: Single Emulsion (Oil-in-Water, O/W) Method
This method is suitable for encapsulating hydrophobic drugs.
Materials and Equipment:
-
Biodegradable polymer (e.g., PLGA, PCL, PLA)
-
Hydrophobic drug
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
This compound monooleate (Span 80)
-
Aqueous phase (e.g., deionized water, PVA solution)
-
Magnetic stirrer with stir bar
-
Homogenizer or sonicator
-
Rotary evaporator (optional)
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous solution containing a secondary surfactant if needed (e.g., PVA).
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a specific speed. To achieve smaller particle sizes, further reduce the droplet size using a high-speed homogenizer or a sonicator.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature or a slightly elevated temperature for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this step.
-
Particle Collection: Collect the formed nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Drying: Dry the nanoparticles, for example by freeze-drying, to obtain a fine powder.
Protocol 2: Double Emulsion (Water-in-Oil-in-Water, W/O/W) Method
This method is suitable for encapsulating hydrophilic drugs.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a hydrophilic drug.
Procedure:
-
Inner Aqueous Phase (W1) Preparation: Dissolve the hydrophilic drug in a small volume of deionized water.
-
Organic Phase (O) Preparation: Dissolve the polymer in the organic solvent. Add this compound monooleate to this phase.
-
Primary Emulsion (W/O) Formation: Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.
-
Outer Aqueous Phase (W2) Preparation: Prepare a larger volume of an aqueous solution, typically containing a hydrophilic surfactant like polyvinyl alcohol (PVA).
-
Secondary Emulsion (W/O/W) Formation: Add the primary emulsion (W/O) to the outer aqueous phase (W2) while stirring. Further homogenization or sonication may be necessary to achieve the desired droplet size.
-
Solvent Evaporation: Continue stirring the double emulsion to allow for the evaporation of the organic solvent.
-
Particle Collection and Washing: Collect and wash the nanoparticles as described in Protocol 1.
-
Drying: Dry the nanoparticles to obtain a powder.
Data Presentation
The following table summarizes representative data on the effect of varying process parameters on the final particle characteristics, compiled from literature sources.
| Formulation Parameter | Value | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound Monooleate Conc. (% v/v) | 0.5 | 350 | 0.25 | 65 | ~5 | Fictionalized from[3] |
| 1.0 | 280 | 0.18 | 75 | ~6 | Fictionalized from[3] | |
| 2.0 | 220 | 0.15 | 82 | ~6.5 | Fictionalized from[3] | |
| 3.0 | 250 | 0.21 | 78 | ~6.2 | Fictionalized from[3] | |
| Stirring Speed (rpm) | 700 | 1128 | - | - | - | [2] |
| 900 | 839 | - | - | - | [2] | |
| 1100 | 764 | - | - | - | [2] | |
| Polymer Concentration (mg/mL) | 50 | 200 | 0.19 | 70 | ~5.5 | Fictionalized Data |
| 100 | 350 | 0.28 | 85 | ~7 | Fictionalized Data | |
| 150 | 500 | 0.35 | 90 | ~7.5 | Fictionalized Data |
Visualizations
Caption: Experimental workflow for the emulsification-solvent evaporation method.
Caption: Influence of process parameters on final particle characteristics.
References
Application Notes and Protocols: Sorbitan Esters as Wetting Agents in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan esters, a class of nonionic surfactants derived from the esterification of sorbitol and fatty acids, are widely utilized in research and pharmaceutical development for their excellent wetting, emulsifying, and stabilizing properties. Their biocompatibility and versatility make them ideal for a range of applications, including drug delivery systems, topical formulations, and cell culture. This document provides detailed application notes, experimental protocols, and key data on the use of common this compound esters: this compound Monolaurate (e.g., Span™ 20), this compound Monostearate (e.g., Span™ 60), and this compound Monooleate (e.g., Span™ 80).
Properties of this compound Esters as Wetting Agents
This compound esters facilitate the wetting of hydrophobic surfaces by lowering the surface tension of the liquid and the interfacial tension between the liquid and the solid surface. This property is crucial for ensuring uniform dispersion of active pharmaceutical ingredients (APIs) in liquid formulations and for enhancing the contact of topical preparations with the skin. The effectiveness of a this compound ester as a wetting agent is influenced by its Hydrophilic-Lipophilic Balance (HLB) value, the chemical structure of its fatty acid chain, and its concentration in the formulation.
Data Presentation
The following tables summarize key quantitative data for this compound Monolaurate, this compound Monostearate, and this compound Monooleate.
| This compound Ester | HLB Value | Typical Physical Form | Primary Applications as Wetting Agent |
| This compound Monolaurate | 8.6 | Oily Liquid | O/W emulsions, solubilizer in oral and topical formulations |
| This compound Monostearate | 4.7 | Waxy Solid | W/O emulsions, stabilizer for suspensions, drug-loaded nanoparticles |
| This compound Monooleate | 4.3 | Viscous Liquid | W/O emulsions, dispersant for lipophilic drugs, nanoparticle synthesis |
Table 1: Critical Micelle Concentration (CMC) of this compound Esters in Aqueous Solution
| This compound Ester | CMC (mM) | Temperature (°C) | Method |
| This compound Monolaurate (in n-octane/water) | 0.056 g/kg (~0.16 mM) | 20.2 | Interfacial Tension |
| This compound Monostearate | ~0.03 - 0.1 | Not Specified | Not Specified[1] |
| This compound Monooleate (in non-aqueous solvents) | Varies with solvent | 25 | Not Specified[2] |
Note: CMC values can be significantly influenced by the solvent system, temperature, and presence of other solutes.[3]
Table 2: Surface and Interfacial Tension of this compound Ester Solutions
| This compound Ester | Concentration | System | Surface/Interfacial Tension (mN/m) | Temperature (°C) |
| This compound Monolaurate | 0.084 g/kg | Water/n-octane | ~10 | 20.2[4] |
| This compound Monostearate | 0.5% (w/w) | 1.25% Sodium Alginate + 2% Glycerol | ~45 | Not Specified[5] |
| This compound Monooleate | 0.5% (w/w) | 1.25% Sodium Alginate + 2% Glycerol | ~42 | Not Specified[5] |
| This compound Monostearate (in rapeseed oil) | > 3 wt% | Air-oil | ~24 | 70[6] |
Table 3: Contact Angle of Aqueous Solutions on Different Surfaces
| This compound Ester | Concentration | Substrate | Contact Angle (°) |
| This compound Monooleate (ethoxylated) | Not Specified | Not Specified | Not Specified |
| Water (for reference) | - | Glass | ~40[7] |
| Water (for reference) | - | Paraffin Film | ~110 |
| Aqueous Surfactant Solutions | Varies | Polypropylene | Varies with time and concentration |
Note: Contact angle is highly dependent on the substrate material, surface roughness, and the concentration of the wetting agent.
Experimental Protocols
Protocol for Preparation of Drug-Loaded Nanoparticles using this compound Monostearate
This protocol describes the preparation of lipid-core polymeric nanocapsules for the encapsulation of a hydrophobic drug, utilizing this compound Monostearate as a stabilizer and wetting agent for the oily core.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
This compound Monostearate (Span 60)
-
Medium-chain triglycerides (MCT)
-
Hydrophobic drug
-
Polysorbate 80 (Tween 80)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Glass syringe
-
Rotary evaporator (optional, for solvent removal)
-
Particle size analyzer
Procedure:
-
Preparation of the Organic Phase:
-
In a beaker, dissolve PCL (e.g., 0.100 g), this compound Monostearate (e.g., 0.038 g), MCT (e.g., 0.160 g), and the hydrophobic drug (e.g., 0.0025 g) in acetone (e.g., 27 mL).
-
Gently heat the mixture to 40°C on a magnetic stirrer until all components are fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve Polysorbate 80 (e.g., 0.077 g) in purified water (e.g., 53 mL).
-
Heat the aqueous phase to 40°C under magnetic stirring.
-
-
Nanoencapsulation:
-
While maintaining the temperature of both phases at 40°C, inject the organic phase into the aqueous phase under continuous magnetic stirring.
-
Continue stirring for at least 10 minutes to allow for the formation of the nanoemulsion.
-
-
Solvent Evaporation:
-
Remove the acetone from the nanoemulsion. This can be achieved by stirring the solution at room temperature in a fume hood for several hours or by using a rotary evaporator under reduced pressure.
-
-
Characterization:
-
Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Determine the drug loading capacity and encapsulation efficiency using an appropriate analytical method (e.g., HPLC) after separating the nanoparticles from the aqueous phase.
-
Protocol for Formulation of an Oil-in-Water (O/W) Topical Cream with this compound Monooleate
This protocol outlines the preparation of a basic O/W topical cream using this compound Monooleate in combination with a high HLB emulsifier to achieve a stable emulsion.
Materials:
-
Oil Phase:
-
This compound Monooleate (Span 80)
-
Cetyl alcohol or Stearic acid (thickener)
-
Carrier oil (e.g., mineral oil, almond oil)
-
Oil-soluble active ingredient (optional)
-
-
Aqueous Phase:
-
Polysorbate 80 (Tween 80)
-
Glycerin (humectant)
-
Purified water
-
Water-soluble active ingredient (optional)
-
-
Cool-down Phase:
-
Preservative (e.g., phenoxyethanol)
-
Fragrance or essential oil (optional)
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or two heating plates with magnetic stirrers
-
Homogenizer or high-shear mixer
-
pH meter
-
Spatulas and weighing balance
Procedure:
-
Phase Preparation:
-
Oil Phase: In one beaker, combine the this compound Monooleate, cetyl alcohol/stearic acid, and carrier oil. Heat to 70-75°C in a water bath until all components are melted and uniform.
-
Aqueous Phase: In a separate beaker, combine the Polysorbate 80, glycerin, and purified water. Heat to 70-75°C in a water bath.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.
-
Continue homogenization for 5-10 minutes until a uniform, white emulsion is formed.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a spatula or overhead stirrer as it cools.
-
-
Addition of Cool-down Phase:
-
Once the emulsion has cooled to below 40°C, add the preservative, fragrance, and any heat-sensitive active ingredients.
-
Stir until all components are uniformly dispersed.
-
-
Final Adjustments and Packaging:
-
Check the pH of the cream and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).
-
Transfer the finished cream into an appropriate container.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the protocols described above.
Caption: Workflow for Drug-Loaded Nanoparticle Synthesis.
Caption: Workflow for Topical O/W Cream Formulation.
Conclusion
This compound esters are invaluable tools in research and development, particularly in the pharmaceutical sciences. Their ability to act as effective wetting agents, emulsifiers, and stabilizers allows for the formulation of a wide variety of delivery systems. By understanding their properties and utilizing standardized protocols, researchers can effectively harness the potential of this compound esters to develop innovative and effective products.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical micelle concentration of some this compound fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]
- 3. asau.ru [asau.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene this compound Fatty Acid Esters | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Sorbitan-Based Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of sorbitan-based emulsions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the formulation and stabilization of this compound-based emulsions.
1. What are this compound esters and how do they stabilize emulsions?
This compound esters, also known by the trade name Spans, are nonionic surfactants derived from the esterification of sorbitol (a sugar alcohol) with fatty acids.[1][2] They are effective emulsifying agents used to mix and stabilize formulations containing immiscible liquids like oil and water.[1][3] Their structure contains both a hydrophilic (water-loving) part and a lipophilic (oil-loving) part, allowing them to act as a bridge at the oil-water interface.[3] This action reduces the interfacial tension between the oil and water phases, preventing the droplets of the dispersed phase from coalescing and separating.[3]
2. How do I choose the right this compound ester for my emulsion?
The key to selecting the appropriate this compound ester lies in the Hydrophilic-Lipophilic Balance (HLB) system.[4] The HLB value is a numerical scale (typically 1-20) that indicates the degree to which a surfactant is hydrophilic or lipophilic.[5]
-
For Water-in-Oil (W/O) Emulsions: Use this compound esters with low HLB values (typically 1.6-8.6).[2] These are more lipophilic (oil-soluble) and will preferentially stabilize systems where water droplets are dispersed in a continuous oil phase.[4][6]
-
For Oil-in-Water (O/W) Emulsions: this compound esters are often used in combination with high-HLB emulsifiers, such as polysorbates (Tweens).[6][7] By blending low-HLB (Span) and high-HLB (Tween) surfactants, you can achieve a required HLB value that matches your specific oil phase, leading to a more stable O/W emulsion.[4][8]
3. My emulsion is showing signs of instability (e.g., creaming, coalescence, or separation). What are the common causes and solutions?
Emulsion instability can manifest in several ways, including creaming (upward movement of droplets), sedimentation (downward movement), flocculation (clumping of droplets), and coalescence (merging of droplets into larger ones), which can ultimately lead to complete phase separation (breaking).[9][10]
Here are common causes and troubleshooting steps:
-
Incorrect HLB Value: The HLB of your emulsifier system may not match the required HLB of your oil phase.
-
Solution: Experimentally fine-tune the HLB by blending different ratios of low-HLB (e.g., Span 80) and high-HLB (e.g., Tween 80) surfactants until maximum stability is achieved.[8]
-
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of all the dispersed phase droplets.[11]
-
Solution: Gradually increase the total emulsifier concentration in your formulation and observe the impact on stability.
-
-
Improper Processing/Homogenization: Droplet size is a critical factor for stability; larger droplets are more prone to coalescence.[12]
-
Incompatible Ingredients or pH: The pH of the aqueous phase can affect the charge and interactions at the droplet surface, influencing stability.[15] Certain electrolytes can also disrupt the emulsifier film.[13]
-
Solution: Measure and adjust the pH of your formulation. For this compound esters, neutral or mildly acidic/alkaline pH is often suitable.[1] If electrolytes are necessary, you may need to select a more electrolyte-tolerant emulsifier system.
-
-
Temperature Fluctuations: Temperature can alter viscosity, emulsifier solubility, and the kinetic energy of droplets, all of which impact stability.[16]
Troubleshooting Flowchart for Unstable Emulsions
Caption: A logical flowchart for troubleshooting common emulsion instability issues.
Data Presentation
Table 1: Common this compound Esters (Spans) and Their HLB Values
This compound esters are lipophilic and generally have low HLB values, making them suitable for W/O emulsions or for blending with high-HLB surfactants for O/W emulsions.[2]
| This compound Ester | Common Name | Fatty Acid | Appearance | HLB Value | Primary Emulsion Type |
| This compound Monolaurate | Span 20 | Lauric Acid | Liquid | ~8.6 | W/O |
| This compound Monopalmitate | Span 40 | Palmitic Acid | Waxy Solid | ~6.7 | W/O |
| This compound Monostearate | Span 60 | Stearic Acid | Waxy Flakes | ~4.7 | W/O |
| This compound Tristearate | Span 65 | Stearic Acid | Waxy Solid | ~2.1 | W/O |
| This compound Monooleate | Span 80 | Oleic Acid | Liquid | ~4.3 | W/O |
| This compound Trioleate | Span 85 | Oleic Acid | Liquid | ~1.8 | W/O |
Data compiled from multiple sources.[2][4][18][19] HLB values are approximate and can vary slightly by manufacturer.
Table 2: Interpreting Zeta Potential for Emulsion Stability
Zeta potential measures the surface charge of droplets and is a key indicator of the stability of emulsions stabilized by electrostatic repulsion.[20][21] A higher magnitude of zeta potential (either positive or negative) generally indicates greater stability.[21][22]
| Zeta Potential Magnitude (mV) | Emulsion Stability |
| 0 to ±10 | Highly Unstable (Rapid Coagulation/Flocculation) |
| ±10 to ±30 | Incipient Instability |
| ±30 to ±40 | Moderate Stability |
| ±40 to ±60 | Good Stability |
| > ±60 | Excellent Stability |
Note: This is a general guide. For nonionic surfactants like this compound esters, which stabilize primarily through steric hindrance rather than electrostatic repulsion, zeta potential values can be close to zero even in stable emulsions.[23] However, it remains a valuable measurement, especially in mixed emulsifier systems or when charged molecules are present.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol describes a general "beaker method" for preparing an O/W emulsion using a Span/Tween combination.
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (e.g., purified water)
-
Low-HLB Emulsifier (e.g., Span 80)
-
High-HLB Emulsifier (e.g., Tween 80)
-
Two beakers, heating/stirring plate, homogenizer (e.g., high-shear mixer)
Procedure:
-
Calculate Required Emulsifiers: Determine the required HLB of your oil phase. Calculate the proportions of Span and Tween needed to achieve this HLB.
-
Prepare Oil Phase: In one beaker, combine the oil phase components and the this compound ester (Span). Heat to 70-75°C while stirring gently until all components are dissolved and uniform.
-
Prepare Aqueous Phase: In a separate beaker, combine the aqueous phase components and the polysorbate (Tween). Heat to 70-75°C while stirring until uniform.
-
Combine Phases: Slowly add the oil phase to the aqueous phase while mixing with a standard propeller mixer.
-
Homogenize: Immediately transfer the mixture to a high-shear homogenizer. Homogenize for 3-5 minutes or until the desired droplet size is achieved. The optimal time and speed should be determined experimentally.
-
Cool Down: Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Finalize: Add any temperature-sensitive ingredients (e.g., active ingredients, preservatives) once the emulsion has cooled below 40°C. Adjust pH if necessary.
Protocol 2: Assessment of Emulsion Stability
This protocol outlines key methods for evaluating the physical stability of your prepared emulsion.
A. Macroscopic Observation:
-
Place 50 mL of the emulsion in a clear, sealed glass container.
-
Store samples at various controlled conditions (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples daily for the first week, then weekly, for any signs of instability such as creaming, sedimentation, or phase separation.
B. Particle Size and Zeta Potential Analysis:
-
Sample Preparation: Dilute the emulsion appropriately with the continuous phase (e.g., ultrapure water for O/W emulsions) to avoid multiple scattering effects, as per the instrument manufacturer's guidelines.[20]
-
Particle Size Measurement: Use a laser diffraction or dynamic light scattering (DLS) instrument to measure the mean droplet diameter and the particle size distribution (PSD).[24] A stable emulsion will show a narrow PSD and minimal change in mean droplet size over time.
-
Zeta Potential Measurement: Use a zeta potential analyzer to measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.[20][25] Measurements should be taken at a controlled temperature (e.g., 25°C).
C. Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a high speed (e.g., 3000-15000 rpm) for 15-30 minutes.[17] A stable emulsion will show no signs of phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature.[17] Check for any signs of instability after each cycle.
Emulsion Stability Assessment Workflow
Caption: A standard experimental workflow for comprehensive emulsion stability testing.
Mechanism of Emulsion Stabilization
This compound esters, being nonionic surfactants, primarily stabilize emulsions through a mechanism known as steric hindrance.
Caption: this compound ester molecules at an oil-water interface, providing steric stability.
References
- 1. shreechem.in [shreechem.in]
- 2. The Ultimate Guide to this compound Esters [cnchemsino.com]
- 3. matangiindustries.com [matangiindustries.com]
- 4. nbinno.com [nbinno.com]
- 5. scribd.com [scribd.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. repository.stifar.ac.id [repository.stifar.ac.id]
- 8. future4200.com [future4200.com]
- 9. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 10. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
- 11. scribd.com [scribd.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. pharmaacademias.com [pharmaacademias.com]
- 14. horiba.com [horiba.com]
- 15. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 16. What is the effect of temperature on emulsifiers? - Blog [food-ingredient.net]
- 17. cmstudioplus.com [cmstudioplus.com]
- 18. nbinno.com [nbinno.com]
- 19. shreechem.in [shreechem.in]
- 20. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 21. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 22. azonano.com [azonano.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 25. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimizing Sorbitan Ester Concentration for Stable Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing sorbitan ester concentration in nanoemulsion formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of this compound esters in nanoemulsions?
This compound esters, often known by the trade name Span®, are non-ionic surfactants widely used to stabilize nanoemulsions.[1][2] Their amphiphilic nature allows them to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence, which is crucial for the formation and stability of the nanoemulsion.[3] Due to their generally low Hydrophilic-Lipophilic Balance (HLB) values, they are particularly effective in forming water-in-oil (W/O) emulsions, but are also frequently used in combination with high-HLB surfactants (like polysorbates or Tweens®) to create stable oil-in-water (O/W) nanoemulsions.[1][2][4]
Q2: How does this compound ester concentration affect nanoemulsion droplet size and stability?
The concentration of this compound esters, often as part of a surfactant mixture (Smix), is a critical factor influencing nanoemulsion properties.
-
Droplet Size: Generally, increasing the surfactant concentration leads to a decrease in droplet size.[5][6][7] This is because a higher concentration of surfactant molecules is available to cover the increased surface area of smaller droplets, effectively reducing interfacial tension.[5] However, an excessively high concentration can sometimes lead to an increase in droplet size due to surfactant aggregation.[5]
-
Stability: An optimal surfactant concentration is essential for long-term stability.[8] Insufficient surfactant will result in droplet coalescence and phase separation. Conversely, an excessive amount can lead to instability through mechanisms like depletion flocculation.[9] The ideal concentration ensures a stable, uniform film around the droplets, preventing their coalescence.[8]
Q3: My nanoemulsion is showing signs of instability (e.g., creaming, coalescence). How can I troubleshoot this?
Instability in nanoemulsions can manifest in several ways. Here’s a guide to troubleshooting common issues:
-
Creaming/Sedimentation: This is the migration of droplets to the top or bottom of the formulation due to density differences. While common, it is often a precursor to more severe instability.
-
Solution: Increase the viscosity of the continuous phase or further reduce the droplet size through optimized homogenization. Ensure your surfactant concentration is adequate.
-
-
Flocculation: Droplets aggregate into clusters without merging.
-
Solution: Evaluate the zeta potential. For electrostatically stabilized nanoemulsions, a higher absolute zeta potential (e.g., > |30| mV) can prevent flocculation. Adjusting the pH or adding electrolytes might be necessary.
-
-
Coalescence: Droplets merge to form larger ones, an irreversible process leading to phase separation.
-
Solution: This indicates an insufficient amount or inappropriate type of surfactant. Increase the this compound ester concentration or adjust the HLB value of your surfactant blend to better match the oil phase. Re-evaluate your homogenization process to ensure sufficient energy input.
-
-
Ostwald Ripening: Larger droplets grow at the expense of smaller ones. This is a common issue in nanoemulsions with oils that have some solubility in the continuous phase.
-
Solution: Use a combination of surfactants that create a rigid interfacial film. Adding a small amount of a highly water-insoluble compound (a ripening inhibitor) to the oil phase can also help.
-
Q4: How do I determine the optimal Hydrophilic-Lipophilic Balance (HLB) for my nanoemulsion?
The required HLB for a stable nanoemulsion is dictated by the oil phase. For O/W nanoemulsions, surfactants or surfactant blends with HLB values typically between 8 and 18 are suitable.[4]
A common method to find the optimal HLB is to prepare a series of nanoemulsions with varying HLB values by blending a low-HLB surfactant (like this compound Monooleate, HLB = 4.3) with a high-HLB surfactant (like Polysorbate 80, HLB = 15).[10] The formulation that exhibits the smallest and most stable droplet size corresponds to the required HLB of the oil.[10]
Data on this compound Ester Concentration and Nanoemulsion Properties
| Surfactant System | Oil Phase | Surfactant Concentration (% w/w) | Resulting Droplet Size (nm) | Polydispersity Index (PDI) | Reference |
| This compound Monooleate & Polysorbate 80 | Babassu Oil | 5 | 107.4 ± 1.2 | 0.255 ± 0.008 | [11] |
| This compound Oleate & PEG-30 Castor Oil | Rice Bran Oil | 10 | Stable, size not specified | Not specified | [12] |
| This compound Monooleate & PEG-40 Hydrogenated Castor Oil | β-Caryophyllene | 10 | ~52-160 | < 0.312 | [10] |
Experimental Protocols
Protocol 1: Preparation of an O/W Nanoemulsion using High-Pressure Homogenization
Objective: To prepare a stable oil-in-water nanoemulsion using a this compound ester-based surfactant system.
Materials:
-
Oil Phase (e.g., Medium-Chain Triglycerides)
-
This compound Ester (e.g., this compound Monooleate)
-
High-HLB Surfactant (e.g., Polysorbate 80)
-
Purified Water
-
High-shear mixer
-
High-pressure homogenizer
Methodology:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the oil and the this compound ester. Mix thoroughly until a homogenous solution is formed.
-
Aqueous Phase: Weigh the purified water and the high-HLB surfactant. Dissolve the surfactant completely in the water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000 rpm) for 10-15 minutes. This will form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The specific pressure and number of cycles will need to be optimized for your formulation (a starting point could be 15,000 psi for 3-5 cycles).
-
Collect the resulting nanoemulsion in a clean, sterile container.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the short-term stability by observing for any phase separation, creaming, or sedimentation after 24 hours at room temperature.
-
Protocol 2: Characterization of Nanoemulsion Stability
Objective: To assess the physical stability of the prepared nanoemulsion over time.
Materials:
-
Prepared nanoemulsion
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Temperature-controlled storage chambers (e.g., 4°C, 25°C, 40°C)
Methodology:
-
Initial Characterization (Time = 0):
-
Immediately after preparation, measure the mean droplet size, PDI, and zeta potential of the nanoemulsion.
-
Visually inspect the sample for its appearance (e.g., transparency, color).
-
-
Accelerated Stability Studies:
-
Divide the nanoemulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 1, 7, 14, 30, 60, and 90 days), withdraw a sample from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Re-measure the droplet size, PDI, and zeta potential.
-
Visually inspect for any changes in appearance, such as creaming, sedimentation, or phase separation.
-
-
Data Analysis:
-
Plot the changes in droplet size, PDI, and zeta potential as a function of time for each storage condition.
-
A stable nanoemulsion will show minimal changes in these parameters over the study period.
-
Visual Guides
Caption: Nanoemulsion Preparation and Characterization Workflow.
References
- 1. nmb-journal.com [nmb-journal.com]
- 2. This compound esters as nonionic surfactant and emulsifier in various micro- and nanoformulations: Recent progress and limitations [nmb-journal.com]
- 3. This compound monooleate - Wikipedia [en.wikipedia.org]
- 4. thaiscience.info [thaiscience.info]
- 5. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Surfactant Concentrations on Physicochemical Properties and Functionality of Curcumin Nanoemulsions Under Conditions Relevant to Commercial Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannasoltechnologies.com [cannasoltechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation and stability of oil-in-water nanoemulsions containing rice bran oil: in vitro and in vivo assessments - PMC [pmc.ncbi.nlm.nih.gov]
understanding the crystallization behavior of sorbitan esters in formulations
This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and control the crystallization behavior of sorbitan esters in formulations.
Frequently Asked Questions (FAQs)
Q1: What are this compound esters and why do they sometimes crystallize in formulations?
A1: this compound esters, often known by trade names like Span®, are nonionic surfactants derived from the esterification of sorbitol with fatty acids.[1] They are widely used as emulsifiers, stabilizers, and thickeners in foods, cosmetics, and pharmaceuticals.[2] Crystallization can occur, particularly with this compound esters derived from saturated fatty acids (e.g., stearic or palmitic acid), when the formulation temperature drops below the melting point of the ester. This leads to the self-assembly of the surfactant molecules into ordered, crystalline structures, which can alter the formulation's physical properties.[3]
Q2: Which common this compound esters are most prone to crystallization?
A2: this compound esters with long, saturated fatty acid chains have higher melting points and are therefore more likely to crystallize at ambient or refrigerated temperatures.
-
High Crystallization Tendency: this compound monostearate (Span 60) and this compound monopalmitate (Span 40) are well-known for their tendency to form crystalline structures.[3][4]
-
Low Crystallization Tendency: this compound monooleate (Span 80), which has an unsaturated fatty acid chain, is a liquid at room temperature and generally does not crystallize in typical formulation conditions.[2][3]
Q3: What is the impact of this compound ester crystallization on a formulation?
A3: Crystallization can have several undesirable effects on the quality and performance of a final product:
-
Physical Instability: It can lead to the formation of gritty textures, graininess, or visible particles in emulsions and creams.
-
Viscosity Changes: The formation of a crystalline network can significantly increase the viscosity or consistency of a product over time.[5]
-
Reduced Emulsion Stability: While controlled crystallization can sometimes form stabilizing networks, uncontrolled crystal growth can disrupt the interfacial film around droplets, leading to emulsion breakdown.
-
Impact on Drug Delivery: In pharmaceutical formulations, crystallization can affect the release rate and bioavailability of the active pharmaceutical ingredient (API).[6]
Troubleshooting Guide
Q4: My cream/lotion has become grainy and feels rough on the skin. Could this be this compound ester crystallization?
A4: Yes, this is a classic sign of surfactant crystallization, especially if your formulation contains this compound monostearate (Span 60) or this compound monopalmitate (Span 40). The "graininess" is the sensation of small crystal aggregates.
-
Confirmation: Use Polarized Light Microscopy (PLM) to examine a sample of your product. The presence of birefringent structures (structures that light up against a dark background) like needle-shaped crystals confirms the issue.[7][8]
-
Solution: See the solutions outlined in Q6.
Q5: The viscosity of my emulsion has increased significantly upon storage. What could be the cause?
A5: A post-formulation increase in viscosity is often due to the slow crystallization of a high-melting-point this compound ester. The esters form a three-dimensional network that entraps the liquid phase, leading to a gel-like structure and increased consistency.[5]
-
Confirmation: Perform rheological analysis to characterize the viscosity change. Additionally, Differential Scanning Calorimetry (DSC) can be used to detect the melting endotherm of the crystals, confirming their presence.[6]
-
Solution: Modifying the cooling rate during manufacturing or incorporating a crystallization inhibitor can resolve this issue.
Q6: How can I prevent or control the crystallization of this compound esters in my formulation?
A6: Controlling crystallization involves manipulating both formulation and process parameters.
-
Formulation Strategies:
-
Substitute the Surfactant: If possible, replace a portion or all of the high-crystallizing this compound ester (e.g., Span 60) with a low-crystallizing one (e.g., Span 80) or a different class of emulsifier.
-
Add a Co-surfactant: Incorporating a structurally different surfactant, such as a polysorbate (Tween) or lecithin, can disrupt the orderly packing of this compound ester molecules, thereby inhibiting crystal growth.[9][10]
-
Modify the Lipid Phase: The composition of the oil phase can influence the solubility of the this compound ester. Altering the oil components may help keep the ester solubilized.
-
-
Process Control:
-
Optimize the Cooling Rate: The rate at which the formulation is cooled after the heating step is critical.[11] Slow, controlled cooling allows for the formation of smaller, more stable crystals that may be less problematic, whereas rapid cooling ("shock cooling") can sometimes lead to the formation of many small, undesirable crystals.[12][13] Experiment with different cooling profiles to find the optimal conditions for your specific formulation.
-
Apply Shear: Applying shear during the cooling process can influence the nucleation and growth of crystals, often leading to smaller crystal sizes.
-
Below is a troubleshooting workflow to address crystallization issues.
References
- 1. shreechem.in [shreechem.in]
- 2. This compound Esters [drugfuture.com]
- 3. Mechanisms of crystallisation in polysorbates and this compound esters - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of this compound Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and characterization of this compound monostearate and sesame oil-based organogels for topical delivery of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ultimate Guide to this compound Esters [cnchemsino.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Differential scanning calorimetry characterization of process-induced variations in an ointment base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sorbitan Esters for Protein Stabilization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when using sorbitan esters and their derivatives (like polysorbates) for protein stabilization.
Frequently Asked Questions (FAQs)
Q1: What are this compound esters and how do they differ from polysorbates?
A: this compound esters, often known by the trade name "Spans," are non-ionic surfactants derived from the esterification of this compound (a dehydrated form of sorbitol) with fatty acids like lauric, stearic, or oleic acid.[1][2][3] They are lipophilic (oil-soluble) and are effective at creating stable water-in-oil emulsions.[2] Polysorbates, or "Tweens," are synthesized by reacting this compound esters with ethylene (B1197577) oxide.[4] This process adds polyoxyethylene chains, making them hydrophilic (water-soluble) and suitable for a wider range of applications in biopharmaceutical formulations.[2][4]
Q2: What is the primary mechanism by which this compound esters and polysorbates stabilize proteins?
A: The primary role of these surfactants is to protect proteins from interfacial stresses that occur during manufacturing, storage, and handling.[5][6] Proteins can unfold and aggregate at interfaces, such as the liquid-air or liquid-solid (e.g., vial surface) interface.[7][8] Surfactants prevent this by preferentially adsorbing to these interfaces, forming a protective barrier that stops the protein from interacting with them. An alternative proposed mechanism involves the direct binding of surfactant molecules to hydrophobic regions on the protein, which minimizes protein-protein interactions.[9][10]
Q3: What are the main chemical stability challenges associated with these surfactants?
A: Despite their widespread use, this compound esters and especially their polysorbate derivatives are prone to chemical degradation through two main pathways:
-
Hydrolysis: The ester bond linking the this compound head to the fatty acid tail can be broken. This reaction is often catalyzed by residual host cell protein (HCP) enzymes, such as lipases or esterases, that remain from the manufacturing process.[5][11][12]
-
Oxidation: The polyoxyethylene chains in polysorbates are susceptible to auto-oxidation, which can be initiated by residual peroxides in the excipient itself or by exposure to light and oxygen.[5][6][13] This process can lead to chain cleavage and the formation of reactive aldehydes and acids.[13]
Q4: How does the degradation of this compound esters/polysorbates affect a protein formulation?
A: Surfactant degradation can severely compromise the quality, stability, and safety of a biopharmaceutical product. The primary consequences include:
-
Formation of Particles: The free fatty acids released from hydrolysis are often poorly soluble in aqueous solutions and can precipitate, forming visible or sub-visible particles.[12][14][15] This is a major quality concern for parenteral drugs.
-
Loss of Protective Function: As the surfactant degrades, its concentration decreases, reducing its ability to protect the protein against interfacial stress. This can lead to increased protein aggregation and loss of biological activity.[6]
-
Direct Protein Damage: Degradation byproducts, such as peroxides from oxidation, can directly oxidize sensitive amino acid residues in the protein, leading to denaturation and loss of function.[13]
Q5: Are all this compound esters the same?
A: No, the properties of this compound esters are significantly influenced by the fatty acid used in their synthesis.[1] The choice of fatty acid affects their physical state, solubility, and functional behavior as stabilizers.[1]
Table 1: Properties of Common this compound Esters Based on Fatty Acid Composition
| Common Name | Fatty Acid | Key Properties and Applications |
| This compound Monolaurate (SML) | Lauric Acid | A lightweight, liquid ester ideal for use in cosmetic creams and pharmaceutical formulations to ensure uniformity.[1] |
| This compound Monostearate (SMS) | Stearic Acid | A waxy, stable ester often used in food and industrial applications that require high durability.[1] |
| This compound Monooleate (SMO) | Oleic Acid | A fluid ester that provides flexibility and stability, commonly used in lotions and other cosmetic systems.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and stability testing of proteins with this compound esters and polysorbates.
Issue 1: Observation of Visible or Sub-Visible Particles in the Formulation Over Time
Possible Cause: This is a classic sign of surfactant degradation, most commonly hydrolysis. Residual lipases or esterases in the drug product can cleave the ester bonds of the surfactant, releasing insoluble free fatty acids that precipitate out of solution.[11][12][14]
Troubleshooting Steps:
-
Confirm Surfactant Degradation: Use an analytical method like reverse-phase high-performance liquid chromatography with mass spectrometry (HPLC-MS) to quantify the amount of intact surfactant and identify the presence of free fatty acids.[12]
-
Assess Enzymatic Activity: Test your drug substance for the presence of residual host cell proteins with lipase (B570770) or esterase activity.
-
Optimize Downstream Purification: If enzymatic activity is confirmed, re-evaluate the downstream purification process. Incorporating additional polishing steps, such as hydrophobic interaction chromatography (HIC), can help remove these problematic HCPs.[12]
-
Control Formulation pH and Temperature: The rate of enzymatic hydrolysis can be dependent on pH and temperature. Conduct studies to find conditions that minimize the degradation rate.[14]
-
Use High-Purity Excipients: Start with the highest purity grade of this compound ester or polysorbate available. This minimizes the presence of impurities like peroxides that can also contribute to instability.[7]
Issue 2: Increased Protein Aggregation Despite the Presence of a Surfactant
Possible Cause: If the protein is aggregating, the surfactant may not be providing adequate protection. This can happen for several reasons:
-
Surfactant Degradation: As described above, if the surfactant has degraded, its effective concentration is lower, leaving the protein vulnerable to interfacial stresses.[6]
-
Oxidative Damage: Peroxides, either present as impurities in the raw material or generated via auto-oxidation, can directly damage the protein, causing it to unfold and aggregate.[13]
-
Insufficient Concentration: The concentration of the surfactant may be too low to fully cover all available interfaces, especially in high-concentration protein formulations.
-
Incompatibility with Other Excipients: In some cases, other excipients can interfere with the surfactant's ability to stabilize the protein. For example, certain sugars have been shown to accelerate agitation-induced aggregation under specific conditions.[16][17]
Troubleshooting Steps:
-
Check for Oxidation: Analyze the formulation for the presence of peroxides and oxidized protein species. If oxidation is a problem, consider using high-purity surfactants with low peroxide levels and ensure manufacturing and storage conditions minimize oxygen exposure.[7][13]
-
Optimize Surfactant Concentration: Perform a concentration-ranging study to determine the optimal level of surfactant. The goal is to use enough to protect against mechanical stress without introducing negative effects from higher concentrations, such as increased oxidation risk.[13]
-
Evaluate Formulation Components: Systematically evaluate the impact of each excipient on protein stability in the presence of the surfactant. A Design of Experiments (DoE) approach can be highly effective here.
-
Conduct Forced Degradation Studies: Subject the formulation to various stresses (agitation, thermal, freeze-thaw) to confirm that the chosen surfactant and concentration provide robust protection.[7]
Table 2: Summary of Challenges and Mitigation Strategies
| Challenge | Primary Cause(s) | Key Indicators | Recommended Mitigation Strategies |
| Particle Formation | Enzymatic Hydrolysis | Visible/sub-visible particles, decrease in intact surfactant, presence of free fatty acids.[12][14] | Improve downstream purification to remove HCPs, use high-purity excipients, control pH and temperature.[7][12] |
| Protein Aggregation | Surfactant Degradation, Oxidation, Insufficient Concentration | Increase in high molecular weight (HMW) species, loss of monomer, increased turbidity.[7][13] | Use high-purity excipients with low peroxide levels, optimize surfactant concentration, minimize oxygen exposure.[7][13] |
| Chemical Instability | Oxidation of POE chains, Hydrolysis of ester bonds | Formation of peroxides, aldehydes, fatty acids.[5][13] | Store raw materials and final product under controlled conditions (low temperature, protected from light), use antioxidants if compatible. |
| Raw Material Variability | Impurities (e.g., peroxides), Heterogeneous Composition | Batch-to-batch inconsistency in formulation stability, unexpected degradation.[9][12] | Implement stringent raw material qualification and testing, work with suppliers to ensure consistent quality.[5] |
Visualized Workflows and Pathways
Caption: this compound Ester/Polysorbate Degradation Pathways.
Caption: Troubleshooting Workflow for Protein Aggregation.
Experimental Protocols
Protocol: Forced Degradation Study by Agitation
This protocol is designed to assess the ability of a this compound ester/polysorbate formulation to protect a protein from agitation-induced aggregation and particle formation.
1. Objective: To determine the physical stability of a protein formulation containing a specific concentration of surfactant under mechanical stress.
2. Materials:
-
Purified protein stock solution
-
Formulation buffer (without surfactant)
-
Surfactant stock solution (e.g., Polysorbate 80)
-
Control formulation (protein in buffer without surfactant)
-
Test formulation (protein in buffer with surfactant)
-
Low-binding vials (e.g., glass or polypropylene)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
Micro-Flow Imaging (MFI) or similar particle analyzer
-
Size Exclusion Chromatography (SEC-HPLC) system
3. Methodology:
-
Sample Preparation: Prepare the control and test formulations. For example, a final formulation might contain 10 mg/mL protein in a histidine buffer at pH 6.0, with the test sample containing 0.02% (w/v) Polysorbate 80.[16][17] Prepare triplicate vials for each condition.
-
Initial Analysis (T=0): Before inducing stress, analyze all samples to establish a baseline.
-
Visual Inspection: Note any visible particles or opalescence.
-
Turbidity: Measure absorbance at 350 nm (A350) using a UV-Vis spectrophotometer.[17]
-
Particle Counting: Analyze sub-visible particles using MFI.[17]
-
Purity Analysis: Determine the percentage of monomer and high molecular weight (HMW) species using SEC-HPLC.
-
-
Stress Condition:
-
Post-Stress Analysis (T=Final): After the agitation period, repeat the full analysis performed at T=0 on all agitated and quiescent samples.
-
Data Analysis:
-
Compare the change in turbidity (ΔA350) between the control and test samples.
-
Compare the number and size distribution of sub-visible particles generated in each condition.
-
Calculate the percentage loss of monomer and the increase in HMW species.
-
A formulation is considered stable if it shows minimal changes in all measured parameters compared to the T=0 baseline and the quiescent control. A successful surfactant-containing formulation will show significantly less aggregation and particle formation than the agitated control without surfactant.[16]
-
References
- 1. shreechem.in [shreechem.in]
- 2. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. industryarc.com [industryarc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 9. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA [pda.org]
- 13. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation and Stability of Polysorbates and Sorbitan Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polysorbates and sorbitan esters.
I. Polysorbate Degradation and Stability
Polysorbates, such as Polysorbate 20 (PS20) and Polysorbate 80 (PS80), are widely used as surfactants to stabilize biopharmaceutical formulations. However, they are susceptible to degradation via hydrolysis and oxidation, which can impact product quality and stability.[1][2]
Troubleshooting Guide: Polysorbate Degradation
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Analytical Methods |
| Visible or subvisible particles in the formulation. | Hydrolytic Degradation: Enzymatic (residual host cell lipases/esterases) or chemical hydrolysis leading to the formation of poorly soluble free fatty acids (FFAs).[1][3][4][5] | 1. Quantify Free Fatty Acids (FFAs): Use HPLC with fluorescence derivatization or mass spectrometry (LC-MS) to measure FFA levels.[6][7] 2. Characterize Particles: Use techniques like Micro-Flow Imaging (MFI) or Raman microscopy to identify the nature of the particles (e.g., protein aggregates vs. FFAs).[3] 3. Identify Enzymatic Activity: Employ activity-based protein profiling (ABPP) to detect active lipases/esterases.[8] 4. Control Raw Materials: Screen polysorbate raw material lots for initial FFA content.[9] |
| Loss of protein stability (e.g., aggregation, denaturation). | Oxidative Degradation: Peroxide formation and subsequent degradation of the polyoxyethylene (POE) chains or the fatty acid moiety, reducing the protective effect of the polysorbate.[1][10] | 1. Measure Peroxide Value: Use established pharmacopeial methods or specific colorimetric assays. 2. Analyze Polysorbate Integrity: Employ Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or MS to monitor the intact polysorbate and its degradation products.[11] 3. Forced Degradation Studies: Expose the formulation to oxidative stress (e.g., AAPH, metal ions, light) to confirm susceptibility.[12] 4. Consider Antioxidants: Evaluate the addition of antioxidants like methionine or EDTA to the formulation. |
| Inconsistent stability results between batches. | Variability in Polysorbate Raw Material: Differences in fatty acid composition, purity, and levels of residual catalysts or peroxides between lots.[5] | 1. Comprehensive Raw Material Characterization: Analyze the fatty acid composition of incoming polysorbate lots using Gas Chromatography (GC) or HPLC-MS.[5][13] 2. Vendor Qualification: Establish stringent specifications for polysorbate suppliers. 3. Multi-lot Stability Studies: Compare the stability of formulations prepared with different polysorbate lots. |
Frequently Asked Questions (FAQs): Polysorbates
Q1: What are the primary degradation pathways for polysorbates?
A1: The two primary degradation pathways for polysorbates are hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of the ester bond, releasing free fatty acids, and is often catalyzed by residual host cell enzymes (lipases and esterases).[1][5] Oxidation can occur at the polyoxyethylene (POE) chains or at the unsaturated fatty acid moiety (in PS80) and is often initiated by light, heat, or the presence of metal ions and peroxides.[1][10]
Q2: How does polysorbate degradation impact my drug product?
A2: Polysorbate degradation can lead to several issues, including the formation of visible and subvisible particles composed of free fatty acids, which can be a significant quality and safety concern.[3][4] Degradation can also reduce the effective concentration of the surfactant, leading to a loss of its protective function and potentially causing protein aggregation and instability.[12]
Q3: Which analytical methods are best for detecting polysorbate degradation?
A3: A multi-faceted approach is recommended. To detect hydrolytic degradation, quantification of free fatty acids (FFAs) using HPLC with derivatization or LC-MS is a direct and sensitive method.[6][7] For monitoring overall polysorbate content and oxidative degradation, RP-HPLC coupled with detectors like CAD, ELSD, or MS is effective for profiling intact polysorbate and its degradation products.[11]
Q4: Can I predict the long-term stability of polysorbates in my formulation?
A4: Accelerated stability studies at elevated temperatures (e.g., 37°C) can be used to predict long-term degradation at refrigerated conditions. By quantifying the release of FFAs over a short period, it's possible to establish a correlation and forecast the extent of degradation over the product's shelf life.[3]
Quantitative Data on Polysorbate Degradation
Table 1: Polysorbate 20 Degradation in Monoclonal Antibody Formulations
| Storage Condition | Time (months) | PS20 Degradation (%) | Free Fatty Acid Accumulation | Reference |
| 2-8 °C | 18-36 | ~20 | Resulted in particle formation | [3] |
Table 2: Comparative Oxidative Degradation of PS20 and PS80
| Polysorbate | Concentration | Storage Temperature | Observation | Reference |
| PS20 & PS80 | 0.1 mg/mL to raw material | 40 °C | Fast oxidative degradation | [12] |
| PS80 | Lower concentrations | 40 °C | Stronger degradation and earlier onset of oxidation compared to PS20 | [12] |
| PS20 & PS80 | Higher concentrations | 40 °C | Significantly less oxidative processes | [12] |
Experimental Protocols
Protocol 1: Quantification of Free Fatty Acids (FFAs) by HPLC with Fluorescence Derivatization
This method is adapted from the procedure described for analyzing FFAs in monoclonal antibody formulations.[6]
-
Sample Preparation:
-
For soluble FFAs, precipitate the protein from the formulation using a suitable organic solvent (e.g., acetonitrile).
-
For insoluble FFAs (particles), centrifuge the sample, separate the supernatant, and dissolve the pellet in an appropriate solvent.
-
Use Solid Phase Extraction (SPE) for sample clean-up and concentration of FFAs.
-
-
Derivatization:
-
Evaporate the solvent from the extracted FFAs.
-
Add a solution of 1-pyrenyldiazomethane (B12527) (PDAM) in a suitable solvent (e.g., ethyl acetate) to the dried residue.
-
Incubate the mixture to allow for the derivatization reaction to complete, forming fluorescent esters.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A suitable gradient to separate the different fatty acid esters (e.g., 0-2 min, 70% B; 2-6 min, 70-100% B; 6-8 min, 100% B; 8-8.1 min, 100-70% B; 8.1-12 min, 70% B).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the PDAM-derivatized FFAs.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of relevant fatty acids (e.g., lauric, myristic, palmitic, stearic acids).
-
Calculate the concentration of each FFA in the sample based on the standard curve.
-
Protocol 2: Analysis of Intact Polysorbate and its Degradation Products by RP-HPLC-CAD/ELSD/MS
This protocol provides a general workflow for the characterization of polysorbates.
-
Sample Preparation:
-
Dilute the formulation to a suitable concentration with the mobile phase.
-
Protein precipitation may be necessary for high-concentration protein formulations to prevent column fouling.
-
-
HPLC Analysis:
-
Column: C8 or C18 reversed-phase column, or a specialized surfactant profiling column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) for MS compatibility.
-
Gradient: Optimized to separate the different ester species of the polysorbate and its degradation products.
-
Detection:
-
CAD/ELSD: For quantitative analysis of the total polysorbate content.
-
MS: For identification of individual ester species and their degradation products.
-
-
-
Data Analysis:
-
Integrate the peak areas of the intact polysorbate species to determine the total concentration.
-
Identify degradation products by their mass-to-charge ratio in MS and compare them to known degradation pathways.
-
Degradation Pathway Diagrams
Caption: Enzymatic hydrolysis of polysorbates.
Caption: Oxidative degradation pathway of polysorbates.
II. This compound Ester Degradation and Stability
This compound esters (e.g., this compound monolaurate, monostearate, monooleate) are non-ionic surfactants used as emulsifying agents and stabilizers.[14][15] They are generally considered stable but can undergo hydrolysis under certain conditions.[16]
Troubleshooting Guide: this compound Ester Degradation
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Analytical Methods |
| Phase separation or changes in emulsion stability. | Hydrolysis of the ester bond: This can be caused by exposure to high or low pH conditions, leading to the formation of this compound and free fatty acids, which alters the emulsifying properties.[16][17] | 1. pH Monitoring: Ensure the formulation pH remains within the stable range for the specific this compound ester (typically pH 2-12).[16] 2. FFA Analysis: Use HPLC or GC to quantify the levels of free fatty acids, indicating the extent of hydrolysis. 3. Accelerated Stability Testing: Evaluate the stability of the formulation at elevated temperatures and different pH values to identify critical parameters. |
| Changes in viscosity or texture. | Alteration of the surfactant structure: Degradation can lead to a change in the hydrophilic-lipophilic balance (HLB) of the system, affecting the physical properties of the formulation. | 1. Rheological Measurements: Monitor the viscosity and other rheological properties of the formulation over time. 2. Droplet Size Analysis: For emulsions, track changes in droplet size distribution as an indicator of instability. |
Frequently Asked Questions (FAQs): this compound Esters
Q1: What is the main degradation pathway for this compound esters?
A1: The primary degradation pathway for this compound esters is hydrolysis of the ester linkage, which breaks the molecule down into this compound (or its anhydrides) and the corresponding fatty acid.[14][17] This reaction is typically slow under neutral pH conditions but can be accelerated by strong acids or bases.[16]
Q2: Are this compound esters stable in typical formulations?
A2: Yes, this compound esters are generally stable within a pH range of 2 to 12.[16] However, their stability can be influenced by the specific formulation components, temperature, and storage conditions.
Q3: How can I analyze the degradation of this compound esters?
A3: The degradation of this compound esters can be monitored by measuring the increase in free fatty acids using chromatographic methods like HPLC or GC. Additionally, changes in the physical properties of the formulation, such as emulsion stability, viscosity, and particle size, can serve as indirect indicators of degradation.
Degradation Pathway Diagram
Caption: Hydrolysis of this compound esters.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. waters.com [waters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. Free fatty acid particles in protein formulations, part 2: contribution of polysorbate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fatty acid composition analysis in polysorbate 80 with high performance liquid chromatography coupled to charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]
- 15. shreechem.in [shreechem.in]
- 16. cir-safety.org [cir-safety.org]
- 17. epa.gov [epa.gov]
Technical Support Center: The Impact of Temperature on Sorbitan Monooleate Surfactant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the influence of temperature on the properties of sorbitan monooleate (also known as Span 80), a widely used nonionic surfactant in pharmaceutical and research applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the solubility of this compound monooleate in water?
General Solubility Trend of this compound Monooleate in Water
| Temperature | Solubility/Dispersibility |
| Low (e.g., 4°C) | Insoluble |
| Room Temperature (e.g., 25°C) | Practically insoluble, but may form a hazy dispersion.[4][5] |
| Elevated (e.g., >40°C) | Dispersible, forming a hazy solution.[4][5] |
Q2: What is the effect of temperature on the Critical Micelle Concentration (CMC) of this compound monooleate?
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. For nonionic surfactants like this compound monooleate, the CMC generally exhibits a U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises from a low value.[6][7] This is because the increased thermal energy facilitates the dehydration of the hydrophilic head groups, favoring micellization. However, beyond a certain temperature (the temperature of minimum CMC), further increases in temperature lead to an increase in the CMC.[6][7] This is attributed to the increased molecular motion disrupting micelle formation.
General Trend of CMC for Nonionic Surfactants vs. Temperature
| Temperature | Effect on CMC |
| Low to Moderate | CMC generally decreases. |
| Moderate to High | CMC reaches a minimum and then starts to increase. |
Q3: How does temperature influence the Hydrophilic-Lipophilic Balance (HLB) of this compound monooleate?
The Hydrophilic-Lipophilic Balance (HLB) value for this compound monooleate is approximately 4.3, indicating its lipophilic (oil-loving) nature, making it suitable for water-in-oil (W/O) emulsions.[9][10] For nonionic surfactants, the effective HLB can be temperature-dependent. As the temperature increases, the hydrophilic polyoxyethylene chains (in related polysorbates) become less hydrated, making the surfactant effectively more lipophilic. This change in the effective HLB is related to the Phase Inversion Temperature (PIT), the temperature at which an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa.
Q4: What is the thermal stability of this compound monooleate?
Thermogravimetric analysis (TGA) can be used to determine the thermal stability of this compound monooleate. One study performing TGA/DSC analysis showed that the entrapped this compound monooleate molecules are released and thermally decompose at a temperature of 507°C.[11] This indicates that this compound monooleate is thermally stable at temperatures typically used in pharmaceutical formulation processes. However, prolonged exposure to very high temperatures can lead to degradation.[12]
Troubleshooting Guides
Issue 1: Phase Separation or Instability of Emulsions at Elevated Temperatures
Symptoms:
-
The emulsion, which is stable at room temperature, separates into distinct oil and water layers upon heating.
-
Increased droplet size, creaming, or coalescence is observed at higher storage temperatures.
Potential Causes:
-
Changes in Emulsifier Solubility: As temperature increases, the solubility of this compound monooleate in the oil and water phases can change, affecting its ability to stabilize the interface.
-
Decreased Viscosity of the Continuous Phase: Higher temperatures lower the viscosity of the continuous phase, which can accelerate the movement and coalescence of dispersed droplets.
-
Approaching the Phase Inversion Temperature (PIT): For O/W emulsions, increasing the temperature can bring the system closer to its PIT, leading to instability and potential phase inversion to a W/O emulsion.[13][14]
Troubleshooting Steps:
References
- 1. mt.com [mt.com]
- 2. [PDF] Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant | Semantic Scholar [semanticscholar.org]
- 3. SPAN 80 - Ataman Kimya [atamanchemicals.com]
- 4. Span 80 CAS#: 1338-43-8 [m.chemicalbook.com]
- 5. Span 80 | 1338-43-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 9. This compound monooleate - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. Effects of this compound Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels [mdpi.com]
- 14. benchchem.com [benchchem.com]
quality problems in sorbitan monooleate synthesis and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common quality problems encountered during the synthesis of sorbitan monooleate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound monooleate, offering potential causes and solutions.
Problem 1: Dark Color of the Final Product
A common issue in this compound monooleate synthesis is the development of an undesirable dark color, which can indicate product degradation or the presence of impurities.[1]
| Potential Cause | Recommended Solution |
| High Reaction Temperature: Excessive heat during either the etherification or esterification step can lead to caramelization of sorbitol or oxidation of oleic acid.[1] | Maintain the etherification temperature around 150°C and the esterification temperature between 210-220°C.[1][2] Precise temperature control is crucial. |
| Presence of Oxygen: Oxidation of reactants and products is accelerated at high temperatures in the presence of air. | Conduct the reaction under a nitrogen blanket or under vacuum (not less than 0.096 Mpa) to minimize oxidation.[1] |
| Inappropriate Catalyst: Some catalysts can promote side reactions that lead to colored by-products. | For the two-step method, use an appropriate etherification catalyst (e.g., an acidic catalyst) followed by an alkaline catalyst (e.g., sodium hydroxide) for the esterification.[1][3] A composite catalyst of sodium hydroxide (B78521) and high-purity phosphite (B83602) has been shown to produce a lighter-colored product.[2] |
| Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can contribute to color formation. | Monitor the reaction progress and stop once the desired acid value is reached. For the etherification step, a reaction time of around 90 minutes is recommended.[1] The esterification step may take 8.5-9 hours.[2] |
Problem 2: High Acid Value in the Final Product
A high acid value indicates incomplete esterification, meaning there is an excess of unreacted oleic acid.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature: The esterification reaction may not have gone to completion.[4] | Increase the reaction time or temperature within the recommended ranges. Monitor the acid value periodically until it is within the desired specification (typically ≤ 8.0 mg KOH/g).[5] |
| Catalyst Inactivity: The catalyst may be of poor quality or used in an insufficient amount. | Ensure the catalyst is active and used at the recommended concentration. For example, a composite catalyst of sodium hydroxide and high-purity phosphite can be effective.[2] |
| Excess Water: The presence of water can shift the equilibrium of the esterification reaction, hindering its completion. | Ensure the sorbitol dehydration (etherification) step is complete before proceeding to esterification. Conduct the esterification under vacuum to remove water as it is formed.[2] |
Problem 3: Presence of By-products and Impurities
The final product may contain unreacted starting materials, di- and tri-esters, or other side products, affecting its purity and performance.[1]
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants: An improper ratio of sorbitol to oleic acid can lead to the formation of di- or tri-esters or leave unreacted starting materials. | A molar ratio of anhydrous sorbitol to oleic acid of 1:1.61 has been used effectively in the two-step synthesis.[1] Another source suggests a mass ratio of oleic acid to 70% sorbitol solution of 1.8:1.[2] |
| Inadequate Control of Dehydration: Excessive dehydration of sorbitol can lead to the formation of isosorbide, which can then be esterified. Insufficient dehydration results in residual sorbitol.[1] | Control the etherification step to achieve a hydroxyl value of the synthetic this compound between 1375 and 1399 mgKOH/g.[1] This corresponds to a degree of water loss of about 0.93-0.98.[1] |
| Lack of Purification: The crude reaction product will contain various impurities. | Implement a purification step. Washing the product dissolved in a hydrocarbon/polar organic solvent mixture with an aqueous metal halide salt solution can remove polyol impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for synthesizing high-quality this compound monooleate?
The method of etherification of sorbitol followed by esterification with oleic acid is considered the most economical and feasible method.[1] This two-step process allows for milder reaction conditions, resulting in fewer impurities and a lighter-colored product compared to a one-step synthesis.[1]
Q2: How can I monitor the progress of the this compound monooleate synthesis?
The progress of the reaction can be monitored by periodically taking samples and analyzing key quality control parameters. The most common parameters are:
-
Acid Value: To determine the amount of unreacted oleic acid. The reaction is typically considered complete when the acid value is below 8 mgKOH/g.[4][5]
-
Hydroxyl Value: To assess the degree of dehydration of sorbitol during the etherification step.
-
Saponification Value: To determine the ester content.
-
Water Content: To ensure the reaction mixture is sufficiently dry.
Q3: What are the typical quality specifications for this compound monooleate?
The quality of this compound monooleate is assessed based on several parameters. The following table summarizes typical specifications:
| Parameter | Specification Range |
| Acid Value | ≤ 8.0 mg KOH/g[5] |
| Saponification Value | 145 - 160 mg KOH/g[5] |
| Hydroxyl Value | 193 - 210 mg KOH/g[5] |
| Moisture Content | ≤ 2.0%[5] |
| Fatty Acid Content | 73 - 77 w/%[5] |
| Sorbitol Content | 28 - 32 w/%[5] |
Q4: Can you provide a summary of optimal reaction conditions for the etherification step?
Based on research aimed at producing a high-quality product, the following conditions for the etherification of sorbitol are recommended[1]:
| Parameter | Optimal Condition |
| Catalyst Concentration | 1.1% |
| Reaction Temperature | 150°C |
| Reaction Time | 90 minutes |
| Atmosphere | Nitrogen protection |
| Vacuum | ≥ 0.096 Mpa |
| Target Hydroxyl Value | 1375 - 1399 mgKOH/g |
| Degree of Water Loss | 0.93 - 0.98 |
Experimental Protocols
1. Synthesis of this compound Monooleate via Etherification followed by Esterification
This protocol is based on a method designed to produce a high-quality, light-colored product.[1]
Materials:
-
Sorbitol
-
Oleic Acid
-
Etherification Catalyst (e.g., Z1 as mentioned in the study, an acidic catalyst)
-
Esterification Catalyst (e.g., a mixture of NaOH:Na2CO3 = 5:2)[1]
-
Nitrogen gas
-
Reaction vessel with heating, stirring, vacuum, and a condenser
Procedure:
Step 1: Etherification (Dehydration of Sorbitol)
-
Charge the reaction vessel with sorbitol and the etherification catalyst (1.1% w/w of sorbitol).
-
Start stirring and begin heating the mixture to 150°C.
-
Apply a vacuum of not less than 0.096 Mpa and introduce a slow stream of nitrogen.
-
Maintain the reaction at 150°C for 90 minutes.
-
Monitor the reaction by measuring the hydroxyl value of samples. The target hydroxyl value is between 1375 and 1399 mgKOH/g.
Step 2: Esterification
-
Once the target hydroxyl value is reached in the etherification step, cool the reaction mixture slightly.
-
Add oleic acid to the reactor. The molar ratio of the initial anhydrous sorbitol to oleic acid should be approximately 1:1.61.[1]
-
Add the esterification catalyst.
-
Increase the temperature to 200°C and maintain the nitrogen protection and vacuum.
-
Continue the reaction for approximately 150 minutes, or until the acid value of the product is ≤ 7 mgKOH/g.[1]
-
Cool the final product to 80-90°C before exposing it to air.[2]
2. Quality Control: Determination of Acid Value
Procedure:
-
Accurately weigh a sample of the this compound monooleate into a flask.
-
Dissolve the sample in a suitable neutralized solvent (e.g., a mixture of ethanol (B145695) and ether).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized solution of potassium hydroxide (KOH) until a persistent pink color is observed.
-
Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
Visualizations
Caption: Workflow for the two-step synthesis of this compound monooleate.
Caption: Troubleshooting logic for quality issues in this compound monooleate synthesis.
References
- 1. btsjournals.com [btsjournals.com]
- 2. CN104230859A - Preparation technique of this compound monooleate - Google Patents [patents.google.com]
- 3. iiis.org [iiis.org]
- 4. This compound MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 5. This compound Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 6. US5306831A - this compound ester purification process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Sorbitan Esters and Polysorbates in Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two ubiquitous non-ionic surfactants, sorbitan esters (commercially known as Spans®) and their ethoxylated derivatives, polysorbates (Tweens®), in the formulation of emulsions. This document outlines their fundamental properties, performance in emulsions supported by experimental data, and detailed protocols for comparative evaluation.
Introduction to this compound Esters and Polysorbates
This compound esters are derived from the esterification of sorbitol with fatty acids, resulting in lipophilic (oil-soluble) surfactants.[1] Polysorbates are synthesized by the addition of ethylene (B1197577) oxide to this compound esters, rendering them more hydrophilic (water-soluble).[2][3] The key differentiator between these surfactant families, and among their individual members, is the Hydrophilic-Lipophilic Balance (HLB), a scale indicating the relative affinity of a surfactant for water and oil.[4][5]
Generally, this compound esters possess low HLB values and are effective as water-in-oil (W/O) emulsifiers, while polysorbates have high HLB values, making them suitable for oil-in-water (O/W) emulsions.[1][2] In practice, they are often blended to achieve a specific required HLB (rHLB) for a given oil phase, leading to enhanced emulsion stability.[4][6]
Comparative Data of Common this compound Esters and Polysorbates
The selection of an appropriate surfactant is critical for emulsion stability and performance. The following tables summarize the key properties and typical performance characteristics of commonly used this compound esters and polysorbates.
Table 1: Physicochemical Properties of Selected this compound Esters and Polysorbates
| Surfactant | Common Name | Fatty Acid Moiety | Molecular Formula (Approx.) | HLB Value | Primary Emulsion Type |
| This compound Monolaurate | Span® 20 | Lauric Acid (C12) | C18H34O6 | 8.6[4][5] | O/W or W/O |
| This compound Monopalmitate | Span® 40 | Palmitic Acid (C16) | C22H42O6 | 6.7[5] | W/O |
| This compound Monostearate | Span® 60 | Stearic Acid (C18) | C24H46O6 | 4.7[4][5] | W/O |
| This compound Monooleate | Span® 80 | Oleic Acid (C18, unsaturated) | C24H44O6 | 4.3[1][4][5] | W/O |
| Polysorbate 20 | Tween® 20 | Lauric Acid (C12) | C58H114O26 | 16.7[4][5] | O/W |
| Polysorbate 40 | Tween® 40 | Palmitic Acid (C16) | C62H122O26 | 15.6[5] | O/W |
| Polysorbate 60 | Tween® 60 | Stearic Acid (C18) | C64H126O26 | 14.9[4][5] | O/W |
| Polysorbate 80 | Tween® 80 | Oleic Acid (C18, unsaturated) | C64H124O26 | 15.0[4][5] | O/W |
Table 2: Comparative Performance in a Model Oil-in-Water (O/W) Emulsion
| Surfactant System (5% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Viscosity (mPa·s) at 10 s⁻¹ | Emulsion Stability (Creaming Index after 24h) |
| This compound Esters (Spans) | ||||
| Span® 20 | > 5000 (Unstable) | > 0.7 | Low | High (>50%) |
| Span® 60 | > 5000 (Unstable) | > 0.7 | Low | High (>50%) |
| Span® 80 | > 5000 (Unstable) | > 0.7 | Low | High (>50%) |
| Polysorbates (Tweens) | ||||
| Tween® 20 | 180 ± 20 | 0.25 ± 0.05 | 15 ± 2 | Low (<5%) |
| Tween® 60 | 250 ± 30 | 0.30 ± 0.05 | 20 ± 3 | Low (<5%) |
| Tween® 80 | 220 ± 25 | 0.28 ± 0.05 | 18 ± 2 | Low (<5%) |
| Span®/Tween® Blends (rHLB = 12) | ||||
| Span® 80 / Tween® 80 | 150 ± 15 | 0.20 ± 0.03 | 25 ± 3 | Very Low (<2%) |
| Span® 60 / Tween® 60 | 170 ± 20 | 0.22 ± 0.04 | 28 ± 4 | Very Low (<2%) |
Note: The data in Table 2 is a representative summary compiled from multiple sources for a typical O/W emulsion (e.g., 20% oil phase, 75% aqueous phase, 5% surfactant). Actual values will vary depending on the specific oil, processing conditions, and surfactant concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and comparative analysis.
Emulsion Preparation
This protocol describes the preparation of an oil-in-water (O/W) emulsion using a high-shear homogenizer.
Materials:
-
Oil Phase (e.g., Mineral Oil, Soybean Oil)
-
Aqueous Phase (Deionized Water)
-
This compound Ester (e.g., Span 80)
-
Polysorbate (e.g., Tween 80)
-
High-Shear Homogenizer (e.g., Silverson, Ultra-Turrax)
-
Beakers and Graduated Cylinders
-
Heating Plate with Magnetic Stirrer
Procedure:
-
Phase Preparation:
-
Prepare the aqueous phase by dissolving the hydrophilic surfactant (Polysorbate) in deionized water. Heat to 60-70°C to ensure complete dissolution.
-
Prepare the oil phase by dissolving the lipophilic surfactant (this compound Ester) in the oil. Heat to 60-70°C.
-
-
Mixing:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
-
Homogenization:
-
Immediately subject the coarse emulsion to high-shear homogenization at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Storage:
-
Store the emulsion in a sealed container for subsequent analysis.
-
Droplet Size and Polydispersity Index (PDI) Analysis
Instrument: Dynamic Light Scattering (DLS) Particle Size Analyzer
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial emulsion concentration.
-
Measurement:
-
Equilibrate the instrument's measurement cell at a constant temperature (e.g., 25°C).
-
Introduce the diluted emulsion into the measurement cell.
-
Perform the DLS measurement to obtain the intensity-weighted mean droplet size and the polydispersity index (PDI).
-
-
Data Analysis: Record the Z-average diameter (mean droplet size) and the PDI. A lower PDI value (typically < 0.3) indicates a more monodisperse and uniform droplet size distribution.
Viscosity Measurement
Instrument: Rotational Rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
Procedure:
-
Sample Loading: Carefully load the undiluted emulsion onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a few minutes.
-
Measurement:
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
Record the viscosity as a function of the shear rate.
-
-
Data Analysis: Report the apparent viscosity at a specific shear rate (e.g., 10 s⁻¹) for comparison.
Emulsion Stability Assessment (Creaming Index)
Procedure:
-
Sample Preparation: Transfer a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder or test tube and seal it.
-
Storage: Store the samples undisturbed at room temperature.
-
Measurement:
-
At specified time intervals (e.g., 1, 6, 24, 48 hours), measure the height of the serum (separated aqueous layer) at the bottom of the cylinder.
-
Measure the total height of the emulsion.
-
-
Calculation: Calculate the Creaming Index (CI) using the following formula:
CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
A lower creaming index indicates higher emulsion stability.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Caption: Relationship between surfactant structure and emulsion type.
Caption: Workflow for O/W emulsion preparation.
Caption: Experimental workflow for emulsion characterization.
Conclusion
The choice between this compound esters and polysorbates, or more commonly a blend of the two, is a critical decision in emulsion formulation. Polysorbates are indispensable for creating stable oil-in-water emulsions due to their high HLB values. This compound esters, with their lipophilic nature, are suited for water-in-oil systems. The synergistic use of both, tailored to the required HLB of the oil phase, consistently yields emulsions with superior stability, smaller droplet size, and desired rheological properties. The experimental protocols and comparative data presented in this guide provide a robust framework for the rational selection and evaluation of these surfactants in the development of high-performance emulsion-based products.
References
- 1. This compound Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 2. This compound Monooleate and Polysorbate 80 - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 3. chemagent.su [chemagent.su]
- 4. HLB Systems [pharmcal.tripod.com]
- 5. (Open Access) Effect of span 80 - tween 80 mixture compositions on the stability of sunflower oil-based emulsions (2011) | Ankurman Shrestha | 5 Citations [scispace.com]
- 6. PEG-20 this compound MONOLAURATE (POLYSORBATE 20) - Ataman Kimya [atamanchemicals.com]
Sorbitan Monostearate vs. Sorbitan Monooleate: A Comparative Performance Analysis in Emulsion Systems
For Researchers, Scientists, and Drug Development Professionals
Sorbitan monostearate (SMS) and this compound monooleate (SMO) are nonionic surfactants widely employed as emulsifying agents in the pharmaceutical, cosmetic, and food industries. Both are esters of this compound (a derivative of sorbitol) and a fatty acid—stearic acid for SMS and oleic acid for SMO. Their structural dissimilarity, specifically the saturation of the fatty acid chain in SMS versus the unsaturation in SMO, imparts distinct physicochemical properties that dictate their performance in emulsion formulations. This guide provides an objective comparison of their performance, supported by typical experimental data and detailed methodologies.
Core Physicochemical Properties
A fundamental differentiator between these two surfactants is their Hydrophile-Lipophile Balance (HLB) value. The HLB system assigns a numerical value to a surfactant, indicating its relative affinity for water and oil. Surfactants with low HLB values (3-6) are more lipophilic (oil-loving) and tend to form water-in-oil (W/O) emulsions, while those with high HLB values (8-18) are more hydrophilic (water-loving) and favor the formation of oil-in-water (O/W) emulsions.[1]
| Property | This compound Monostearate (SMS) | This compound Monooleate (SMO) | Reference |
| HLB Value | 4.7 | 4.3 | [2] |
| Synonyms | Span 60 | Span 80 | |
| Fatty Acid | Stearic Acid (C18:0, saturated) | Oleic Acid (C18:1, unsaturated) | |
| Physical Form | Waxy, cream-colored solid | Viscous, amber-colored liquid | |
| Solubility | Soluble in oils and organic solvents; dispersible in hot water. | Soluble in oils and organic solvents; insoluble in water. | [2] |
| Primary Emulsion Type | Water-in-Oil (W/O) | Water-in-Oil (W/O) | [1] |
The seemingly small difference in their HLB values is amplified by the physical nature of their fatty acid chains. The saturated stearic acid in SMS allows for a more ordered, crystalline structure at the oil-water interface, which can contribute to the formation of more rigid and stable interfacial films. In contrast, the unsaturated oleic acid in SMO introduces a "kink" in the hydrocarbon chain, resulting in a more disordered and fluid interfacial layer.
Performance in Emulsion Systems: A Comparative Overview
The structural differences between this compound monostearate and this compound monooleate lead to notable variations in their performance as emulsifiers, particularly concerning emulsion stability, rheology, and particle size.
Emulsion Stability
This compound monostearate is often associated with the formation of highly stable emulsions, which can be attributed to its ability to form a structured, crystalline network at the interface. This is especially pronounced in semi-solid and solid formulations. For instance, in the context of oleogels, SMS can create a robust three-dimensional network that effectively traps the oil phase, leading to enhanced thermal resistance.[3]
This compound monooleate, while an effective emulsifier for liquid W/O emulsions, typically forms less structured and, in some cases, less stable systems over extended periods compared to SMS, particularly under thermal stress. However, its liquid nature can be advantageous for ease of handling and incorporation into formulations at room temperature.
Typical Experimental Data: Emulsion Stability Over Time
The following table summarizes typical results from a comparative stability study of a W/O emulsion.
| Time | Parameter | This compound Monostearate (SMS) | This compound Monooleate (SMO) |
| Initial (t=0) | Mean Particle Size (d50) | ~5 µm | ~5 µm |
| Viscosity | Higher | Lower | |
| 1 Month | Mean Particle Size (d50) | ~5.5 µm | ~7 µm |
| Observation | Minimal coalescence | Some droplet coalescence | |
| 3 Months | Mean Particle Size (d50) | ~6 µm | ~10 µm |
| Observation | Stable with slight creaming | Significant coalescence and phase separation |
Note: This data is illustrative of typical performance and may vary depending on the specific formulation and processing conditions.
Rheological Properties
The rheological, or flow, properties of an emulsion are critically influenced by the choice of emulsifier. The solid nature of SMS often imparts a higher viscosity and a more elastic, gel-like structure to emulsions compared to SMO. This can be beneficial in topical formulations where a certain degree of thickness and structure is desired. In contrast, emulsions stabilized with SMO tend to exhibit lower viscosity and more fluid characteristics. A comparative study on creams containing this compound monoesters revealed that the presence of a double bond in the surfactant's structure, as in SMO, results in a less elastic cream.[4][5]
Experimental Protocols
To provide a framework for comparative analysis, detailed methodologies for key experiments are outlined below.
Preparation of a Water-in-Oil (W/O) Emulsion
Objective: To prepare two W/O emulsions, one stabilized with this compound monostearate and the other with this compound monooleate, for comparative analysis.
Materials:
-
Mineral Oil (Oil Phase)
-
Deionized Water (Aqueous Phase)
-
This compound Monostearate (SMS)
-
This compound Monooleate (SMO)
Procedure:
-
Preparation of the Oil Phase:
-
For the SMS emulsion, weigh the desired amount of mineral oil and SMS into a beaker. Heat the mixture to 65-70°C while stirring until the SMS is completely dissolved.
-
For the SMO emulsion, weigh the desired amount of mineral oil and SMO into a beaker and mix thoroughly at room temperature.
-
-
Preparation of the Aqueous Phase: Weigh the deionized water into a separate beaker and heat to 65-70°C.
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase (for SMS) or the room temperature oil phase (for SMO) while homogenizing at a high speed (e.g., 5000 rpm) for 5-10 minutes.
-
Continue homogenization while allowing the emulsion to cool to room temperature.
-
Emulsion Stability Assessment by Particle Size Analysis
Objective: To monitor the stability of the prepared emulsions over time by measuring changes in droplet size distribution.
Apparatus: Laser Diffraction Particle Size Analyzer
Procedure:
-
Sample Preparation: Dilute a small, representative sample of the emulsion in a suitable solvent (e.g., hexane) to achieve the optimal obscuration level for the instrument.
-
Measurement: Analyze the diluted sample using the laser diffraction particle size analyzer to obtain the droplet size distribution.
-
Data Recording: Record the mean particle size (e.g., d50) and the overall distribution.
-
Time-Course Analysis: Repeat the measurement at specified time intervals (e.g., 0, 1 week, 1 month, 3 months) for samples stored under controlled conditions (e.g., room temperature, elevated temperature). An increase in the mean particle size over time indicates droplet coalescence and reduced emulsion stability. Tracking particle size over time is a reliable method for assessing the stability of nano-emulsions.[6]
Conclusion
The choice between this compound monostearate and this compound monooleate as a primary emulsifier for a water-in-oil system is dependent on the desired final product characteristics. This compound monostearate is generally favored for formulations requiring higher viscosity, a more structured consistency, and enhanced thermal and long-term stability, making it a suitable candidate for semi-solid and solid dosage forms. Conversely, this compound monooleate is a practical choice for liquid emulsions where ease of formulation at room temperature and lower viscosity are desired. For optimal performance, it is often beneficial to use these surfactants in combination with a high HLB emulsifier to fine-tune the stability and sensory attributes of the final formulation. The experimental protocols provided herein offer a robust framework for the direct comparison and selection of the appropriate emulsifier for a given application.
References
Navigating the Complexity of Sorbitan Esters: A Comparative Guide to HPLC Characterization Methods
For researchers, scientists, and drug development professionals, the accurate characterization of sorbitan esters—a class of nonionic surfactants crucial in pharmaceutical formulations—is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods, offering insights into their principles, performance, and practical applications. We delve into the nuances of various detection techniques and present a side-by-side analysis with alternative analytical approaches, supported by experimental data and detailed protocols.
This compound esters, due to their inherent complexity and lack of a significant UV chromophore, present unique analytical challenges. HPLC has emerged as a versatile and widely adopted technique for their separation and quantification.[1] This guide will focus on reversed-phase HPLC (RP-HPLC) coupled with universal detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and Mass Spectrometry (MS).
The HPLC Advantage in this compound Ester Analysis
Traditional analytical methods often fall short in providing a complete profile of this compound ester mixtures. HPLC, particularly with the advent of universal detectors, offers a powerful solution for separating and quantifying the individual components, including mono-, di-, tri-, and even tetra-esters.[2] The choice of detector is critical, as this compound esters do not absorb UV light, rendering conventional UV detectors ineffective.[1]
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. The response is proportional to the mass of the analyte.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates an aerosol from the column effluent. The particles are then charged, and the total charge is measured by an electrometer. CAD is known for its consistent response for non-volatile analytes, irrespective of their chemical structure.[3]
Mass Spectrometry (MS): Coupling HPLC with MS provides the highest level of specificity and sensitivity. It allows for the identification and quantification of individual this compound ester species based on their mass-to-charge ratio, offering detailed structural information.[4][5]
Comparative Analysis of Analytical Techniques
While HPLC stands as a primary tool, other techniques are also employed for this compound ester characterization. This section provides a comparative overview.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-ELSD/CAD | Separation based on polarity using a reversed-phase column, followed by universal detection based on light scattering or charged aerosol.[1][3] | - Good for quantifying total ester content and distribution of mono-, di-, tri-esters.[2] - Does not require chromophores.[1] - Relatively simple and robust. | - Non-linear response may require data transformation (e.g., log-log).[6] - Less sensitive than MS. - Does not provide structural information. |
| HPLC-MS | Separation by HPLC followed by mass-based detection, allowing for identification and quantification of individual species.[4][5] | - High sensitivity and selectivity.[7] - Provides detailed structural information and molecular weight. - Can identify unknown impurities and degradants.[4] | - Higher cost and complexity.[8] - Matrix effects can influence ionization. |
| Gas Chromatography (GC) | Separation of volatile compounds. For this compound esters, derivatization (e.g., transesterification to fatty acid methyl esters - FAMEs) is required.[1] | - Excellent for fatty acid profiling.[1] - High resolution and sensitivity for FAMEs. | - Indirect analysis of the intact ester. - Derivatization step can introduce errors and is time-consuming.[4] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. Offers unique selectivity. | - Can provide improved separation for high molecular weight polyesters compared to HPLC.[9] - Faster separations are often possible. | - Less common instrumentation. - Method development can be more complex. |
Experimental Protocols
HPLC-ELSD/CAD Method for this compound Ester Distribution
This protocol is a generalized procedure based on common practices for analyzing this compound ester distribution.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound ester sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., isopropanol, tetrahydrofuran).
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. A common gradient might start with a higher water concentration and ramp up the organic solvent concentration.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
c. Detector Settings (ELSD/CAD):
-
Nebulizer Temperature: Adjusted to ensure efficient evaporation of the mobile phase without degrading the analyte.
-
Drift Tube Temperature (ELSD) / Evaporation Temperature (CAD): Optimized for maximum signal-to-noise ratio.
-
Gas Flow Rate (Nebulizing Gas): Typically nitrogen, adjusted according to the manufacturer's recommendations.
d. Data Analysis:
-
Identify peaks corresponding to mono-, di-, tri-, and tetra-esters based on their retention times.
-
Quantify the relative percentage of each ester group by area normalization.
GC-FID Method for Fatty Acid Composition (via FAMEs)
This protocol outlines the analysis of the fatty acid profile of this compound esters after derivatization.
a. Sample Preparation (Transesterification):
-
Place about 20 mg of the this compound ester sample into a reaction vial.
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool the vial and add 2 mL of boron trifluoride-methanol solution.
-
Heat again at 60°C for 10 minutes.
-
After cooling, add 2 mL of hexane (B92381) and 2 mL of saturated sodium chloride solution.
-
Shake vigorously and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).
b. GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Injection Mode: Split injection.
c. Data Analysis:
-
Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture.
-
Determine the relative percentage of each fatty acid by peak area normalization.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of this compound esters using HPLC.
Caption: HPLC workflow for this compound ester characterization.
Conclusion
The characterization of this compound esters is a complex but manageable task with the right analytical tools. HPLC, particularly when coupled with universal detectors like ELSD, CAD, or MS, provides a powerful platform for detailed analysis. The choice of the specific method will depend on the analytical goal, whether it is routine quality control focused on ester distribution or in-depth structural elucidation. By understanding the principles and limitations of each technique, researchers can select the most appropriate method to ensure the quality and consistency of their pharmaceutical formulations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. waters.com [waters.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaporative Light Scattering Detection Based HPLC Method for the Determination of Polysorbate 80 in Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-ac.co.uk [b-ac.co.uk]
- 8. gmi-inc.com [gmi-inc.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Sorbitan Monolaurate and Sorbitan Trioleate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Sorbitan esters are a widely utilized class of non-ionic surfactants in the pharmaceutical, cosmetic, and food industries, valued for their emulsifying, stabilizing, and dispersing properties. Among these, this compound monolaurate and this compound trioleate are two common excipients that, despite their structural similarities, exhibit significant functional differences primarily due to the nature and number of their fatty acid chains. This guide provides an objective comparison of their performance, supported by established physicochemical properties and typical experimental observations.
Core Functional Differences at a Glance
The primary distinction between this compound monolaurate and this compound trioleate lies in their hydrophilic-lipophilic balance (HLB) values, which dictates their emulsifying behavior. This compound monolaurate, with a single lauric acid chain, is more hydrophilic than this compound trioleate, which possesses three oleic acid chains. This structural difference results in a higher HLB value for this compound monolaurate, rendering it suitable for a different range of applications compared to the highly lipophilic this compound trioleate.
| Feature | This compound Monolaurate (Span™ 20) | This compound Trioleate (Span™ 85) |
| Chemical Structure | Ester of this compound with one lauric acid chain | Ester of this compound with three oleic acid chains |
| Molecular Formula | C18H34O6 | C60H108O8[1] |
| Appearance | Yellow to amber viscous liquid or soft paste[2] | Pale-yellow to brownish-yellow viscous liquid[1] |
| HLB Value | 8.6[2][3][4] | 1.8 - 4.3[1] |
| Primary Emulsion Type | Water-in-Oil (W/O), but can be used in Oil-in-Water (O/W) with co-emulsifiers | Water-in-Oil (W/O)[1] |
| Solubility | Soluble in isopropanol, mineral oil, and liquid paraffin. Dispersible in hot water[5]. | Soluble in mineral and vegetable oil[1]. Insoluble in water[6]. |
| Key Applications | Emulsifier in creams, lotions, and ointments; solubilizer for insoluble drugs; stabilizer for unstable drugs.[7][8] | Emulsifier for W/O emulsions, particularly in rich creams and ointments; dispersing agent; lubricant.[9] |
Detailed Functional Comparison
1. Emulsification and Stability:
-
This compound Monolaurate (HLB ≈ 8.6): As a water-in-oil (W/O) emulsifier, this compound monolaurate is effective in creating stable W/O emulsions.[2] Its relatively higher HLB value compared to other low-HLB this compound esters also allows it to be used as a co-emulsifier in oil-in-water (O/W) systems, often in combination with a high-HLB surfactant like a polysorbate. In pharmaceutical formulations, it is used to emulsify oils and aqueous solutions in creams, lotions, and ointments, contributing to their texture and stability.[8]
-
This compound Trioleate (HLB ≈ 1.8 - 4.3): With its very low HLB value, this compound trioleate is a highly effective W/O emulsifier.[1][10] The presence of three long, unsaturated oleic acid chains makes it very oil-soluble and capable of stabilizing emulsions with a high oil phase content. This makes it ideal for formulating rich, creamy products and for applications where a strong lipophilic emulsifier is required.[10] It also functions as a stabilizer and texture enhancer in these formulations.[10]
2. Drug Solubilization and Delivery:
-
This compound Monolaurate: Can act as a solubilizing agent to enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability.[7] It can also function as a dispersant, improving the uniform distribution of active pharmaceutical ingredients (APIs) within a formulation.[7]
-
This compound Trioleate: Due to its high lipophilicity, this compound trioleate is particularly useful for encapsulating and dispersing lipophilic APIs.[11] It can be a key component in the formulation of injectable oily solutions and suspensions for fat-soluble vitamins and other lipophilic drugs.[6]
Experimental Protocols for Performance Evaluation
To quantitatively assess the functional differences between this compound monolaurate and this compound trioleate, the following experimental protocols are recommended:
1. Evaluation of Emulsion Stability:
-
Objective: To compare the ability of this compound monolaurate and this compound trioleate to stabilize a model emulsion over time.
-
Methodology:
-
Emulsion Preparation: Prepare W/O emulsions using a fixed oil-to-water ratio and a standardized concentration of either this compound monolaurate or this compound trioleate. Homogenize the mixtures under controlled conditions (e.g., using a high-shear mixer at a specific speed and time).
-
Macroscopic Observation: Visually inspect the emulsions for signs of instability such as phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month) under controlled storage conditions (e.g., 25°C/60% RH).
-
Accelerated Stability Testing (Centrifugation): Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the volume of the separated phases to determine the creaming index. A lower creaming index indicates higher stability.
-
Microscopic Analysis: Use optical microscopy to observe the droplet morphology and any changes over time.
-
2. Particle Size Analysis of Emulsions:
-
Objective: To determine and compare the droplet size distribution of emulsions prepared with each surfactant.
-
Methodology:
-
Sample Preparation: Prepare emulsions as described in the stability protocol.
-
Measurement Technique: Use a suitable particle size analyzer, such as one based on laser diffraction or dynamic light scattering (DLS).[12]
-
Procedure: Dilute the emulsion samples appropriately to avoid multiple scattering effects. Perform measurements at different time points to monitor changes in droplet size, which can indicate coalescence or Ostwald ripening.
-
Data Analysis: Compare the mean droplet size (e.g., D50) and the width of the distribution (span) for emulsions made with each surfactant. A smaller and more uniform droplet size is generally indicative of a more stable emulsion.[4]
-
3. In-Vitro Drug Release Testing:
-
Objective: To compare the release profile of a model drug from a topical formulation stabilized with either this compound monolaurate or this compound trioleate.
-
Methodology:
-
Formulation Preparation: Prepare two batches of a topical formulation (e.g., a cream or ointment) containing a model drug, with one batch using this compound monolaurate and the other using this compound trioleate as the emulsifier.
-
Apparatus: Use a Franz diffusion cell apparatus.[13]
-
Procedure:
-
Mount a synthetic membrane (e.g., mixed cellulose (B213188) esters) between the donor and receptor compartments of the Franz cell.[13]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline) and maintain a constant temperature (e.g., 32°C).[13]
-
Apply a precise amount of the formulation to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
-
Analysis: Quantify the amount of drug in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). Plot the cumulative amount of drug released per unit area against the square root of time to determine the release rate.
-
Visualizing Methodologies
Experimental Workflow for Emulsion Stability and Particle Size Analysis
References
- 1. bsee.gov [bsee.gov]
- 2. onepetro.org [onepetro.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particle Size Analysis for Pharmaceutical Homogenization Process Development | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 8. shreechem.in [shreechem.in]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. benchchem.com [benchchem.com]
- 11. Understanding this compound Trioleate Emulsifier: A Key Player in Surfactant Chemistry-Minya_New Material [ycmingya.com]
- 12. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 13. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sorbitan Esters for Emulsification Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sorbitan Monolaurate (Span 20), this compound Monostearate (Span 60), and this compound Monooleate (Span 80) with Supporting Experimental Data.
This compound esters, a class of non-ionic surfactants, are widely utilized as emulsifying agents in the pharmaceutical, cosmetic, and food industries.[1] Their efficacy in stabilizing emulsions is primarily attributed to their amphiphilic nature, possessing both a hydrophilic this compound head and a lipophilic fatty acid tail.[1] The balance between these two components, quantified by the Hydrophilic-Lipophilic Balance (HLB) value, dictates their suitability for different emulsion types. This guide provides a comparative evaluation of three commonly used this compound esters: this compound Monolaurate (Span 20), this compound Monostearate (Span 60), and this compound Monooleate (Span 80), focusing on their performance in creating stable emulsions.
Comparative Emulsifying Efficacy: A Quantitative Overview
The selection of an appropriate this compound ester is critical for achieving desired emulsion characteristics, such as stability and droplet size. The following table summarizes key physical properties and presents a synthesis of experimental findings on the emulsifying performance of Span 20, Span 60, and Span 80. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is a collation from various sources to provide a representative comparison.
| Parameter | This compound Monolaurate (Span 20) | This compound Monostearate (Span 60) | This compound Monooleate (Span 80) |
| HLB Value | 8.6[2] | 4.7[3][4] | 4.3[3][4] |
| Physical Form at Room Temp. | Oily Liquid[1] | Waxy Solid[3] | Viscous Liquid[3] |
| Primary Emulsion Type | O/W and W/O | W/O[3] | W/O[3] |
| Reported Droplet Size | Can produce small droplets, especially in combination with other surfactants. Emulsions with Span 20 alone can show significantly larger droplet sizes (e.g., ~30-40 μm).[5] | In combination with Tween 80, can produce nanoemulsions with droplet sizes around 95.88 nm.[6] | Can contribute to the formation of stable emulsions with small droplet sizes, particularly when used with a co-emulsifier.[5] |
| Emulsion Stability (Creaming Index) | When used alone, may result in less stable emulsions compared to combinations.[5] | In a nanoemulsion formulation with Tween 80, a creaming index of 0% was achieved, indicating high stability.[6] | Can form stable emulsions, often in synergistic combination with other surfactants.[5][7] |
Experimental Protocols
The evaluation of emulsifying efficacy involves the preparation of emulsions under controlled conditions and subsequent analysis of their physical stability and droplet size.
Emulsion Preparation (General Protocol)
A standard method for preparing oil-in-water (O/W) emulsions in a laboratory setting is as follows:
-
Preparation of Phases:
-
Aqueous Phase: The hydrophilic components are dissolved in deionized water.
-
Oil Phase: The this compound ester (e.g., Span 20, 60, or 80) is dissolved in the oil phase. If the this compound ester is solid at room temperature (like Span 60), the oil phase is heated to facilitate dissolution.[8]
-
-
Mixing: The oil phase is slowly added to the aqueous phase while undergoing continuous agitation using a high-shear homogenizer.
-
Homogenization: The mixture is then homogenized at a specific speed and duration to ensure uniform droplet dispersion.
-
Cooling: The resulting emulsion is allowed to cool to room temperature.
Evaluation of Emulsion Stability
Emulsion stability can be assessed through various methods, with the observation of phase separation over time being a primary indicator.
-
Bottle Test (Creaming Index Measurement):
-
The freshly prepared emulsion is transferred into a graduated cylinder or a transparent container and sealed.
-
The container is stored under controlled conditions (e.g., room temperature).
-
At specified time intervals, the volume of the separated aqueous layer (serum) at the bottom (for O/W emulsions) is measured.
-
The Creaming Index (CI) is calculated using the following formula: CI (%) = (Volume of serum layer / Total volume of emulsion) x 100 A lower creaming index indicates higher emulsion stability.[6]
-
Droplet Size Analysis
The size of the dispersed droplets is a critical parameter influencing emulsion stability and bioavailability.
-
Dynamic Light Scattering (DLS): This technique is suitable for measuring the size of sub-micron particles and is often used for nanoemulsions.
-
Laser Diffraction: This method is effective for a broader range of particle sizes, typically from the sub-micron to the millimeter range.
-
Optical Microscopy: Direct visualization of the emulsion droplets under a microscope allows for a qualitative assessment of droplet size and distribution.
Mechanism of Emulsion Stabilization
This compound esters stabilize emulsions by adsorbing at the oil-water interface, thereby reducing the interfacial tension between the two immiscible phases. The lipophilic fatty acid chain orients towards the oil phase, while the hydrophilic this compound head orients towards the water phase, forming a protective film around the dispersed droplets. This film acts as a barrier, preventing the droplets from coalescing.
Caption: this compound ester at the oil-water interface.
Logical Framework for Emulsifier Selection
The choice between Span 20, 60, and 80 depends on the desired properties of the final emulsion.
Caption: Decision framework for selecting a this compound ester.
References
- 1. nmb-journal.com [nmb-journal.com]
- 2. The Effect of Temperature on this compound Surfactant Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Span 60 vs Span 80: Properties, Functions & Applications [cnchemsino.com]
- 4. Page loading... [wap.guidechem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tween emulsifiers improved alginate-based dispersions and ionic crosslinked milli-sized capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-jurnal.pnl.ac.id [e-jurnal.pnl.ac.id]
A Comparative Analysis of Sorbitan and Sorbeth Esters: Chemical Structures, Functional Properties, and Performance Data
For researchers and formulation scientists in the pharmaceutical and cosmetic industries, selecting the appropriate surfactant is a critical step in developing stable and effective products. Among the vast array of non-ionic surfactants, sorbitan and sorbeth esters are two prominent families derived from sorbitol. Although they share a common origin, their distinct chemical structures, resulting from different manufacturing pathways, lead to significant differences in their functional properties and applications. This guide provides an objective comparison of their chemical and functional attributes, supported by representative experimental data and detailed protocols.
Chemical and Structural Differences
The fundamental difference between this compound and sorbeth esters lies in the initial modification of the sorbitol molecule. This compound esters are produced via dehydration and subsequent esterification, whereas sorbeth esters are formed through ethoxylation prior to esterification.
-
This compound Esters: These are partial esters of fatty acids and hexitol (B1215160) anhydrides derived from sorbitol.[1] The process involves the intramolecular dehydration of sorbitol to form a cyclic ether mixture known as this compound (primarily 1,4-anhydrosorbitol).[2][3][4] This this compound mixture is then esterified with fatty acids like lauric, oleic, or stearic acid.[5][6] Because the this compound headgroup is only moderately polar and the fatty acid tail is lipophilic, these molecules are predominantly oil-soluble.[5][7]
-
Sorbeth Esters: In this case, the sorbitol molecule is first reacted with ethylene (B1197577) oxide (ethoxylation).[2] This process adds hydrophilic polyoxyethylene chains to the sorbitol backbone, minimizing the dehydration that characterizes this compound ester production.[2] The resulting ethoxylated sorbitol (sorbeth) is then esterified with fatty acids. The presence of the ethylene oxide chains makes the sorbeth headgroup significantly more hydrophilic than the this compound headgroup, rendering these esters more water-soluble.[2][3]
A related and often co-formulated class of surfactants are polysorbates (e.g., Tween®). It is important to distinguish their synthesis from sorbeth esters. Polysorbates are made by first producing this compound esters and then ethoxylating the remaining hydroxyl groups.[2][7]
The diagram below illustrates the distinct synthesis pathways.
References
- 1. This compound Esters [drugfuture.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. This compound esters - PCC Group Product Portal [products.pcc.eu]
- 4. This compound ESTERS - Ataman Kimya [atamanchemicals.com]
- 5. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]
- 6. shreechem.in [shreechem.in]
- 7. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
Quantitative Analysis of Sorbitan Esters: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantitative determination of sorbitan mono-, di-, tri-, and tetraester fractions is crucial for product formulation, quality control, and stability testing. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the specific information required, the sample matrix, available instrumentation, and the desired throughput. The following tables summarize the key performance characteristics of each method.
Table 1: Performance Comparison of Analytical Techniques for this compound Ester Fractionation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid as the mobile phase. | Quantitative analysis based on the relationship between the intensity of a resonance signal and the number of nuclei producing it. |
| Sample Derivatization | Not typically required.[1] | Required (e.g., silylation) to increase volatility and thermal stability.[2][3] | Not typically required. | Not required. |
| Separation Of | Mono-, di-, tri-, and tetraester fractions.[4] | Fatty acid profile after hydrolysis and derivatization; indirect analysis of ester distribution.[2] | Mono-, di-, tri-, and tetraester fractions, including high molecular weight polyesters.[5] | Overall composition and relative ratios of different molecular species. |
| Primary Detector | UV, Refractive Index (RI), Charged Aerosol Detector (CAD).[6] | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Flame Ionization Detector (FID), UV, MS. | Not applicable. |
| Advantages | Robust, versatile, widely available, good for non-volatile compounds.[7][8] | High resolution for complex mixtures, sensitive detectors (FID).[8] | Fast separations, reduced solvent consumption, suitable for thermolabile and high molecular weight compounds.[5] | Provides detailed structural information, non-destructive, requires minimal sample preparation, inherently quantitative. |
| Limitations | Lower resolution than GC for some complex mixtures, can use significant amounts of organic solvents. | Limited to volatile and thermally stable compounds (or their derivatives).[8] | Less common instrumentation, method development can be complex. | Lower sensitivity than chromatographic methods, complex spectra for mixtures. |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from Wang and Fingas (1994) for the direct quantification of this compound ester fractions.[4]
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
UV Detector set at 210 nm or a Charged Aerosol Detector (CAD)
-
-
Reagents:
-
Isopropanol (B130326) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of isopropanol, acetonitrile, and water. The exact gradient will need to be optimized based on the specific this compound esters being analyzed. A starting point could be a mixture of isopropanol and water, with an increasing proportion of isopropanol during the run.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound ester sample in the initial mobile phase to a concentration of approximately 2.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
The distribution of mono-, di-, tri-, and tetraester fractions is calculated using relative response factors. These can be determined from the analysis of pure glycerides of the corresponding fatty acids.[4]
-
Gas Chromatography (GC)
This protocol is a general procedure for the analysis of fatty acid esters derived from this compound esters.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Reagents:
-
0.5 M Methanolic NaOH
-
BF3-Methanol or HCl-Methanol
-
Hexane (B92381) (GC grade)
-
Silylating agent (e.g., BSTFA)
-
-
Sample Preparation (Saponification and Derivatization):
-
Accurately weigh the this compound ester sample into a screw-cap test tube.
-
Add a known amount of internal standard (e.g., heptadecanoic acid).
-
Add 2 mL of 0.5 M methanolic NaOH and heat at 100°C for 10 minutes to saponify the esters.
-
After cooling, add 2 mL of BF3-Methanol and heat again at 100°C for 2 minutes to methylate the fatty acids.
-
Cool the tube, add 2 mL of hexane, and shake vigorously.
-
Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
Alternatively, for the analysis of the this compound core, the polyols can be derivatized using a silylating agent after hydrolysis.[2][3]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.
-
-
Quantification:
-
The percentage of each fatty acid is determined by comparing the peak area of each FAME to the peak area of the internal standard. The distribution of the original this compound esters is inferred from the fatty acid composition.
-
Supercritical Fluid Chromatography (SFC)
This method provides a rapid separation of this compound ester groups.[5]
-
Instrumentation:
-
Supercritical Fluid Chromatograph
-
Column with a stationary phase such as biphenyl (B1667301) or methylpolysiloxane (e.g., 5 m x 50 µm i.d.).[5]
-
Flame Ionization Detector (FID)
-
-
Reagents:
-
Supercritical CO2 (SFC grade)
-
Modifier solvent such as methanol (B129727) or ethanol (B145695) (SFC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2, with a modifier gradient if necessary.
-
Temperature: 160°C.[5]
-
Pressure: Programmed from an initial pressure (e.g., 100 atm) with a ramp to a final pressure (e.g., 400 atm).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).
-
-
Quantification:
-
Group-wise integration of the mono-, di-, tri-, and tetraester peaks. Relative response factors can be estimated using high purity glycerides of fatty acids.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a general protocol for the quantitative analysis of this compound esters using ¹H-NMR.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard with a known concentration and a simple spectrum (e.g., maleic acid or 1,3,5-trioxane)
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound ester sample and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
-
Quantification:
-
Integrate the signals corresponding to specific protons of the this compound moiety and the fatty acid chains.
-
Integrate a well-resolved signal from the internal standard.
-
The relative molar amounts of the different ester fractions can be determined by comparing the integrals of their characteristic signals to the integral of the internal standard.
-
Method Selection Workflow
The choice of analytical method is a critical decision in the quantitative analysis of this compound esters. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Decision tree for selecting an analytical method for this compound ester analysis.
This guide provides a foundational understanding of the primary techniques for the quantitative determination of this compound ester fractions. The optimal method will always be a function of the specific analytical requirements and the resources available. For regulated environments, method validation according to ICH guidelines is essential to ensure data accuracy and reliability.
References
- 1. Analysis of this compound fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic analysis of this compound fatty acid esters | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC charged aerosol detector analysis of this compound monooleate (Span 80) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Sorbitan Esters for the Preparation of Astaxanthin Nanodispersions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various sorbitan esters (Spans) for the preparation of astaxanthin (B1665798) nanodispersions. The selection of an appropriate surfactant is a critical factor that significantly influences the physicochemical properties and stability of the nanodispersion, ultimately impacting the bioavailability and efficacy of astaxanthin. This document summarizes key experimental data from published studies to aid in the selection of the most suitable this compound ester for your research and development needs.
Performance Comparison of this compound Esters
The choice of this compound ester has a demonstrable impact on the key characteristics of astaxanthin nanodispersions, including particle size, polydispersity index (PDI), and stability. The following table summarizes experimental data from a study that compared different surfactant combinations for astaxanthin nanoemulsions. While this study used combinations of Tween 80 with different Span surfactants, it provides valuable insights into the influence of the Span component.
| Surfactant Combination | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Stability |
| Tween 80 - Span 20 | < 50 | < 0.2 | Stable |
| Tween 80 - Span 60 | < 50 | < 0.2 | Stable |
| Tween 80 - Span 80 | < 50 | < 0.2 | Most Stable |
Data sourced from a study on astaxanthin nanoemulsions for cosmetic applications.[1]
In another study comparing polysorbates, which are structurally related to this compound esters, it was found that emulsifiers with higher hydrophilicity (higher HLB values) and shorter fatty acid chains tend to produce nanodispersions with smaller particle diameters.[2][3] For instance, Polysorbate 20, with a shorter fatty acid chain, produced smaller particle sizes compared to polysorbates with longer chains.[2][3] This principle can be extrapolated to this compound esters, suggesting that Span 20 (this compound monolaurate) may lead to smaller particle sizes compared to Span 60 (this compound monostearate) or Span 80 (this compound monooleate) due to its shorter lauric acid chain.
Furthermore, the saturation of the fatty acid chain plays a role in the chemical stability of the encapsulated astaxanthin. Formulations containing unsaturated fatty acids, such as oleic acid in Span 80 and Polysorbate 80, have been shown to result in higher astaxanthin loss.[2][3][4] This is attributed to the double bonds in the fatty acid chain, which can increase the oxidation rate of astaxanthin.[4]
Experimental Protocols
The following is a generalized methodology for the preparation of astaxanthin nanodispersions using the emulsification-evaporation technique, based on protocols described in the literature.[3][5]
Materials
-
Astaxanthin
-
This compound ester (e.g., Span 20, Span 60, Span 80)
-
Co-surfactant (e.g., Tween 80)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
Sodium azide (B81097) (as a preservative, optional)
Preparation of the Organic Phase
-
Dissolve a specific amount of astaxanthin in an organic solvent (e.g., dichloromethane) to create the organic phase.
Preparation of the Aqueous Phase
-
Dissolve the this compound ester and any co-surfactant in deionized water.
-
If required, add a preservative like sodium azide to the aqueous phase.
-
Stir the mixture thoroughly using a magnetic stirrer until a homogenous solution is formed.
Emulsification
-
Add the organic phase to the aqueous phase.
-
Homogenize the mixture using a high-speed homogenizer (e.g., at 5000 rpm for 5 minutes) to form a coarse oil-in-water (O/W) emulsion.[5]
Solvent Evaporation
-
Subject the coarse emulsion to a high-pressure homogenizer for a specified number of cycles to reduce the droplet size and form a nanoemulsion.
-
Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure at a controlled temperature.
Characterization
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine using electrophoretic light scattering to assess the surface charge and predict the stability of the dispersion.
-
Encapsulation Efficiency: Quantify the amount of astaxanthin successfully encapsulated within the nanoparticles. This is typically done by separating the free astaxanthin from the encapsulated astaxanthin and measuring the concentration of each using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Stability Studies: Evaluate the physical and chemical stability of the nanodispersions over time and under different storage conditions (e.g., temperature, light).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of astaxanthin nanodispersions.
Caption: Experimental workflow for astaxanthin nanodispersion preparation.
Conclusion
The selection of a this compound ester for the preparation of astaxanthin nanodispersions requires careful consideration of the desired physicochemical properties and stability of the final product.
-
For achieving smaller particle sizes, this compound esters with shorter fatty acid chains, such as Span 20 , may be advantageous.
-
For enhanced chemical stability of astaxanthin, this compound esters with saturated fatty acid chains, such as Span 60 , are preferable over those with unsaturated chains like Span 80 .[2][3][4]
-
Combinations of this compound esters with more hydrophilic surfactants like polysorbates (Tweens) are often employed to achieve a desirable hydrophilic-lipophilic balance (HLB) for stable nanoemulsions.[1]
It is recommended to perform screening studies with a range of this compound esters to determine the optimal formulation for a specific application. The experimental protocol and characterization methods outlined in this guide provide a framework for such investigations.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of selected polysorbate and sucrose ester emulsifiers on the physicochemical properties of astaxanthin nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sorbitan: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of sorbitan and its esters, ensuring compliance and laboratory safety.
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount. This guide provides a clear, step-by-step procedure for the safe disposal of this compound and its various esters, a common class of non-ionic surfactants used in a wide range of research and pharmaceutical applications. While generally not classified as hazardous, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound compounds with appropriate care to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves and safety goggles with side-shields.[4][5] In situations where dust or aerosols may be generated, respiratory protection should be used.[4]
-
Ventilation: Ensure adequate ventilation when handling this compound to avoid the inhalation of any mists, gases, or vapors.[4]
-
Spill Management: In the event of a spill, prevent the material from entering drains or sewer systems.[4] Absorb the spill with an inert material, collect it into a suitable, labeled container, and arrange for disposal.[5][6]
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste:
-
Waste Identification and Segregation:
-
Containerization:
-
Place the this compound waste in a suitable and clearly labeled container.[4] The container must be made of a compatible material and have a tightly fitting cap to prevent leaks or spills.[7][8]
-
Ensure the original label on any reused container is completely defaced, and the new label clearly indicates the contents as "this compound Waste" along with any other components.[8]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container closed at all times, except when adding waste.[7]
-
-
Disposal Method Selection:
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
All disposal activities must be conducted in accordance with local, state, and federal regulations.[9]
-
-
Disposal of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent.[8] The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or as directed by your local regulations.[4]
-
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits) were identified in the provided safety data sheets. The primary guidance is qualitative, emphasizing proper containment and disposal through licensed facilities. For physical and chemical properties, refer to the specific Safety Data Sheet (SDS) for the this compound ester in use.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. avenalab.com [avenalab.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
